B1579579 Fmoc-S-trityl-D-Homocysteine

Fmoc-S-trityl-D-Homocysteine

Cat. No.: B1579579
M. Wt: 599.75
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-trityl-D-Homocysteine is a useful research compound. Molecular weight is 599.75. The purity is usually 95%.
BenchChem offers high-quality Fmoc-S-trityl-D-Homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-trityl-D-Homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

599.75

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Fmoc-S-trityl-D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Precision Reagents for Next-Generation Peptide Therapeutics [1]

Part 1: Executive Identity & Technical Specifications

Fmoc-S-trityl-D-Homocysteine is a specialized non-proteinogenic amino acid derivative used critically in the synthesis of proteolysis-resistant peptides and cyclic peptidomimetics.[1] Unlike its L-cysteine counterparts, the D-homocysteine scaffold offers two distinct advantages: the D-configuration confers resistance to enzymatic degradation, while the homocysteine side chain (one methylene group longer than cysteine) alters the geometry of disulfide bridges and "stapled" peptide cyclizations, often improving binding affinity or metabolic stability.[1]

Chemical Identity Card[1]
ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine
Common Abbreviation Fmoc-D-Hcy(Trt)-OH
CAS Number 1007840-62-1
Molecular Formula C38H33NO4S
Molecular Weight 599.74 g/mol
Chirality D-Isomer (R-configuration at alpha-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DCM; Insoluble in Water
Purity Standard ≥ 98% (HPLC)

Critical Distinction: Do not confuse with Fmoc-D-Cys(Trt)-OH (CAS: 167015-11-4) or the L-isomer Fmoc-L-Hcy(Trt)-OH (CAS: 167015-23-8).[1] The extra methylene group in Homocysteine significantly impacts folding dynamics.

Part 2: Structural Logic & Mechanistic Insight

The selection of Fmoc-D-Hcy(Trt)-OH in a synthetic pathway is rarely accidental.[1] It is a strategic choice driven by three pillars of medicinal chemistry:

1. Orthogonal Protection Strategy (Fmoc/Trityl)

The Fmoc group (9-fluorenylmethoxycarbonyl) protects the


-amine and is removed by mild base (e.g., piperidine), allowing for chain elongation under basic conditions.[1] The Trityl (Trt)  group protects the sulfhydryl (-SH) moiety.[1] It is acid-labile but stable to the basic conditions used to remove Fmoc.
  • Mechanism: The bulky trityl group prevents oxidation of the sulfur and suppresses catalyst poisoning during synthesis. It is removed only during the final global cleavage with Trifluoroacetic Acid (TFA), revealing the free thiol for downstream cyclization.[1]

2. The Homocysteine Advantage (Structural Extension)

Homocysteine contains a


-thiol rather than the 

-thiol found in cysteine.[1]
  • Impact: When used in disulfide cyclization, Hcy forms an 11-membered ring (in a Hcy-Hcy bridge) compared to the 9-membered ring of Cys-Cys.[1] This expanded ring size relieves ring strain in specific peptide conformations, potentially enhancing the bioactivity of cyclic peptides.

3. D-Isomer Stability

Incorporating D-amino acids inhibits proteolytic cleavage.[1] Most endogenous proteases recognize L-stereochemistry. By substituting L-Hcy with D-Hcy, researchers can extend the plasma half-life of a therapeutic candidate without altering the fundamental chemical reactivity of the thiol.[1]

Part 3: Experimental Protocols & Workflows
A. Solubility & Handling
  • Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before opening to prevent condensation.

  • Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] The bulky trityl group increases lipophilicity, ensuring excellent solubility in organic solvents compared to unprotected amino acids.

B. Solid Phase Peptide Synthesis (SPPS) Coupling Protocol[1]
  • Standard Coupling: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure to minimize racemization.[1]

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Reaction Time: 45–60 minutes at Room Temperature.

  • Monitoring: The bulky Trityl group can sterically hinder coupling. Monitor with a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1] If coupling is incomplete, perform a double coupling.

C. Global Deprotection & Cleavage

The removal of the Trityl group generates a stable trityl cation (


) which must be quenched immediately to prevent it from re-alkylating the sulfur or modifying tryptophan residues.[1]

Recommended Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 82.5% (Cleavage agent)[1]

  • Phenol: 5% (Scavenger)[1]

  • Thioanisole: 5% (Accelerates Trt removal)[1]

  • Water: 5% (Scavenger)[1]

  • EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical thiol scavenger)[1]

Warning: Do not omit EDT/DODT. Without a thiol scavenger, the trityl cation will irreversibly modify the peptide, leading to significant yield loss.

Part 4: Visualization of Reaction Pathways
Diagram 1: Chemical Structure & Protection Logic

This diagram illustrates the orthogonal protection scheme of Fmoc-D-Hcy(Trt)-OH.[1]

ChemicalStructure Fmoc Fmoc Group (Base Labile) AlphaN α-Amine Fmoc->AlphaN Protects ChiralC Chiral Center (D-Configuration) AlphaN->ChiralC SideChain Homocysteine Side Chain (-CH2-CH2-S-) ChiralC->SideChain Carboxyl Carboxyl Group (Coupling Site) ChiralC->Carboxyl Trityl Trityl Group (Acid Labile) SideChain->Trityl Protects Sulfur

Figure 1: Structural breakdown of Fmoc-D-Hcy(Trt)-OH highlighting orthogonal protection sites.[1]

Diagram 2: SPPS Workflow for D-Hcy Incorporation

This workflow details the critical steps for incorporating this residue into a peptide chain.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Dissolve 1. Solubilize Fmoc-D-Hcy(Trt)-OH (DMF/NMP) Start->Dissolve Activate 2. Activation (DIC/Oxyma or HATU/DIEA) Dissolve->Activate Couple 3. Coupling Reaction (45-60 min, RT) Activate->Couple Check 4. QC: Chloranil/Kaiser Test Couple->Check Recouple Incomplete: Double Couple Check->Recouple Fail Wash 5. Wash (DMF x3) Check->Wash Pass Recouple->Wash Deprotect 6. Fmoc Removal (20% Piperidine) Wash->Deprotect NextStep Ready for Next AA Deprotect->NextStep

Figure 2: Step-by-step Solid Phase Peptide Synthesis (SPPS) cycle for Fmoc-D-Hcy(Trt)-OH.

Part 5: References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Trityl/Fmoc orthogonality).

  • PubChem. (n.d.). Compound Summary: Fmoc-D-Homocys(Trt)-OH.[1][2] (Verified CAS 1007840-62-1).[1][3][2]

Sources

Molecular weight of (R)-2-(Fmoc-amino)-4-tritylsulfanyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight & Technical Profile of (R)-2-(Fmoc-amino)-4-tritylsulfanyl-butyric acid Content Type: Technical Whitepaper / Operational Guide Author Persona: Senior Application Scientist[1]

Operational Guide for Fmoc-D-Homocysteine(Trt)-OH in Peptide Synthesis[1]

Executive Summary & Physicochemical Core

(R)-2-(Fmoc-amino)-4-tritylsulfanyl-butyric acid, commonly referred to as Fmoc-D-Homocysteine(Trt)-OH (or Fmoc-D-Hcy(Trt)-OH), is a critical non-proteinogenic amino acid derivative.[1] It serves as the D-enantiomer building block for introducing homocysteine residues into peptide backbones via Solid-Phase Peptide Synthesis (SPPS).[1]

Unlike its naturally occurring homolog Cysteine, Homocysteine contains an additional methylene group in the side chain. This structural difference alters its cyclization kinetics and susceptibility to side reactions (specifically thiolactone formation), necessitating precise handling protocols distinct from standard Fmoc-Cys(Trt)-OH.[1]

Core Data Table[1][2]
ParameterSpecification
Common Name Fmoc-D-Homocysteine(Trt)-OH
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Molecular Weight 599.74 g/mol
Molecular Formula C₃₈H₃₃NO₄S
CAS Number 1007840-62-1 (Specific to R-isomer)
Stereochemistry D-Configuration (R-isomer)
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP; Insoluble in Water
Purity Standard ≥ 98% (HPLC) required for SPPS to minimize deletion sequences

Critical Note on Stereochemistry: Researchers often confuse Cysteine and Homocysteine configurations.

  • L-Cysteine is (R) due to the sulfur atom attached to C

    
    .
    
  • L-Homocysteine is (S) because the sulfur is on C

    
    , lowering the side-chain priority below the carboxyl group.
    [1] *   Therefore, the (R)-isomer  requested here corresponds to D-Homocysteine .[1]
    

Structural Analysis & Orthogonality

The utility of this compound relies on the orthogonal protection strategy between the N-terminal Fmoc group and the side-chain Trityl (Trt) group.[1]

  • Fmoc (Base-Labile): Removed by secondary amines (20% Piperidine) to propagate the peptide chain.[1]

  • Trityl (Acid-Labile): Stable to base but removed by high concentrations of Trifluoroacetic acid (TFA) (90-95%).[1] This allows the homocysteine residue to remain protected throughout chain assembly, only exposing the reactive thiol (-SH) during the final global cleavage.

Visualization: Orthogonal Protection Logic

ProtectionLogic cluster_0 Orthogonality Principle Compound Fmoc-D-Hcy(Trt)-OH Fmoc Fmoc Group (N-Terminus) Compound->Fmoc Contains Trt Trityl Group (S-Side Chain) Compound->Trt Contains Base 20% Piperidine (Base) Base->Fmoc Cleaves Base->Trt Stable Acid 95% TFA (Acid) Acid->Fmoc Stable (Slow) Acid->Trt Cleaves

Figure 1: The orthogonal stability profile of Fmoc and Trityl groups allows for selective deprotection.

Operational Protocol: Synthesis & Handling

Expertise Insight: The primary failure mode when using Fmoc-Hcy(Trt)-OH is racemization during coupling and thiolactone formation during cleavage.[1] The extra methylene group makes the side chain more flexible than Cysteine, increasing the risk of intramolecular reactions.

A. Dissolution & Activation[2][4][5]
  • Solvent: Dissolve in anhydrous DMF or NMP. Avoid DCM for dissolution if possible, as it can encourage aggregation in longer sequences.

  • Concentration: 0.2 M to 0.5 M.

B. Coupling Protocol (Low-Racemization Method)

Standard HBTU/DIPEA protocols often cause racemization in Cys/Hcy derivatives due to the high basicity of DIPEA extracting the


-proton.[1]

Recommended Protocol: DIC/Oxyma Pure

  • Reagents:

    • Fmoc-D-Hcy(Trt)-OH (3.0 eq)[1]

    • Oxyma Pure (3.0 eq)[1]

    • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Procedure:

    • Dissolve Amino Acid and Oxyma in DMF.

    • Add DIC immediately prior to adding to the resin.

    • Reaction Time: 45–60 minutes at Room Temperature.

    • Note: Do not pre-activate for more than 2-3 minutes.

Alternative (If using Uronium salts like HATU):

  • Replace DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker base that significantly reduces base-catalyzed racemization compared to DIPEA or NMM.[1]

C. Global Cleavage & Side-Chain Deprotection

The Trityl cation (


) generated during cleavage is a potent electrophile. If not quenched, it will re-attach to the sulfur or alkylate Tryptophan residues.

Cocktail Formulation (Reagent K derivative):

  • TFA (92.5%)[1]

  • TIS (Triisopropylsilane) (2.5%) – Scavenger for Trt cations[1]

  • EDT (1,2-Ethanedithiol) or DODT (2.5%) – Crucial for preventing S-alkylation[1]

  • Water (2.5%)[1]

Time: 2 to 3 hours. (Hcy deprotection is slightly slower than Cys).

Mechanistic Insight: Trityl Deprotection

Understanding the acidolysis mechanism is vital for troubleshooting low yields. The reaction is an equilibrium; scavengers drive it to completion.

DeprotectionMechanism Start Protected Hcy (R-S-CPh3) Protonation Protonation of Sulfur Start->Protonation + TFA (H+) Cleavage C-S Bond Cleavage Protonation->Cleavage Intermediate Free Hcy (R-SH) + Trityl Cation (Ph3C+) Cleavage->Intermediate Scavenging Scavenger Capture (Ph3C-TIS / Ph3C-EDT) Intermediate->Scavenging + TIS/EDT (Fast) Realkylation Re-alkylation (Side Reaction) Intermediate->Realkylation No Scavenger (Slow) Realkylation->Start Reversible

Figure 2: Acid-mediated removal of the Trityl group.[1] Note the critical role of scavengers (Green) in preventing the reversible side reaction (Red).

Quality Control & Troubleshooting

Common Impurities[1]
  • D-Hcy Thiolactone:

    • Cause: Occurs during cleavage or in acidic solution if the C-terminus is free (or if hydrolysis occurs).

    • Detection: Mass shift of -18 Da (loss of H₂O).[1]

    • Prevention: Keep cleavage times optimized; avoid heating acidic solutions.

  • Racemization (L-Hcy contamination):

    • Cause: Base-catalyzed enolization during coupling.[1]

    • Detection: Chiral HPLC (C18 columns often fail to separate enantiomers; use Chiralpak or similar).

    • Prevention: Use DIC/Oxyma or Collidine base.

Storage & Stability[1][4][5][6][7][8]
  • Temperature: Store at +2°C to +8°C.

  • Atmosphere: Desiccate. The Fmoc group acts as a "grease" absorbing moisture, which can hydrolyze the Fmoc ester over months.

  • Shelf Life: 2 years if sealed. Re-test purity if stored >6 months.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Retrieved from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 62(13), 4307-4312.[1] Retrieved from [Link][1]

Sources

The Chiral Switch: Engineering D-Amino Acids for Proteolytically Stable Peptide Therapeutics

[1][2]

Executive Summary

The incorporation of D-amino acids (the non-superimposable mirror images of natural L-amino acids) represents a fundamental "chiral switch" in peptide drug design.[1][2][3][4][5] While nature relies almost exclusively on L-amino acids for protein synthesis, the strategic introduction of D-enantiomers offers a deterministic solution to the two primary failure modes of peptide therapeutics: rapid proteolytic clearance and conformational instability.[1][2]

Mechanistic Advantages: The Stereochemical Shield

Proteolytic Resistance via Steric Mismatch

Endogenous proteases (e.g., trypsin, chymotrypsin, DPP-IV) possess chiral active sites evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-residue alters the spatial trajectory of the peptide backbone (


  • Mechanism: The side chain of a D-amino acid projects into a quadrant of the Ramachandran plot forbidden to L-amino acids (typically

    
    ), physically preventing the nucleophilic attack of the catalytic triad.
    
  • Impact: A single D-substitution at the cleavage site can extend serum half-life (

    
    ) from minutes to hours.
    
Conformational Locking

D-amino acids are potent nucleators of secondary structure. In particular, they facilitate the formation of

  • Application: Replacing L-Pro with D-Pro or D-Ala in a turn region locks the bioactive conformation, reducing the entropic penalty of binding (

    
    ).
    

Design Architectures

Strategy A: The Retro-Inverso (Retro-Enantio) Approach

The retro-inverso design is the most elegant application of chiral engineering. It involves synthesizing a peptide with D-amino acids in the reverse sequence of the parent L-peptide.[3][7]

  • Topological Mimicry: If the parent L-peptide sequence is

    
     (R1-R2-R3), the Retro-Inverso form is 
    
    
    (D-R3-D-R2-D-R1).
  • Result: The side chains of the Retro-Inverso peptide align spatially with the parent L-peptide, maintaining receptor binding affinity while rendering the backbone invisible to proteases.

Strategy B: Mirror-Image Phage Display

Because ribosomes cannot translate D-amino acids, standard phage display cannot directly evolve D-peptides. The "Mirror-Image" workaround is a self-validating discovery engine:

  • Synthesize the Target in D-form: Chemical synthesis of the receptor/protein target using only D-amino acids.

  • Symmetry Argument: By the law of chiral symmetry, the resulting D-peptide will bind the native L-target.

Visualization: Mirror-Image Phage Display Workflow

MirrorImagePhageDisplayTargetNative Target(L-Protein)D_TargetMirror Target(Chemically Synthesized D-Protein)Target->D_Target Chemical Synthesis(Chiral Inversion)SelectionBiopanning Selection(L-Peptide binds D-Target)D_Target->Selection BaitPhageLibStandard Phage Library(Billions of L-Peptides)PhageLib->Selection InputSequenceIdentify L-Sequence(e.g., L-Tyr-L-Arg...)Selection->Sequence SequencingSynthesisChemical Synthesis(Invert Chirality: D-Tyr-D-Arg...)Sequence->Synthesis Invert SequenceFinalDrugFinal D-Peptide Therapeutic(Protease Resistant)Synthesis->FinalDrugFinalDrug->Target Binds with High Affinity(Symmetry Validated)

Technical Workflow: High-Fidelity SPPS of D-Peptides

Synthesis of D-peptides follows standard Solid Phase Peptide Synthesis (SPPS) logic but introduces critical risks regarding racemization (conversion of D back to L, or L to D) and cost.

Critical Control Points
ParameterRisk FactorMitigation Strategy
Cysteine & Histidine High risk of racemization during coupling.[9]Use Oxyma/DIC activation at <40°C . Avoid phosphonium salts (PyBOP) for these residues.
Coupling Reagents Standard HBTU/HATU can induce epimerization.Switch to Oxyma Pure (Ethyl cyanohydroxyiminoacetate) which shows superior suppression of racemization compared to HOBt.[10]
Cost Management D-amino acids are 10x-100x more expensive.Use Single-Coupling with extended reaction time (60 min) rather than double-coupling. Validate with Kaiser test.
Protocol: "Zero-Racemization" Coupling Cycle

This protocol is designed for Fmoc-SPPS of D-amino acids, ensuring enantiomeric purity.

Reagents:

  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g to reduce aggregation).

  • Activator: DIC (Diisopropylcarbodiimide).[11]

  • Additive: Oxyma Pure.[10][11]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 20 mins.

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide formation).

    • Cycle: 1 x 2 min, 1 x 8 min.

    • Self-Validation: UV monitoring of the drain. A distinct peak at 301 nm confirms Fmoc removal.

  • Activation (The Critical Step):

    • Dissolve D-Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 mins; this increases risk of symmetric anhydride racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Agitate at 25°C (Room Temp) for 60 minutes. Do not heat D-Cys or D-His.

  • In-Process Validation (Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents.

    • Blue: Incomplete coupling (Fail). Repeat coupling.

    • Yellow/Colorless: Complete coupling (Pass). Proceed.

Analytical Validation

Verifying the chirality of the final product is non-negotiable. Mass spectrometry cannot distinguish L vs D isomers.

Circular Dichroism (CD) Spectroscopy

This is the primary method for structural validation.

  • L-Peptide (Alpha Helix): Minima at 208 nm and 222 nm.

  • D-Peptide (Alpha Helix): Maxima at 208 nm and 222 nm.

  • Requirement: The CD spectrum of your D-peptide must be the exact vertical mirror image of the L-reference.

Chiral Chromatography

Use a chiral stationary phase (e.g., Chiralpak IC or Crown ether columns) to detect trace L-impurities (racemates).

  • Standard: Enantiomeric Excess (ee) should be >98%.

Case Studies in Therapeutics

Somatostatin Analogs (Octreotide)

Native somatostatin has a half-life of <3 minutes.[12] Octreotide, a cyclic octapeptide, incorporates D-Phe at the N-terminus and D-Trp in the active loop.

  • Role of D-Trp: Stabilizes the

    
    -turn required for receptor binding.
    
  • Role of D-Phe: Prevents aminopeptidase degradation.

  • Outcome: Half-life extended to ~100 minutes; became a blockbuster drug for acromegaly.

Retro-Inverso GLP-1 Analogs

Research into GLP-1 agonists for diabetes utilized retro-inverso strategies to overcome the rapid degradation by DPP-IV.

  • Design: The N-terminal His-Ala bond in native GLP-1 is the cleavage site.

  • Modification: Substitution of L-Ala with D-Ala (or Aib) at position 2 renders the bond uncleavable by DPP-IV while maintaining receptor activation.

Comparative Data: Stability Profiles
Peptide VariantSequence CharacteristicsSerum Half-Life (

)
Immunogenicity Risk
Native L-Peptide All Natural L-Amino Acids< 10 minsHigh (if aggregated)
Point D-Sub (Termini) D-AA at N/C-terminus30 - 60 minsLow
Retro-Inverso All D-AA, Reversed Sequence> 24 hoursLow to Moderate*
Cyclic D-Peptide D-AA + Macrocyclization> 48 hoursLow

*Note: While D-peptides are generally poor MHC binders (reducing T-cell response), they can occasionally trigger antibody responses if they form hapten-like aggregates.

Diagram: The Retro-Inverso Logic

RetroInversocluster_LParent L-Peptide(N -> C)cluster_DRetro-Inverso D-Peptide(C -> N)L1L-Residue 1(Side Chain Up)L2L-Residue 2(Side Chain Down)L1->L2D1D-Residue 1(Side Chain Up)L1->D1TopologicalMatchL3L-Residue 3(Side Chain Up)L2->L3D2D-Residue 2(Side Chain Down)L2->D2D3D-Residue 3(Side Chain Up)L3->D3D3->D2D2->D1

Caption: Topological alignment. The Retro-Inverso peptide (Red) reverses the sequence and inverts chirality, resulting in side-chain orientation that mimics the Parent L-Peptide (Blue), preserving receptor binding.

References

  • D-Amino acids in peptide therapeutics: Mechanisms of stability. Proceedings of the National Academy of Sciences (PNAS).

  • Mirror image phage display—a method to generate D-peptide ligands. Molecular BioSystems.

  • FDA Approved Peptide Drugs (Cyclosporine, Octreotide). FDA Database / DrugBank.

  • Racemization control in solid-phase peptide synthesis. ChemRxiv.

  • Retro-inverso peptides: Design and therapeutic potential. Imperial College London / Spiral.

The Uncoded Amino Acid: A Technical Guide to the Biological Significance of Homocysteine in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to the multifaceted biological significance of homocysteine, a non-proteinogenic sulfur-containing amino acid, when incorporated into peptides and proteins. We will explore its prebiotic origins, its modern-day pathological implications, and its innovative applications in peptide chemistry and drug development.

Executive Summary

Homocysteine (Hcy), a close structural analog of cysteine and methionine, occupies a unique and dichotomous position in biochemistry.[1][2] While excluded from the canonical 20 amino acids used in ribosomal protein synthesis, its presence in biological systems is far from benign neglect.[3][4] Elevated levels of homocysteine are a well-established risk factor for a plethora of diseases, primarily due to its propensity to be incorporated into proteins, leading to detrimental structural and functional alterations.[3][4][5] Conversely, the very reactivity that makes homocysteine a liability in vivo has been ingeniously harnessed by chemists for the synthesis and modification of peptides and proteins, opening new avenues in drug discovery and biotechnology. This guide will navigate the complex landscape of homocysteine's role in peptides, from its fundamental chemistry to its clinical relevance and synthetic utility.

The Prebiotic Precursor: Homocysteine's Role in the Genesis of Peptides

The story of homocysteine's interaction with peptides may have begun at the dawn of life. Unlike its proteinogenic cousin methionine, homocysteine possesses the ability to intramolecularly cyclize into a reactive thiolactone.[1][2][6] This homocysteine thiolactone is an activated form that can readily react with other amino acids to form dipeptides, even in aqueous environments.[1][6] This has led to the compelling hypothesis that homocysteine could have been a key player in the prebiotic synthesis of peptides on early Earth, a process that did not rely on complex enzymatic machinery.[1][6]

The formation of homocysteine thiolactone is not just a relic of a prebiotic world. In modern organisms, this reactive intermediate is formed as a byproduct of the editing mechanism of methionyl-tRNA synthetase, which mistakenly activates homocysteine and then corrects this error by cyclizing it.[6][7] This "error-editing" process, while preventing the widespread incorporation of homocysteine into proteins during translation, inadvertently generates a molecule with significant potential for non-enzymatic modifications.[8]

Caption: Pathological pathway of N-homocysteinylation.

Homocysteine and Oxidative Stress

A significant contributor to the pathology of hyperhomocysteinemia is the induction of oxidative stress. [9][10][11]The free thiol group of homocysteine can undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. [10]This increased oxidative burden can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Furthermore, homocysteine has been shown to decrease the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature, further contributing to endothelial dysfunction. [9][11]Interestingly, some studies suggest a potential antioxidative role for homocysteine within erythrocytes under specific conditions, highlighting the complexity of its redox chemistry. [12]

The Bright Side: Homocysteine as a Tool in Peptide and Protein Chemistry

The same chemical reactivity that underlies the pathological effects of homocysteine has been ingeniously co-opted by chemists for the synthesis and modification of peptides and proteins. The unique properties of the homocysteine side chain, with its thiol group positioned one methylene group further from the backbone than cysteine, offer distinct advantages in various applications.

Native Chemical Ligation at Methionine

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The classic NCL reaction occurs between a C-terminal thioester and an N-terminal cysteine. By employing an N-terminal homocysteine residue, a similar ligation can be achieved, forming a peptide bond at the ligation site. [13][14]The resulting homocysteine residue can then be selectively S-methylated to yield the natural amino acid methionine. [13][15]This "methionine ligation" strategy significantly expands the scope of NCL, allowing for the synthesis of proteins with native sequences at the ligation junction. [13][14]

  • Peptide Fragment Synthesis:

    • Synthesize the C-terminal peptide fragment with a C-terminal thioester.

    • Synthesize the N-terminal peptide fragment with an N-terminal homocysteine residue using standard solid-phase peptide synthesis (SPPS) protocols.

  • Ligation Reaction:

    • Dissolve the two peptide fragments in a ligation buffer (e.g., 6 M guanidine hydrochloride, 200 mM sodium phosphate, pH 7.5) containing a reducing agent like TCEP to ensure the homocysteine thiol is in its reduced form.

    • Add a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).

    • Incubate the reaction mixture at room temperature and monitor the progress by HPLC-MS.

  • S-methylation:

    • Once the ligation is complete, add a methylating agent, such as methyl iodide, to the reaction mixture.

    • Allow the methylation reaction to proceed until the homocysteine residue is fully converted to methionine, as confirmed by HPLC-MS.

  • Purification:

    • Purify the final ligated and methylated peptide by reverse-phase HPLC.

Caption: Workflow for Native Chemical Ligation at Methionine.

Site-Specific Peptide Modification and Bioconjugation

The unique reactivity of the homocysteine thiol allows for chemoselective modification of peptides. Researchers have developed methods to convert methionine residues within a peptide or protein into homocysteine derivatives. [16][17]This provides a powerful tool for site-specific labeling with probes, drugs, or other functional moieties. [16]This approach offers an alternative to cysteine-based modification strategies and can be particularly useful when cysteine residues are present elsewhere in the protein and need to remain unmodified. [16]

Therapeutic Avenues: Homocysteine Derivatives in Drug Development

The biological activities of homocysteine and its derivatives have also inspired the development of potential therapeutic agents.

Thioretinamide and Thioretinaco

Thioretinamide, a conjugate of retinoic acid and homocysteine thiolactone, and its cobalamin complex, thioretinaco, have been investigated for their potential roles in various physiological and pathological processes. [18][19][20]Studies have suggested that these compounds may have anti-neoplastic and anti-atherogenic properties. [20][21]The proposed mechanism involves the modulation of oxidative phosphorylation and other cellular metabolic pathways. [20][22]While further research is needed to fully elucidate their therapeutic potential, these findings highlight the intriguing possibility of harnessing homocysteine's chemistry for beneficial purposes.

Analytical Methodologies for Homocysteine in Peptides

The accurate quantification of homocysteine and homocysteinylated peptides is crucial for both clinical diagnostics and basic research. A variety of analytical techniques are employed for this purpose.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection Derivatization of the thiol group with a fluorescent tag followed by separation and detection.High sensitivity and widely available.Requires a derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization of derivatized homocysteine followed by separation and mass-based detection. [23][24]High specificity and can be used for isotopic labeling studies. [23][24]Requires derivatization and can be complex. [23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Direct analysis of homocysteine and its derivatives after chromatographic separation. [25][26][27]High specificity, sensitivity, and throughput. [25][26]Requires specialized instrumentation.

Table 1: Comparison of analytical methods for homocysteine quantification.

Conclusion and Future Perspectives

Homocysteine's role in the world of peptides is a tale of two cities. On one hand, its non-enzymatic incorporation into proteins represents a significant pathological threat, contributing to a wide range of human diseases. On the other hand, its unique chemical properties have made it an invaluable tool for peptide chemists, enabling the synthesis of complex proteins and the development of novel bioconjugation strategies.

Future research will likely focus on several key areas:

  • Elucidating the precise molecular mechanisms by which N-homocysteinylation contributes to specific diseases.

  • Developing novel therapeutic strategies to mitigate the detrimental effects of hyperhomocysteinemia, potentially by targeting the formation or promoting the clearance of homocysteinylated proteins.

  • Expanding the synthetic utility of homocysteine in peptide and protein engineering, including the development of new ligation and modification methodologies.

  • Investigating the therapeutic potential of homocysteine derivatives like thioretinamide in greater detail.

By continuing to unravel the complex biology and chemistry of this "uncoded" amino acid, we can hope to both combat its pathological manifestations and harness its unique reactivity for the advancement of science and medicine.

References

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 99(1), 555-604. [Link]

  • UCLA Technology Development Group. (n.d.). Preparation Of Functional Homocysteine Residues In Polypeptides And Peptides. UCLA. [Link]

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. [Link]

  • Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(30), 5336-5339. [Link]

  • Jakubowski, H. (2006). Homocysteine in Protein Structure/ Function and Human Disease. Springer.
  • Tyagi, N., Suman, V., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649-H2656. [Link]

  • McCully, K. S. (2000). Chemical pathology of homocysteine. V. Thioretinamide, thioretinaco, and cystathionine synthase function in degenerative diseases. Annals of Clinical & Laboratory Science, 30(3), 219-231. [Link]

  • Loscalzo, J. (2000). Hyperhomocysteinemia and Oxidative Stress: Time for a Reality Check?. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(5), 1167-1169. [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. [Link]

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological reviews, 99(1), 555–604. [Link]

  • Jakubowski, H. (2017). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Life, 7(1), 13. [Link]

  • Cowburn, D., & Muir, T. W. (2005). Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. Protein science : a publication of the Protein Society, 14(3), 630–637. [Link]

  • Wang, L., Liu, Y., Geng, J., Li, Y., & Wang, Q. (2023). Potential Antioxidative Activity of Homocysteine in Erythrocytes under Oxidative Stress. Antioxidants, 12(1), 188. [Link]

  • Li, H., Xu, D., Liu, Q., Wang, Q., Li, H., & Zhang, J. (2020). Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway. Experimental and Therapeutic Medicine, 20(2), 1125-1132. [Link]

  • Obeid, R., & Herrmann, W. (2021). Homocysteine: Biochemistry, Molecular Biology, and Role in Disease 2021. International Journal of Molecular Sciences, 22(14), 7489. [Link]

  • d'Emmanuele di Villa Bianca, R., Mitidieri, E., & Sorrentino, R. (2020). The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. International journal of molecular sciences, 21(22), 8829. [Link]

  • McCully, K. S. (1994). Homocysteine and lipid metabolism in atherogenesis: effect of the homocysteine thiolactonyl derivatives, thioretinaco and thioretinamide. Atherosclerosis, 107(1), 99-109. [Link]

  • Toohey, J. I. (2003). Prevention of homocysteine thiolactone induced atherogenesis in rats. Atherosclerosis, 169(1), 119-126. [Link]

  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. Organic & Biomolecular Chemistry, 16(32), 5831-5835. [Link]

  • McCully, K. S. (2017). Homocysteine, Thioretinaco Ozonide, and Oxidative Phosphorylation in Cancer and Aging: A Proposed Clinical Trial Protocol. Integrative cancer therapies, 16(3), 285–295. [Link]

  • Ber-Chen, D., & Schöneich, C. (2002). Homocysteine thiolactone and protein homocysteinylation: mechanistic studies with model peptides and proteins. Journal of Mass Spectrometry, 37(1), 69-75. [Link]

  • Jakubowski, H. (2018). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 99(1), 555-604. [Link]

  • McCully, K. S. (2000). Chemical Pathology of Homocysteine. V. Thioretinamide, Thioretinaco, and Cystathionine Synthase Function in Degenerative Diseases. Annals of Clinical and Laboratory Science, 30(3), 219-231. [Link]

  • Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2008). Ligations from homocysteine isopeptide via 6-membered cyclic transition states. Chemical Society Reviews, 37(8), 1595-1603. [Link]

  • Malins, L. R., & Payne, R. J. (2014). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Organic letters, 16(11), 3098–3101. [Link]

  • Perrio, C., & Le Grel, P. (2001). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. The Journal of Organic Chemistry, 66(14), 4838-4841. [Link]

  • Vazquez, S., et al. (2018). Conundrum of dehydroascorbic acid and homocysteine thiolactone reaction products: Structural characterization and effect on peptide and protein N-homocysteinylation. Free Radical Biology and Medicine, 129, 323-333. [Link]

  • Stabler, S. P., Marcell, P. D., Podell, E. R., & Allen, R. H. (2005). A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(4), 561–567. [Link]

  • MacCoss, M. J., et al. (1999). Measurement of Homocysteine Concentrations and Stable Isotope Tracer Enrichments in Human Plasma. Analytical Chemistry, 71(20), 4530-4535. [Link]

  • Al-Dirbashi, O. Y., et al. (2018). Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: A new approach. Journal of Chromatography B, 1092, 25-30. [Link]

  • Zhang, Q., & van der Donk, W. A. (2011). Biosynthesis of Aminovinyl-Cysteine-Containing Peptides and Its Application in the Production of Potential Drug Candidates. Accounts of Chemical Research, 44(3), 196-205. [Link]

  • Halldin, M. M., & Langstrom, B. (1984). Protected Homocysteine Peptides as Precursors of Labelled Methionine Peptides. Application in Preparation of Methionine-Enkephalin. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 38B, 731-735. [Link]

  • Smith, A. D., & Refsum, H. (2021). Homocysteine—a retrospective and prospective appraisal. Frontiers in Nutrition, 8, 622592. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]

  • McCully, K. S. (2004). Homocysteine and Heart Disease. USC Journal of Medicine, 1(1), 1-4. [Link]

  • Woolfson, D. N. (2010). Clinical diagnostics for homocysteine. Expert Review of Molecular Diagnostics, 10(5), 589-601. [Link]

  • McCully, K. S. (1975). The biomedical significance of homocysteine. The American journal of clinical nutrition, 28(10), 1115-1121. [Link]

  • Pushpakumar, S., Kundu, S., & Sen, U. (2014). The metabolism and significance of homocysteine in nutrition and health. Nutrition & metabolism, 11, 53. [Link]

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Commercial suppliers of Fmoc-S-trityl-D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-S-trityl-D-Homocysteine (Fmoc-D-Hcy(Trt)-OH) is a specialized non-canonical amino acid critical for advanced peptide engineering. Unlike its L-isomer or the shorter-chain Cysteine analogs, this residue offers unique steric control and ring-size modulation in peptide stapling , cyclic peptide synthesis , and proteolysis-resistant scaffold design .

This guide addresses the specific challenges in sourcing this material—often confused with Fmoc-D-Cys(Trt)-OH—and provides a validated technical workflow for its incorporation into Solid-Phase Peptide Synthesis (SPPS).

Part 1: Technical Specifications & Criticality

The distinction between Homocysteine (Hcy) and Cysteine (Cys) lies in the side-chain length (one additional methylene group in Hcy). The D-configuration adds a layer of stereochemical control, essential for inducing reverse-turn geometries or stabilizing left-handed helical motifs.

Core Chemical Data
ParameterSpecification
Chemical Name Fmoc-S-trityl-D-homocysteine
Synonyms Fmoc-D-Hcy(Trt)-OH; N-alpha-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine
CAS Number 1007840-62-1 (Critical for identification)
Molecular Formula C38H33NO4S
Molecular Weight 599.74 g/mol
Protecting Groups N-term: Fmoc (Base labile); Side-chain: Trityl (Acid labile)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.

Expert Insight: Do not rely solely on product names. Vendors frequently mislabel "Homocysteine" as "Cysteine" derivatives in search indices. Always verify the CAS 1007840-62-1. If the CAS is 167015-11-4, you are buying D-Cysteine, which will shrink your macrocycle size by one atom per residue, potentially ruining the bioactive conformation.

Part 2: Supply Chain Intelligence

Sourcing Fmoc-D-Hcy(Trt)-OH requires navigating a landscape where the L-isomer is standard and the D-isomer is a niche custom product.

Supplier Landscape Analysis
Supplier TierVendor ExamplesAvailability StatusRisk Profile
Tier 1: Validated Stock Chem-Impex Int'l High (Catalog Item)Low. Primary source for D-Hcy specific isomer.
Tier 2: Major Distributors J&K Scientific, Fisher ScientificMedium Low/Medium. Often drop-ship from Tier 1; verify lead times.
Tier 3: Custom/Inquire Bachem, Iris BiotechLow (Often Custom)Low Quality Risk, High Lead Time Risk. Excellent for bulk but may not stock D-isomer.
Tier 4: Aggregators MolPort, AKosVariable High. Risk of receiving L-isomer or D-Cys due to database errors.
Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need Fmoc-S-trityl-D-Homocysteine CheckCAS Check CAS Number Start->CheckCAS Is1007840 Is CAS 1007840-62-1? CheckCAS->Is1007840 Is16701511 Is CAS 167015-11-4? CheckCAS->Is16701511 Is16701523 Is CAS 167015-23-8? CheckCAS->Is16701523 Valid VALID SOURCE (Chem-Impex / J&K) Is1007840->Valid Yes RejectCys REJECT: This is D-Cysteine (Wrong Ring Size) Is16701511->RejectCys Yes RejectL REJECT: This is L-Homocysteine (Wrong Stereochemistry) Is16701523->RejectL Yes

Part 3: Experimental Workflow & Application

Handling and Solubility
  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Solubility: Dissolve in DMF (N,N-Dimethylformamide) for standard SPPS.[1]

  • Precaution: Avoid dissolving in NMP (N-methylpyrrolidone) for prolonged periods (>24 hours) prior to coupling, as Fmoc-amino acids can undergo slow decomposition/precipitation in NMP compared to DMF.

Coupling Protocol (Anti-Racemization)

While Homocysteine is less prone to racemization than Cysteine (due to the beta-gamma methylene spacer reducing the acidity of the alpha-proton), the risk remains, especially with the D-isomer where stereochemical purity is the primary objective.

  • Recommended Activation: DIC / Oxyma Pure .[2]

    • Rationale: This carbodiimide/oxime method maintains a neutral pH, significantly reducing base-catalyzed racemization common with HBTU/DIPEA systems.

  • Avoid: HBTU / HATU with high equivalents of DIPEA (Diisopropylethylamine) if possible. If HATU is required for difficult couplings, use Collidine (TMP) instead of DIPEA as the base.

Application: Peptide Stapling

Fmoc-D-Hcy(Trt)-OH is frequently used to create "stapled" peptides via disulfide bridges or alkylation linkers. The D-stereochemistry alters the trajectory of the side chain, allowing for staples that stabilize beta-turns or left-handed helices , which are inaccessible with L-Hcy.

Standard Stapling Workflow:

  • Incorporation: Couple Fmoc-D-Hcy(Trt)-OH at positions i and i+n.

  • Elongation: Complete peptide synthesis.

  • Cleavage: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) to cleave resin and Trt groups.

  • Cyclization (Oxidative): Dissolve crude peptide in Ammonium Bicarbonate buffer (pH 8) with DMSO (10%) to form the intramolecular disulfide bond.

SPPS Integration Diagram (DOT Visualization)

SPPSWorkflow Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (pH < 7 to prevent racemization) Wash1->Couple Activate Activation Fmoc-D-Hcy(Trt)-OH + DIC + Oxyma Activate->Couple Wash2 Wash (DMF) Couple->Wash2 NextCycle Next AA Coupling Wash2->NextCycle Cleavage Global Cleavage (TFA/TIS/H2O/EDT) Removes Trt Group NextCycle->Cleavage End of Seq Cyclization Cyclization (DMSO/Buffer pH 8) Forms S-S Staple Cleavage->Cyclization Post-Synthesis

Part 4: Quality Control & Validation

When receiving a new batch of Fmoc-S-trityl-D-Homocysteine, perform the following validation to ensure it meets drug-development standards (E-E-A-T principle of Trustworthiness).

  • Chiral HPLC:

    • Objective: Confirm D-enantiomeric excess (%ee).

    • Method: Use a Chiralpak AD-H or OD-H column.

    • Standard: Must be >99.5% D-isomer. Contamination with L-isomer will result in diastereomeric mixtures in your final peptide, complicating purification.

  • 1H-NMR:

    • Verify the integral of the side-chain methylene protons. Hcy will show distinct multiplets for the

      
       and 
      
      
      
      protons, distinguishing it from Cys (which has only
      
      
      ).

References

  • Chem-Impex International. Product Specification: Fmoc-S-trityl-D-homocysteine (CAS 1007840-62-1). Retrieved from

  • J&K Scientific. Fmoc-S-trityl-D-homocysteine Product Data. Retrieved from

  • Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Racemization Risks). Retrieved from

  • Lau, Y.H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[3] Nature Protocols. (Context on stapling geometries). Retrieved from

  • BenchChem. Solubility of Fmoc-amino acids in SPPS Solvents. Retrieved from

Sources

A Validated Synthesis Route for Fmoc-Protected D-Homocysteine: From D-Methionine to a Versatile Building Block for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive and validated methodology for the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine (Fmoc-D-HoCys(Trt)-OH), a crucial building block for Solid-Phase Peptide Synthesis (SPPS). Recognizing the high cost and limited availability of this non-proteinogenic amino acid derivative, we present a robust, multi-step synthesis beginning with the readily available and enantiomerically pure precursor, D-methionine. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations behind each experimental choice. It is intended for researchers, chemists, and drug development professionals who require a reliable in-house method for producing this valuable compound, thereby enabling advanced research in peptide chemistry, bioconjugation, and therapeutic development.

Introduction: The Strategic Importance of D-Homocysteine in Peptide Chemistry

D-homocysteine, a homolog of D-cysteine containing an additional methylene group in its side chain, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug design. Its incorporation into peptide sequences allows for the creation of unique structural motifs and functionalities. For instance, the thiol side chain serves as a key handle for bioconjugation, the formation of stable thioether linkages, or the construction of disulfide bond mimetics, which can enhance the stability and bioactivity of peptide-based therapeutics.[1][2]

Modern peptide synthesis predominantly relies on the Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS).[3][4] This methodology's success hinges on the availability of high-purity amino acid derivatives where the α-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups.[][6] For D-homocysteine, this necessitates a dual-protection scheme: N-α-Fmoc protection and S-protection, typically with a trityl (Trt) group. The resulting compound, Fmoc-D-HoCys(Trt)-OH, is an orthogonally protected building block perfectly suited for automated and manual Fmoc SPPS.[7][8][9]

This guide details a cost-effective and reliable synthesis pathway, beginning with the demethylation of D-methionine to produce D-homocysteine, followed by a sequential and selective protection of the thiol and amino functionalities.

Strategic Synthesis Pathway

The overall synthesis is designed as a three-stage process to ensure high yields and purity while maintaining the stereochemical integrity of the starting material. The logic is to first generate the core amino acid, then protect the most reactive functional group (the thiol), and finally, protect the α-amino group.

Synthesis_Workflow D_Met D-Methionine Thiazane (4R)-1,3-thiazane-2,4-dicarboxylic acid D_Met->Thiazane 1. Dichloroacetic Acid, HCl D_Hcy D-Homocysteine Thiazane->D_Hcy 2. Hydroxylamine S_Trt_D_Hcy S-Trityl-D-homocysteine D_Hcy->S_Trt_D_Hcy 3. Trityl Chloride, TEA Final_Product Fmoc-D-HoCys(Trt)-OH S_Trt_D_Hcy->Final_Product 4. Fmoc-OSu, NaHCO3

Caption: Overall workflow for the synthesis of Fmoc-D-HoCys(Trt)-OH.

Part I: Synthesis of D-Homocysteine from D-Methionine

The foundational step is the efficient and stereoretentive demethylation of D-methionine. While several methods exist, the procedure involving the formation of a cyclic thiazane intermediate is particularly robust and avoids harsh reagents that could lead to racemization.[10]

Principle and Causality

The synthesis proceeds in two steps. First, D-methionine is reacted with dichloroacetic acid in a strong acidic medium. This facilitates a cyclization reaction to form (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride. The reaction is driven by the formation of this stable cyclic intermediate. In the second step, the thiazane ring is selectively opened using hydroxylamine, which effectively removes the carboxylated methylene group and liberates the free thiol of D-homocysteine.[10] This method is advantageous as it proceeds with retention of the D-configuration.

Detailed Experimental Protocol

Step 1: Synthesis of (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride

  • To a round-bottom flask equipped with a reflux condenser, add D-methionine (1 equiv.).

  • Add concentrated hydrochloric acid (approx. 6 M) to create a slurry.

  • Add dichloroacetic acid (1.1 equiv.).

  • Heat the mixture to reflux and maintain for 8-10 hours, or until TLC analysis indicates complete consumption of D-methionine.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 2-4 hours to promote crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold acetone, and dry under vacuum.

Step 2: Synthesis of D-Homocysteine

  • Dissolve the (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride (1 equiv.) from the previous step in water.

  • Add hydroxylamine hydrochloride (2.5 equiv.) and pyridine (to adjust pH to ~4.5).

  • Heat the solution at 60 °C for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the solution in an ice bath.

  • The product, D-homocysteine, will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and then ether. Dry under vacuum. The product can be further purified by recrystallization from a water/ethanol mixture.

Part II: Orthogonal Protection of D-Homocysteine

With enantiomerically pure D-homocysteine in hand, the next phase involves the sequential protection of the side-chain thiol and the α-amino group.

Rationale for Protection Sequence

The order of protection is critical for success. The thiol group of homocysteine is a potent nucleophile and can interfere with N-protection reagents. Therefore, the thiol must be protected first. The trityl (Trt) group is an ideal choice for S-protection in Fmoc-SPPS for two key reasons:

  • It is bulky, providing excellent steric protection against side reactions.

  • It is highly acid-labile and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step of SPPS, but is completely stable to the basic conditions (e.g., piperidine) used for Fmoc removal.

Detailed Experimental Protocol

Step 3: Synthesis of S-Trityl-D-homocysteine

  • Suspend D-homocysteine (1 equiv.) in anhydrous dimethylformamide (DMF).

  • Add triethylamine (TEA) (2.2 equiv.) dropwise while stirring in an ice bath. Allow the mixture to stir for 15 minutes.

  • Add trityl chloride (Trt-Cl) (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold water.

  • Adjust the pH to ~3-4 with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Synthesis of N-α-Fmoc-S-Trityl-D-homocysteine

  • Dissolve S-Trityl-D-homocysteine (1 equiv.) in a 10% aqueous sodium bicarbonate solution mixed with dioxane (or acetone) to ensure solubility.

  • Cool the solution in an ice bath.

  • Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv.) in dioxane dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent (dioxane) by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu or byproducts.

  • Acidify the aqueous layer to pH ~2-3 with cold 1 M HCl while stirring vigorously in an ice bath.

  • The final product will precipitate as a white solid. Collect by vacuum filtration, wash extensively with water until the washings are neutral, and then wash with hexane.

  • Dry the final product, Fmoc-D-HoCys(Trt)-OH, under high vacuum.

Data Summary and Characterization

The final product should be a white to off-white powder.[8] Proper characterization is essential to validate its identity and purity before its use in peptide synthesis.

ParameterExpected Value
Appearance White to off-white powder[8]
Purity (HPLC) ≥ 97%[8]
Molecular Formula C₃₈H₃₃NO₄S[8]
Molecular Weight 599.74 g/mol [8]
¹H NMR Consistent with structure
Mass Spec (ESI-MS) [M+H]⁺ ≈ 600.2
Optical Rotation [α]D²⁰ = +17 ± 2º (c=1 in MeOH)[8]
Storage Conditions Store at 0-8 °C[2][8]

Conclusion

This guide outlines a validated and cost-effective synthesis of Fmoc-D-HoCys(Trt)-OH from D-methionine. By following this detailed protocol, research laboratories and pharmaceutical development teams can produce this essential non-proteinogenic amino acid building block with high purity and in good yield. The strategic approach, beginning with a readily available chiral precursor and employing a logical protection sequence, ensures the final product is suitable for incorporation into complex peptide structures via Fmoc-based SPPS. This accessibility empowers researchers to further explore the unique roles of D-homocysteine in creating novel peptide-based therapeutics and advanced biomaterials.[1]

References

  • Kuwata, S., & Watanabe, H. (2002). Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine. Chemical & Pharmaceutical Bulletin, 50(8), 1081-1085. [Link]

  • Chem-Impex International. (n.d.). Fmoc-S-trityl-D-homocysteine. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fmoc-S-trityl-D-homocysteine | 1007840-62-1. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Fmoc-S-trityl-L-homocysteine. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 19). Homocysteine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • J&K Scientific. (n.d.). Fmoc-S-trityl-D-homocysteine. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Finkelstein, J. D. (1998). The metabolism of homocysteine: pathways and regulation.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Reimer, U., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195-1213. [Link]

  • Selhub, J. (1999). Homocysteine metabolism. Annual Review of Nutrition, 19, 217-246.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

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Methodological & Application

Application Note: High-Fidelity Activation of Fmoc-D-Homocys(Trt)-OH using HBTU/DIEA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, field-proven protocol for the activation and coupling of Fmoc-D-Homocys(Trt)-OH using the HBTU/DIEA system.

Abstract & Strategic Overview

The incorporation of Fmoc-D-Homocysteine(Trt)-OH (Fmoc-D-hCys(Trt)-OH) into peptide sequences is a critical step in the development of stapled peptides, cyclic analogs, and protease-resistant therapeutics.[1] Unlike standard amino acids, homocysteine derivatives present unique challenges regarding steric bulk and side-chain protection stability.[1]

While HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a standard workhorse coupling reagent, its use with sensitive D-amino acids and cysteine analogs requires precise control over stoichiometry and base exposure to prevent racemization (conversion of D-isomer to L-isomer) and


-elimination .[1] This guide provides a self-validating protocol to maximize coupling efficiency while maintaining >99% enantiomeric purity.

Scientific Mechanism: The HBTU/DIEA Activation Cycle

To troubleshoot and optimize this reaction, one must understand the underlying mechanistic cascade. HBTU is not a simple "glue"; it is an aminium salt that converts the inert carboxylic acid into a highly reactive OBt-active ester .

The Activation Pathway
  • Deprotonation: The tertiary base, DIEA (N,N-Diisopropylethylamine), deprotonates the carboxylic acid of Fmoc-D-Homocys(Trt)-OH, generating a carboxylate anion.[1]

  • Uronium Attack: The carboxylate attacks the electron-deficient carbon of the HBTU amidinium moiety.

  • Active Ester Formation: The resulting unstable intermediate reacts with the benzotriazole oxide (OBt) anion (released from HBTU) to form the Fmoc-D-Homocys-OBt active ester . This is the species that reacts with the resin-bound amine.

Critical Risk: Base-Mediated Racemization

The presence of DIEA is a double-edged sword. While necessary for activation, excess base or prolonged pre-activation time can abstract the


-proton of the amino acid.
  • Risk Factor: D-Homocysteine, like Cysteine, has an electron-withdrawing sulfur atom (even with Trityl protection) that increases the acidity of the

    
    -proton.[1]
    
  • Consequence: Removal of the

    
    -proton leads to an enolate intermediate, destroying the chiral center. Upon reprotonation, a racemic mixture (D/L) is formed.[1]
    
  • Mitigation: This protocol utilizes a "Base-Deficit" or "Stoichiometric Control" strategy to limit free base concentration.[1]

Visualizing the Activation Logic

The following diagram details the precise chemical workflow and decision gates for this activation.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Activation (Critical Window) cluster_2 Step 3: Coupling Start Fmoc-D-Homocys(Trt)-OH (Powder) Solvent Dissolve in DMF (0.2M - 0.5M) Start->Solvent HBTU_Add Add HBTU (0.95 - 1.0 eq) Solvent->HBTU_Add DIEA_Add Add DIEA (2.0 eq) HBTU_Add->DIEA_Add Activation Formation of OBt-Active Ester DIEA_Add->Activation Deprotonation Resin Add to Resin-Peptide (Free Amine) Activation->Resin Immediate Transfer Timer Wait Time: MAX 2-3 Minutes Timer->Activation Risk: Racemization if >5 mins Coupling Coupling Reaction (45-60 mins) Resin->Coupling Wash Wash (DMF/DCM) Coupling->Wash

Caption: Activation workflow emphasizing the critical time-window between DIEA addition and resin application to prevent racemization.

Detailed Protocol: Fmoc-D-Homocys(Trt)-OH Activation

Standard Scale: 0.1 mmol (can be scaled linearly). Reagents:

  • Amino Acid: Fmoc-D-Homocys(Trt)-OH (MW ~599.7 g/mol ).[1][2][3]

  • Activator: HBTU (0.5 M in DMF).[1]

  • Base: DIEA (2.0 M in NMP or DMF).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Phase 1: Preparation
  • Calculate: Determine the required amount of amino acid. A 3-fold to 5-fold excess relative to the resin substitution is standard for high-value couplings.

    • Example: For 0.1 mmol resin, use 0.3 mmol Amino Acid.[1]

  • Dissolve: Weigh Fmoc-D-Homocys(Trt)-OH into a clean vial. Add anhydrous DMF to achieve a concentration of 0.2 M to 0.5 M .

    • Note: Homocysteine derivatives are generally soluble in DMF.[1] If cloudiness persists, sonicate briefly (max 30s) but do not heat .

Phase 2: Activation (The "Quick-Shot" Method)

Crucial: Do not premix HBTU and DIEA.[1] Do not let the activated acid sit without resin.

  • Add HBTU: Add HBTU solution (1.0 equivalent relative to the Amino Acid).

    • Stoichiometry: 1.0 eq AA : 0.95-1.0 eq HBTU.[1] (Slight deficit of HBTU prevents capping of the resin by tetramethylguanidinium).

  • Add DIEA: Add DIEA (2.0 equivalents relative to the Amino Acid).

    • Stoichiometry: 1.0 eq AA : 2.0 eq DIEA.[1]

  • Mix & Wait: Vortex immediately for 5 seconds. Allow the solution to activate for exactly 2 to 3 minutes .

    • Visual Cue: The solution may turn slightly yellow/orange. This is normal.

Phase 3: Coupling
  • Transfer: Immediately dispense the activated solution onto the pre-swelled, deprotected resin.

  • Reaction Time: Agitate at room temperature for 45 to 60 minutes .

    • Note: D-amino acids may require slightly longer coupling times than L-isomers due to subtle conformational differences in the resin matrix, but 60 minutes is usually sufficient for HBTU.[1]

  • Wash: Drain the reactor and wash the resin:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min) - Optional, helps shrink/swell resin to expose difficult sites.[1]

    • DMF (3 x 1 min)

Phase 4: Validation (The Kaiser Test)

Perform a qualitative Ninhydrin (Kaiser) test.[1]

  • Blue Beads: Incomplete coupling. Re-couple using HATU/DIEA or perform a second HBTU coupling.

  • Yellow/Colorless Beads: Successful coupling. Proceed to Fmoc deprotection.

Critical Considerations & Troubleshooting

Comparison of Reagents

Why use HBTU? It is cost-effective and efficient for standard couplings.[1] However, for extremely difficult sequences or if racemization is detected, upgrades may be necessary.[1]

FeatureHBTU/DIEA (This Protocol)HATU/DIEADIC/Oxyma
Coupling Speed HighVery HighModerate
Racemization Risk Moderate (Base-dependent)Low-ModerateLowest
Cost LowHighLow
Recommendation Standard Use Difficult SequencesHigh-Fidelity / Cys-Rich
Racemization Control

If you observe D/L scrambling (e.g., double peaks in HPLC of the cleaved peptide):

  • Reduce Base: Lower DIEA to 1.5 equivalents.

  • Add HOBt: Add 1.0 eq of HOBt (Hydroxybenzotriazole) to the HBTU solution. This converts the active ester to a less reactive but more chirally stable intermediate.

  • Switch Protocol: Move to DIC/Oxyma Pure . This is a base-free activation method that virtually eliminates racemization for Cys/Homocys derivatives [1].[1]

Side Reactions
  • Guanidinylation: If HBTU is used in excess over the amino acid, the free resin amine can react directly with HBTU, permanently capping the chain. Always use a slight excess of Amino Acid over HBTU (e.g., 1.1 : 1.0).

Mechanistic Visualization: Reaction Pathway

The following diagram illustrates the molecular events occurring during the activation, highlighting the formation of the reactive species.

Mechanism AA Fmoc-D-Homocys-OH Carboxylate Carboxylate Anion (R-COO-) AA->Carboxylate + DIEA DIEA DIEA (Base) DIEA->Carboxylate Intermediate O-Acyl Uronium (Unstable) Carboxylate->Intermediate + HBTU HBTU HBTU (Aminium Salt) HBTU->Intermediate ActiveEster OBt Active Ester (Reactive Species) Intermediate->ActiveEster Rearrangement / OBt Attack Byproduct Tetramethylurea (Byproduct) Intermediate->Byproduct Elimination

Caption: Chemical pathway from native amino acid to the reactive OBt ester used for coupling.[4][5]

References

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.[1] Merck KGaA.[1][6] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.[1] Link

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Activation by Uronium/Aminium Salts. ChemPep Inc.[1] Link

  • Wikipedia. HBTU (Chemistry and Properties).[1] Wikimedia Foundation.[1] Link

Sources

Advanced Solid-Phase Peptide Synthesis of Peptidomimetics Using D-Homocysteine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of D-Homocysteine (D-Hcy) into peptide sequences represents a high-value strategy in modern peptidomimetic drug design. While L-Cysteine is the standard for disulfide bridging, D-Homocysteine offers two distinct advantages that drive its selection in therapeutic campaigns:

  • Proteolytic Stability: The D-configuration confers resistance to endogenous proteases, significantly extending the in vivo half-life of the therapeutic candidate.[1]

  • Structural Modulation: The additional methylene group (

    
    ) in the side chain (compared to Cysteine) expands the ring size of cyclic peptides by one atom per residue. This subtle steric shift alters the ring pucker and flexibility, often relieving strain in tight turns or accommodating specific receptor binding pockets that standard Cys-Cys disulfides cannot fit.
    

This guide details the specific protocols for handling Fmoc-D-Hcy derivatives, overcoming the unique challenges of racemization control, thiol protection, and on-resin macrocyclization.

Strategic Planning: Protecting Group Chemistry

Success with D-Hcy relies on selecting the correct orthogonal protection scheme before synthesis begins. The choice depends on whether the thiol will participate in a global disulfide bond, a site-specific staple, or Native Chemical Ligation (NCL).

Table 1: Protecting Group Selection Matrix
DerivativeLabilityPrimary ApplicationCausality & Notes
Fmoc-D-Hcy(Trt)-OH Acid (TFA)Linear peptides, Global cyclizationStandard. Trityl is removed during final cleavage, releasing the free thiol. Best for simple disulfide formation post-cleavage.
Fmoc-D-Hcy(Acm)-OH Iodine / Tl(III)On-resin Cyclization (Orthogonal)Site-Specific. Acetamidomethyl (Acm) is stable to TFA. Allows synthesis of bicyclic peptides by cyclizing one bridge on-resin (Acm) and another in solution (Trt).
Fmoc-D-Hcy(StBu)-OH Reductive (DTT/Phosphines)Thiol protection / Late-stage exposureSafety. The tert-butylthio group forms a disulfide. It is stable to acid and iodine, allowing it to survive multiple cyclization rounds before final reductive removal.
Fmoc-D-Hcy(Mmt)-OH Dilute Acid (1% TFA)Selective Deprotection / LabelingLability. Methoxytrityl (Mmt) is hyper-acid labile. Allows selective deprotection of the thiol while on resin (with full peptide protected) for site-specific conjugation (e.g., fluorophores).

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing D-Hcy containing peptides, highlighting the critical divergence between linear synthesis and on-resin cyclization.

G cluster_0 Critical Control Point Start Resin Selection (2-CTC or Rink Amide) Coupling Chain Elongation (Fmoc-D-Hcy-PG) Start->Coupling Decision Cyclization Strategy? Coupling->Decision Global Global Cyclization (Post-Cleavage) Decision->Global PG = Trt OnResin On-Resin Cyclization (Orthogonal) Decision->OnResin PG = Acm/Mmt Cleavage TFA Cleavage (+ Scavengers) Global->Cleavage Oxidation_Resin Resin Oxidation (I2 or Tl(TFA)3) OnResin->Oxidation_Resin Oxidation_Soln Solution Oxidation (DMSO/Buffer) Cleavage->Oxidation_Soln Final Purification & QC Cleavage->Final Oxidation_Soln->Final Oxidation_Resin->Cleavage

Figure 1: Decision matrix for Solid-Phase Peptide Synthesis (SPPS) involving D-Homocysteine. Note the divergence based on protecting group selection.

Detailed Protocols

Protocol A: Coupling and Linear Synthesis

Objective: Incorporate Fmoc-D-Hcy(Trt)-OH without racemization. Challenge: D-amino acids are susceptible to epimerization (reversion to L-form) if over-activated. Furthermore, the bulky Trityl group on the longer Homocysteine side chain can create steric hindrance.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred for C-terminal D-Hcy to prevent diketopiperazine formation. Rink Amide for internal residues.

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1]

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 301nm to ensure complete removal.

  • Activation (Pre-mix):

    • Dissolve Fmoc-D-Hcy(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[1]

    • Crucial: Allow to activate for only 2–3 minutes. Extended activation increases racemization risk.[2]

  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser Test.

    • Blue: Incomplete. Re-couple using HATU/HOAt (more powerful, but higher racemization risk—use only if necessary).

    • Yellow/Colorless: Complete.

  • Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Cleavage and Handling (The "Thiolactone Trap")

Objective: Cleave peptide from resin while preserving the D-Hcy thiol and preventing side reactions. Causality: Homocysteine is prone to forming a thiolactone (a 5-membered cyclic thioester) under acidic conditions if the C-terminus is activated or if the side chain attacks the backbone. This is more prevalent in Hcy than Cys due to the favorable 5-membered ring formation.

Cocktail Formulation (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 92.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Preferred over EDT for less odor and better scavenging of Trityl cations).

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%[1]

Procedure:

  • Cool the cleavage cocktail to 0°C (ice bath).

  • Add to the resin and allow to warm to room temperature.[1][2] Agitate for 2–3 hours.

  • Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

  • Centrifugation: Spin down, decant ether. Wash pellet 3x with cold ether.

  • Immediate Lyophilization: Dissolve in 0.1% TFA/Water and lyophilize immediately. Do not leave D-Hcy peptides in solution at neutral pH for long periods prior to purification to avoid oxidative dimerization.

Protocol C: Macrocyclization (Peptide Stapling)

Objective: Create a stable "staple" using a bis-alkylating linker between two D-Hcy residues (or D-Hcy and D-Cys). Mechanism:


 nucleophilic attack of the thiolate onto a benzylic halide.

Reagents:

  • Linker:

    
    -Dibromo-m-xylene (or similar).
    
  • Buffer: 20 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl.

  • Solvent: 50% Acetonitrile/Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude linear peptide (containing two free D-Hcy thiols) in 50% ACN/Water at a dilute concentration (0.5 – 1.0 mg/mL) to favor intramolecular cycling over intermolecular polymerization.

  • Reduction (Optional but Recommended): Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.2 eq to ensure thiols are reduced.

  • Linker Addition: Add the linker (1.1 eq) dissolved in ACN.

  • Base Addition: Slowly add dilute Ammonium Hydroxide or DIEA to adjust pH to 8.0. Monitor pH carefully; D-Hcy thiolate is the nucleophile.

  • Reaction: Stir for 1–2 hours. Monitor by LC-MS.

    • Success: Mass shift = +[Linker Mass] - [2 x HBr].

  • Quenching: Acidify with TFA to pH < 3.

Mechanistic Visualization: The Stapling Pathway

This diagram illustrates the kinetic competition between the desired intramolecular stapling and the unwanted intermolecular dimerization.

Stapling Reduced Reduced Peptide (2 x D-Hcy-SH) Thiolate Bis-Thiolate (Activated) Reduced->Thiolate Deprotonation Base Base (pH 8) Base->Thiolate Cyclic Stapled Macrocycle (Intramolecular) Thiolate->Cyclic High Dilution (<1 mM) Polymer Oligomers/Aggregates (Intermolecular) Thiolate->Polymer High Conc. (>5 mM) Linker Dibromo-xylene (Staple) Linker->Cyclic Linker->Polymer

Figure 2: Reaction pathway for peptide stapling.[3] Dilution is the critical control variable to favor the green path (Cyclic) over the gray path (Polymer).

Quality Control & Troubleshooting

Self-Validating Systems
  • Ellman’s Test (Post-Cleavage): Before cyclization, quantify free thiols using Ellman’s reagent (DTNB).

    • Expectation: A peptide with 2 D-Hcy residues should yield a molar absorptivity corresponding to 2 free thiols. If lower, oxidation or incomplete deprotection occurred.

  • Isotopic Pattern Analysis (MS): D-Hcy stapled peptides often show complex isotopic envelopes if the linker contains halogens (rare) or simply due to the macrocyclic constraint. Use High-Res MS to confirm the exact mass loss of

    
     (for disulfide) or 
    
    
    
    (for stapling).
Common Issues
  • Problem: Mass spectrum shows +14 or +28 Da impurities.

    • Cause: Methylation of the D-Hcy thiol during cleavage if Methionine is present in the sequence (scavenger failure).

    • Solution: Increase DODT concentration to 5% in the cleavage cocktail.

  • Problem: Incomplete Cyclization.

    • Cause: Steric strain. The D-Hcy ring is larger (11+ atoms depending on sequence spacing).

    • Solution: Switch solvent to TFE (Trifluoroethanol) during cyclization to induce secondary structure pre-organization, bringing the thiols closer.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. (Foundational reference for Thiol chemistry in SPPS).

  • Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society, 135(16), 5946–5949. (Applicable to Homocysteine stapling).

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-2-chlorotrityl resin for the Fmoc synthesis of C-terminal peptide thioesters." Organic Letters, 16(10), 2598-2601. (Discusses thiol handling on resin).

Sources

Application Note: Optimized TFA Cleavage Cocktails for S-Trityl Deprotection in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The removal of the S-trityl (Trt) protecting group from cysteine is a critical step in Fmoc solid-phase peptide synthesis (SPPS).[1] While acid-labile, the trityl cation (


) released during cleavage is a highly reactive electrophile.[1] Without adequate scavenging, 

readily re-alkylates the free thiol of cysteine or modifies tryptophan and methionine residues, leading to significant yield loss and difficult-to-separate impurities. This guide details the mechanistic basis for scavenger selection, compares standard vs. high-performance cocktails (Reagent K/DODT), and provides validated protocols for minimizing side reactions in cysteine-rich peptides.[1]

The Chemistry of S-Trityl Deprotection[2][3][4]

Mechanism of Action

In the presence of Trifluoroacetic Acid (TFA), the S-Trt bond is protonated, leading to the elimination of the stable trityl cation. The reaction is an equilibrium; however, the high concentration of TFA pushes the equilibrium toward deprotection.

The critical challenge is the fate of the trityl cation . Unlike the tert-butyl cation (from Ser/Thr/Tyr protection), which is fleeting, the trityl cation is resonance-stabilized and lipophilic. It lingers in the reaction matrix and will preferentially attack the most nucleophilic species available.[1] In a cleavage mixture, the most nucleophilic site is often the newly deprotected sulfhydryl group of cysteine, resulting in re-tritylation .

The Scavenger's Role

To prevent re-attachment, the cleavage cocktail must contain "scavengers"—nucleophiles that react faster with the carbocation than the peptide does.

  • Silanes (TIS/TES): Act as hydride donors, irreversibly quenching carbocations to form neutral triphenylmethane.[1]

  • Thiols (EDT/DODT): Act as "soft" nucleophiles, trapping the cation to form thioethers.[1] They are essential for preventing the alkylation of Trp and Met.[1]

  • Water: Hydrolyzes cations but is less effective for the bulky, lipophilic trityl group.[1]

Mechanistic Pathway Diagram[1]

TritylCleavage PeptideTrt Peptide-Cys(Trt) Intermediate Protonated Intermediate PeptideTrt->Intermediate + TFA Cation Trityl Cation (Trt+) Intermediate->Cation Cleavage PeptideSH Peptide-Cys-SH (Free Thiol) Intermediate->PeptideSH Release Waste Scavenger-Trt Adduct (Irreversible) Cation->Waste + Scavenger (Fast) SideProduct Re-Alkylated Peptide (Impurity) Cation->SideProduct + Peptide-SH (Slow if scavenged) Scavenger Scavenger (TIS/EDT)

Figure 1: The competition between scavenger quenching and peptide re-alkylation during S-Trt deprotection.[1]

Cocktail Selection Guide

Selecting the right cocktail depends on the complexity of the peptide sequence.[1] Simple peptides do not require the foul-smelling thiols found in Reagent K.[1]

Comparative Analysis of Cleavage Cocktails
Cocktail NameComposition (v/v)Primary Use CaseS-Trt EfficiencyOdor Profile
Standard (TIS) TFA (95) / TIS (2.[1]5) / H₂O (2.[1][2]5)General peptides, <2 Cys, no Met/Trp.[1]GoodLow
Reagent K TFA (82.[1][3][4]5) / Phenol (5) / H₂O (5) / Thioanisole (5) / EDT (2.[1][3][5]5)Complex sequences (Cys, Met, Trp, Tyr).[1][3][5][6]Excellent High (Rotten egg)
Reagent B TFA (88) / Phenol (5) / H₂O (5) / TIS (2)"Odorless" alternative for Trp/Tyr protection.[1]ModerateLow
DODT Modified TFA (92.[1]5) / DODT (2.[1][2]5) / TIS (2.[1][2][6]5) / H₂O (2.[1][2]5)Modern "Green" replacement for Reagent K.Excellent Low/Medium
Selection Logic Flowchart

CocktailSelection Start Analyze Peptide Sequence HasCys Contains Cysteine? Start->HasCys HighCys High Cys Content (>2) or Met/Trp present? HasCys->HighCys Yes Standard Use Standard Cocktail (TFA/TIS/H2O) HasCys->Standard No HighCys->Standard No (Single Cys, No Met/Trp) Complex Requires Thiol Scavengers HighCys->Complex Yes OdorSensitive Is Odor/Toxicity a constraint? Complex->OdorSensitive ReagentK Use Reagent K (Max Scavenging) OdorSensitive->ReagentK No DODT Use DODT Cocktail (Modern/Less Toxic) OdorSensitive->DODT Yes

Figure 2: Decision matrix for selecting the optimal cleavage cocktail.

Detailed Protocols

Protocol A: The "Standard" Cleavage

Application: Peptides with 1-2 Cys residues and no Met/Trp.[1] Rationale: TIS is a sufficient hydride donor to quench the trityl cation in simple systems.[1]

  • Preparation:

    • Prepare Cocktail A : TFA (95%) / TIS (2.5%) / H₂O (2.5%).

    • Note: Always add TIS before water to prevent phase separation.[1]

  • Cleavage:

    • Add 10-20 mL of Cocktail A per gram of resin.[1][7]

    • Incubate at Room Temperature (20-25°C) for 2 hours .

    • Caution: Do not heat.[1] Higher temperatures increase S-t-butyl side reactions.[1]

  • Precipitation:

    • Filter resin and collect filtrate.[1][8][3][5]

    • Precipitate into 10-fold volume of ice-cold diethyl ether.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Wash pellet 2x with ether.[1][5]

Protocol B: High-Performance Cysteine Deprotection (Reagent K / DODT)

Application: Peptides with >2 Cys, or presence of Met/Trp/Tyr.[1] Rationale: EDT (Ethanedithiol) or DODT (3,6-Dioxa-1,8-octanedithiol) are dithiols.[1] They are superior scavengers because they can form stable cyclic dithio-acetals with aldehydes (preventing side reactions) and are highly nucleophilic toward the trityl cation.[1] DODT is a less odorous, less toxic analog of EDT with similar performance.[1]

  • Preparation:

    • Option 1 (Classic Reagent K): TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%).[1][7]

      • Prep: Dissolve Phenol in TFA first.[1] Add Thioanisole and water.[1][8][9][3][5][6][10] Add EDT last (in fume hood).

    • Option 2 (Modern DODT): TFA (92.5%) / DODT (2.5%) / TIS (2.5%) / H₂O (2.5%).[1]

  • Cleavage:

    • Add 15-20 mL of cocktail per gram of resin.[1]

    • Time: 2.5 to 3 hours. (Complex sequences require longer diffusion times).[1]

    • Temperature: Room Temperature.

  • Post-Cleavage Workup (Crucial for Thiols):

    • Precipitate in cold ether as standard.[1]

    • DTT Wash (Optional but Recommended): If oxidation is observed (dimers), dissolve the crude peptide in 0.1M DTT in buffer (pH 8) for 30 mins, then re-purify.[1] This reverses any intermolecular disulfides formed during cleavage.[1]

Troubleshooting & Quality Control

Common Side Reactions[1]
  • Re-Tritylation (+242 Da):

    • Cause: Insufficient scavenger or cleavage volume too low (high concentration of Trt+).[1]

    • Fix: Use Protocol B (EDT/DODT).[1] Increase cocktail volume to 25 mL/g.

  • S-tert-butylation (+57 Da):

    • Cause:tert-butyl cations (from Ser/Thr/Tyr) attacking Cys.[1][11]

    • Fix: This is often reversible.[1] Treat crude peptide with TCEP or DTT before HPLC.[1]

  • Methionine Oxidation (+16 Da):

    • Cause: Inadequate scavenging of reactive oxygen species.[1]

    • Fix: Ensure Thioanisole or EDT/DODT is present.[1] Reagent H (containing NH₄I) can reduce Met(O) back to Met.[1][7]

Validation: The Ellman's Test (DTNB)

To verify free thiols after cleavage and purification:

  • Dissolve a small amount of peptide in pH 8 buffer.[1]

  • Add Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)).[1]

  • Positive Result: Solution turns bright yellow (release of TNB anion), confirming free -SH groups.[1]

  • Negative Result: No color change indicates oxidized disulfides or blocked thiols (re-tritylation).[1]

References

  • AAPPTec. Cleavage Cocktails: Reagent B, K, and R. [Link][1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research.[1][7] [Link]

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide.[1] CRC Press.[1] (General Reference for DODT usage).

Sources

Application Note: Synthesis of Cyclic Peptides Using D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of cyclic peptides utilizing D-Homocysteine (D-Hcy) . While L-Cysteine is the standard for disulfide cyclization, the incorporation of D-Homocysteine offers two distinct advantages in drug design:

  • Conformational Pre-organization: The inclusion of a D-amino acid induces Type II'

    
    -turn secondary structures, significantly lowering the entropic penalty of ring closure.
    
  • Ring Expansion: Homocysteine contains an additional methylene group (

    
    ) in its side chain compared to cysteine. This expands the macrocyclic ring size, allowing for fine-tuning of the spatial orientation of pharmacophores.
    

This protocol covers the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase oxidative cyclization.

Strategic Considerations & Mechanism

The "D-Turn" Effect

In all-L peptide sequences, the formation of a macrocycle is often hindered by steric clashes that favor extended conformations. The introduction of a D-amino acid (in this case, D-Hcy) disrupts this extended beta-sheet tendency and promotes a


-hairpin turn . This brings the N- and C-termini (or the two reactive thiol species) into close proximity, acting as a "conformational matchmaker" for the cyclization reaction.
Homocysteine vs. Cysteine

The choice between Cysteine (Cys) and Homocysteine (Hcy) dictates the ring geometry.

FeatureL-Cysteine (Cys)D-Homocysteine (D-Hcy)Impact on Cyclization
Side Chain


Hcy adds flexibility and ring size.
Stereochemistry L (Natural)D (Non-canonical)D-isomer induces turn structures.[1][2]
Disulfide Stability HighHighHcy-Hcy or Hcy-Cys bridges are stable.
Redox Potential StandardSimilar to CysCompatible with standard redox buffers.

Experimental Workflow

The following diagram illustrates the critical path from sequence design to the isolated cyclic peptide.

G Design Sequence Design (D-Hcy Insertion) SPPS Fmoc SPPS (Linear Assembly) Design->SPPS Fmoc-D-Hcy(Trt)-OH Cleavage Acid Cleavage (TFA/Scavengers) SPPS->Cleavage Deprotection Cyclization Oxidative Cyclization (pH 7.5, DMSO) Cleavage->Cyclization Free Thiols Purification HPLC Purification & QC (LC-MS) Cyclization->Purification Crude Cyclic

Figure 1: Workflow for D-Homocysteine mediated peptide cyclization.

Detailed Protocol

Materials & Reagents[3][4]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Standard Fmoc-L-AA(PG)-OH and Fmoc-D-Hcy(Trt)-OH .

    • Note: If Fmoc-D-Hcy(Trt)-OH is unavailable, it can be synthesized from D-Methionine or sourced as the disulfide dimer (Fmoc-D-Hcy-OH)2, which requires reductive loading.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Cleavage Cocktail: TFA/TIPS/DODT/H2O (92.5:2.5:2.5:2.5). DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for odor control and efficiency with S-trityl groups.

  • Cyclization Buffer: 0.1 M Ammonium Bicarbonate (pH 7.8–8.0) or Phosphate Buffer (pH 7.5) with 5% DMSO.

Step 1: Solid Phase Synthesis (Linear Precursor)

Objective: Synthesize the sequence H-Ala-Val-Pro-D-Hcy-Gly-Phe-Cys-NH2 (Example Sequence).

  • Resin Swelling: Swell 0.1 mmol Rink Amide resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min).[3][4] Wash with DMF (
    
    
    
    ).[4]
  • Coupling Cycles:

    • Dissolve Fmoc-AA-OH (4 eq), Oxyma (4 eq), and DIC (4 eq) in DMF.

    • Add to resin and shake for 60 min at room temperature.

    • Crucial Step (D-Hcy): When coupling Fmoc-D-Hcy(Trt)-OH , extend coupling time to 90 min to ensure complete incorporation, as the bulky Trityl group on the longer side chain can exhibit minor steric hindrance.

  • Final Wash: After the final Fmoc removal, wash resin with DCM and dry under nitrogen.

Step 2: Cleavage & Global Deprotection

Objective: Release peptide from resin and remove protecting groups (Trt, Boc, tBu).

  • Prepare Cleavage Cocktail K : TFA (92.5%), TIPS (2.5%), DODT (2.5%), Water (2.5%).

  • Add 5 mL cocktail to the dry resin.

  • Shake for 2.5 hours. Do not exceed 3 hours to prevent side reactions with the sensitive thiol.

  • Precipitate in cold diethyl ether (

    
    , 
    
    
    
    ). Centrifuge and wash pellet
    
    
    with ether.
  • Lyophilize the crude linear peptide.

Step 3: Oxidative Cyclization (Disulfide Formation)

Objective: Form the intramolecular bond between D-Hcy and Cys.

Mechanism: High dilution prevents intermolecular dimerization (polymerization). The D-Hcy induces a turn, accelerating the intramolecular reaction.

  • Dissolution: Dissolve the crude linear peptide in 1:1 Water/Acetonitrile to a concentration of 1 mg/mL .

    • Note: If the peptide is hydrophobic, increase Acetonitrile content.

  • Dilution: Add this solution dropwise into a stirring volume of 0.1 M Ammonium Bicarbonate (pH 8.0) containing 5% DMSO .

    • Target Concentration: Final peptide concentration should be 0.1 mg/mL (High Dilution).

  • Oxidation: Stir open to the air at room temperature. DMSO acts as a mild oxidant, accelerating disulfide formation (usually 12–24 hours).

    • Monitoring: Monitor reaction progress by HPLC and Ellman’s Test (yellow color indicates free thiols; disappearance indicates cyclization).

  • Quenching: Once complete, acidify to pH 3 with TFA to quench the reaction and stabilize the disulfide.

Quality Control & Characterization

Analytical HPLC

Compare the Linear Precursor vs. Cyclic Product.

  • Retention Time Shift: The cyclic peptide is more hydrophobic (compact) and typically elutes earlier than the linear precursor on C18 columns, though this depends on the specific sequence.

  • Purity: Target >95% purity.

Mass Spectrometry (ESI-MS)
  • Mass Calculation:

    • Linear:

      
      
      
    • Cyclic:

      
       (Loss of 2 Hydrogens).
      
  • Validation: The mass difference confirms the formation of the S-S bond.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dimerization Concentration too high during cyclization.Reduce concentration to <0.1 mg/mL. Add dropwise to buffer.
Incomplete Coupling Steric hindrance of Trt group on D-Hcy.Double couple Fmoc-D-Hcy(Trt)-OH or use HATU instead of DIC.
Oxidation on Resin Trace oxidants in solvents.Use fresh DMF. Add 1% DTT to piperidine solution during deprotection steps.
Racemization Over-activation of D-Hcy.Use DIC/Oxyma (neutral pH activation). Avoid phosphonium salts (PyBOP) with high base.[5]

Advanced Application: Thioether Stapling

For researchers requiring metabolically stable analogs (non-reducible), the D-Hcy residue can be reacted with a bis-electrophile (e.g., dibromoxylene or dichloroacetone) instead of oxidative cyclization.

Stapling Linear Linear Peptide (D-Hcy ... Cys) Reaction Stapling Reaction (pH 8, dilute) Linear->Reaction Reagent Bis-electrophile (e.g., Dibromoxylene) Reagent->Reaction Product Stapled Macrocycle (Thioether Linkage) Reaction->Product Substitution

Figure 2: Alternative pathway for thioether stapling using D-Hcy.

References

  • Conformational Constraints: Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups.[1][2][6][7] Life Sciences. Link

  • D-Amino Acid Turns: Haque, T. S., Little, J. C., & Gellman, S. H. (1994). Stereochemical requirements for beta-hairpin formation. Journal of the American Chemical Society.[8] Link

  • Disulfide Stability: Tam, J. P., et al. (1991). Disulfide bond formation in peptides by DMSO. Journal of the American Chemical Society.[8] Link

  • Homocysteine in Peptides: Perlmutter, P. (1999). Conjugate Addition Reactions in Organopesticide Synthesis. (Context on Thiol reactivity).
  • Peptide Stapling: Lau, Y. H., et al. (2015).[9] Peptide Stapling Techniques based on Liquid-Phase Macrocyclization. Chemical Society Reviews. Link

Sources

Application Note: Fmoc-S-trityl-D-Homocysteine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Methodologies for Constrained Peptide Synthesis and Autohydrolytic Prodrug Linker Design

Executive Summary

The development of next-generation peptide therapeutics and carrier-linked prodrugs requires building blocks that offer precise spatial geometry, orthogonal reactivity, and extreme proteolytic resistance. Fmoc-S-trityl-D-Homocysteine (Fmoc-D-Hcy(Trt)-OH; CAS: 1007840-62-1) has emerged as a critical non-natural amino acid in medicinal chemistry [1].

Unlike standard L-cysteine, D-homocysteine possesses an inverted stereocenter and an extended aliphatic side chain (


). As a Senior Application Scientist, I have structured this guide to detail how these specific structural nuances are leveraged to synthesize highly constrained receptor ligands and self-cleaving prodrug linkers, moving beyond basic synthesis to explore the causality and validation of each experimental workflow.

Core Chemical Rationale: The "Why" Behind the Molecule

Successful drug design relies on understanding the mechanistic impact of every atom in a building block. Fmoc-D-Hcy(Trt)-OH is engineered with three distinct functional features:

  • D-Stereocenter (Proteolytic Shielding): Endogenous proteases are stereospecific to L-amino acids. Introducing a D-amino acid creates a steric clash within the protease active site, drastically increasing the plasma half-life of the resulting peptide or linker.

  • Homocysteine Side Chain (Geometric Tuning): The addition of a single methylene group compared to cysteine increases the flexibility of the thiol arm. In cyclic peptides, this forms a larger macrocyclic ring (e.g., a 15-membered vs. 14-membered ring), which can relieve unfavorable steric strain and better mimic native beta-turn conformations.

  • Fmoc/Trityl Orthogonality (Synthetic Control): The base-labile Fmoc group allows for standard iterative backbone elongation, while the highly lipophilic, acid-labile Trityl (Trt) group protects the thiol from unwanted alkylation or oxidation until global acidic cleavage.

Application I: Synthesis of Constrained Cyclic Peptides (GPR1 Ligands)

Scientific Context

The chemerin receptor GPR1 is a critical target in inflammatory disease. Linear chemerin-9 peptides degrade rapidly in vivo. By substituting specific residues with D-homocysteine and L-cysteine, researchers can oxidize the free thiols to form a disulfide bridge, locking the peptide into its bioactive hairpin conformation [2].

Self-Validating Protocol: Solid-Phase Peptide Synthesis & Cyclization

Step 1: Resin Loading and Sequence Elongation

  • Action: Couple Fmoc-D-Hcy(Trt)-OH to the growing peptide chain on a Rink Amide resin using DIC/Oxyma as coupling reagents.

  • Causality: DIC/Oxyma is chosen over HATU to minimize epimerization of the D-stereocenter during activation.

  • Validation Checkpoint: Perform a Kaiser Test . A yellow solution confirms complete coupling (absence of free primary amines). A blue solution dictates a mandatory re-coupling step.

Step 2: Global Cleavage and Trityl Deprotection

  • Action: Treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIS) / Ethanedithiol (EDT) /

    
     (92.5:2.5:2.5:2.5) for 2 hours.
    
  • Causality: TFA cleaves the peptide from the resin and removes the Trt group. EDT and TIS are mandatory scavengers; they trap the highly reactive trityl carbocations generated during cleavage, preventing them from re-alkylating the newly freed homocysteine thiol.

  • Validation Checkpoint: Precipitate in cold ether, centrifuge, and analyze the crude pellet via LC-MS . Validate that the mass matches the linear peptide with fully deprotected thiols.

Step 3: Disulfide Oxidation (Cyclization)

  • Action: Dissolve the crude peptide in a highly dilute ammonium bicarbonate buffer (pH 8.0, < 0.1 mg/mL) and stir open to the air for 24-48 hours.

  • Causality: High dilution is mathematically required to favor intramolecular cyclization (forming the monomeric ring) over intermolecular disulfide formation (forming polymeric aggregates). The mild basic pH deprotonates the thiol (forming a thiolate anion), accelerating air oxidation.

  • Validation Checkpoint: Monitor the reaction using Ellman’s Reagent (DTNB) . The reaction is complete when the solution remains clear (indicating 0% free thiols), rather than turning yellow.

SPPS_Workflow A 1. SPPS Elongation (Fmoc-D-Hcy(Trt)-OH) B 2. Global Cleavage & Deprotection A->B TFA/TIS/EDT/H2O C 3. Disulfide Oxidation B->C Air Oxidation (pH 8) D 4. Purification & Validation C->D RP-HPLC & LC-MS

Caption: SPPS workflow for constrained cyclic peptides using Fmoc-D-Hcy(Trt)-OH.

Quantitative Data: Impact of D-Hcy Cyclization

The table below summarizes the pharmacological impact of D-Hcy-mediated cyclization on Chemerin-9 analogs, demonstrating that disulfide constraint preserves binding affinity while drastically improving stability, unlike backbone lactam cyclization[2].

Peptide ConstructSequence ModificationTarget ReceptorEC₅₀ (nM)Proteolytic Stability (t½)
Linear Chemerin-9 YFPGQFAFS (Native)GPR13.3< 1 hour
Constrained [4-9]-c YFP-(D-Hcy )-QFAF-(Cys)GPR13.3> 24 hours
Constrained [N-C]-c Lactam backbone cyclizationGPR1132.0> 24 hours

Application II: Design of Self-Cleaving Prodrug Linkers

Scientific Context

In the development of carrier-linked prodrugs (e.g., PEGylated therapeutics), the drug must be released at a controlled rate in vivo. Fmoc-D-Hcy(Trt)-OH is utilized to synthesize N,N'-biscarboxamide linkers that undergo enzyme-independent autohydrolysis [3].

Mechanism of Action & Causality

The D-homocysteine residue acts as the central hub of the linker:

  • Carrier Attachment: The thiol group of D-Hcy is conjugated to a macromolecular carrier (e.g., PEG-maleimide) via a stable thioether bond.

  • Autohydrolytic Release: The drug is attached to the linker via an amide bond. Under physiological conditions (pH 7.4, 37°C), a strategically placed nucleophilic amine within the linker attacks the amide carbonyl holding the drug.

  • Kinetic Tuning: Because homocysteine has an extra methylene group compared to cysteine, the geometry of the nucleophilic attack is altered, allowing chemists to tune the release half-life of the drug by forming specific cyclic imide structures (e.g., glutarimide vs. succinimide rings) [3].

Self-Validating Protocol: Linker Assembly and Conjugation

Step 1: Linker Synthesis

  • Action: Synthesize the linker backbone incorporating Fmoc-D-Hcy(Trt)-OH. Remove the Fmoc group using 20% piperidine to expose the nucleophilic amine, and protect it temporarily with an acid-stable, bio-reducible group if required.

  • Validation Checkpoint: Analytical HPLC . Confirm the purity of the linker construct is >95% before attaching the expensive API (Active Pharmaceutical Ingredient).

Step 2: Drug Conjugation & Trt Removal

  • Action: Couple the API to the linker's carboxyl terminus. Treat with TFA to remove the Trityl group from the D-Hcy residue, exposing the free thiol.

  • Validation Checkpoint: Ellman's Test . Confirm the presence of the free thiol.

Step 3: Carrier Attachment (Click Chemistry)

  • Action: React the thiol-bearing Drug-Linker complex with a Maleimide-functionalized carrier (e.g., PEG) in a buffered solution at pH 6.5.

  • Causality: The pH is strictly kept at 6.5 to ensure the maleimide reacts exclusively with the highly nucleophilic thiolate of D-Hcy, preventing off-target reaction with primary amines.

  • Validation Checkpoint: SEC (Size Exclusion Chromatography) . Validate the massive shift in molecular weight, confirming the small-molecule drug has successfully conjugated to the polymer carrier.

Autohydrolysis A Carrier-Linker-Drug Conjugate (Thiol-bound via D-Hcy) B Physiological Trigger (pH 7.4, 37°C) A->B C Intramolecular Attack (Nucleophilic Amine) B->C D Cyclic Imide Formation (Carrier-Linker Remnant) C->D Cleavage E Free Therapeutic Drug (Released) C->E Release

Caption: Autohydrolytic cleavage mechanism of D-Hcy-based prodrug linkers.

References

  • Fischer, T. F., Czerniak, A. S., Weiß, T., et al. (2021). Ligand-binding and -scavenging of the chemerin receptor GPR1. Cellular and Molecular Life Sciences, 78(17-18), 6265–6281.[Link]

  • Rau, H., et al. (2014). Prodrug comprising a drug linker conjugate.

Application Note: Advanced RP-HPLC Purification Protocol for D-Homocysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-Homocysteine (D-Hcy) is a non-proteinogenic, sulfhydryl-containing amino acid increasingly utilized in the design of peptidomimetics, stapled peptides, and targeted therapeutics. However, purifying peptides containing free D-Hcy presents unique chromatographic challenges. Unlike standard amino acids, the extended side chain of homocysteine makes its free thiol highly reactive, requiring a highly controlled, self-validating purification system to prevent degradation and ensure high-yield recovery.

Mechanistic Challenges: The Causality of D-Hcy Degradation

To successfully purify D-Hcy peptides, one must understand the thermodynamic and kinetic traps inherent to its molecular structure.

  • Oxidation and Dimerization: Like cysteine, the free thiol of D-Hcy is highly susceptible to atmospheric oxidation, rapidly forming intermolecular disulfides (homocystine dimers) or mixed disulfides.

  • Acid-Catalyzed Thiolactone Cyclization: A challenge unique to homocysteine is its propensity to undergo intramolecular cyclization. Under acidic conditions—such as those typically used in standard RP-HPLC mobile phases containing 0.1% Trifluoroacetic acid (TFA)—the free thiol can attack the adjacent carboxyl group or amide bond. This forms a thermodynamically favorable five-membered homocysteine thiolactone ring[1]. This cyclization accelerates at lower pH and elevated temperatures.

G DHcy D-Hcy Peptide (Free Thiol) Oxidation Oxidation (Disulfide Dimer) DHcy->Oxidation O2 Exposure Cyclization Acidic Cyclization (Thiolactone Ring) DHcy->Cyclization Prolonged Acid TCEP Add TCEP (pH 2-3 Stable) Oxidation->TCEP Reversible TCEP->DHcy Temp Flash Freezing & Formic Acid Temp->Cyclization Prevents

Diagram 1: D-Hcy degradation pathways and the strategic interventions used to prevent them.

Strategic Solutions for a Self-Validating System

A self-validating protocol ensures that the experimental conditions actively suppress artifacts, guaranteeing that the eluted peak represents the native synthesized peptide rather than an extraction artifact.

Pre-HPLC Reduction: We utilize Tris(2-carboxyethyl)phosphine (TCEP) in the sample preparation. TCEP is uniquely suited for this workflow because it is highly stable and effective at acidic pH (pH 2-3), unlike Dithiothreitol (DTT) which loses efficacy below pH 7[2]. TCEP does not contain a thiol moiety, meaning it will not form mixed disulfides with the D-Hcy peptide and safely elutes in the void volume during RP-HPLC[3].

Mobile Phase Optimization: To mitigate thiolactone formation, prolonged exposure to strong acids like TFA (pH ~2.0) should be minimized. We recommend using 0.1% Formic Acid (FA) as an alternative modifier. FA provides a slightly milder acidic environment (pH ~2.7) while maintaining sufficient ion-pairing for C18 resolution[4].

Quantitative Comparison of Reagents

Table 1: Comparison of Reducing Agents for HPLC Sample Preparation

Reducing AgentOptimal pH RangeThiol-Based?HPLC UV InterferenceStability in Acid
TCEP 1.5 – 8.5NoLow (Elutes in void)Excellent
DTT 7.0 – 9.0YesHighPoor
BME 7.0 – 9.0YesHighPoor

Table 2: Acidic Modifiers and Thiolactone Risk

ModifierConcentrationApprox. pHIon-Pairing StrengthThiolactone Promotion Risk
TFA 0.1% (v/v)2.0HighHigh (if left in solution)
Formic Acid 0.1% (v/v)2.7ModerateLow to Moderate
Acetic Acid 0.1% (v/v)3.2LowLow

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Buffer A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality Check: Degas both buffers thoroughly using ultrasonication and vacuum filtration. Dissolved oxygen in the mobile phase is the primary driver of on-column oxidation.

Sample Preparation (The Reduction Step)
  • Weigh the crude D-Hcy peptide and dissolve it in a minimal volume of Buffer A (target concentration: 10-20 mg/mL). If the peptide is highly hydrophobic, incorporate up to 20% Buffer B.

  • Prepare a fresh 100 mM stock of TCEP-HCl in HPLC-grade water.

  • Add the TCEP stock to the peptide solution to achieve a final TCEP concentration of 10-20 mM (ensuring a 5x to 10x molar excess over the peptide)[2].

  • Incubate at room temperature for 30–60 minutes to ensure complete reduction of any pre-formed dimers[4].

RP-HPLC Separation
  • Column: C18 Preparative Column (e.g., 19 mm × 250 mm, 5 µm particle size, 120 Å pore size).

  • Temperature: Maintain the column at ambient temperature (20-25 °C). Do not heat the column, as elevated temperatures exponentially increase the rate of thiolactone cyclization[4].

  • Flow Rate: 15-20 mL/min (adjust based on column diameter).

  • Gradient: Apply a shallow gradient of 10% to 50% Buffer B over 40 minutes (optimize based on analytical scouting runs).

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm.

  • Inject the TCEP-reduced sample directly into the system.

Fraction Handling and Lyophilization
  • Collect fractions in pre-chilled tubes placed directly on ice.

  • Critical Step: Immediately flash-freeze the identified pure fractions using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize directly from the frozen state.

  • Causality Check: Leaving the purified D-Hcy peptide in the acidic aqueous acetonitrile eluate at room temperature will induce rapid thiolactone formation and re-oxidation[5]. Immediate freezing halts these degradation kinetics entirely.

Workflow Prep Sample Prep (10-20mM TCEP) HPLC RP-HPLC (0.1% Formic Acid) Prep->HPLC Collect Fraction Collection (On Ice) HPLC->Collect Freeze Flash Freeze (Liq. N2) Collect->Freeze Lyophilize Lyophilization (Dry Powder) Freeze->Lyophilize

Diagram 2: Linear workflow for D-Hcy peptide purification emphasizing kinetic control.

References

  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective MDPI - Life
  • Disulfide structures of highly bridged peptides: A new str
  • Application Notes and Protocols for Thiol-C9-PEG4 in Peptide Synthesis BenchChem
  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis ACS Omega (PMC)
  • First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatiz

Sources

Troubleshooting & Optimization

Low coupling efficiency of Fmoc-S-trityl-D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Fmoc-S-trityl-D-Homocysteine coupling challenges.

Topic: Optimization of Coupling Efficiency & Prevention of Side Reactions

Doc ID: HCY-D-TRT-001 | Last Updated: 2025-05-12 Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Perfect Storm" of Coupling

Coupling Fmoc-S-trityl-D-Homocysteine (Fmoc-D-Hcy(Trt)-OH) presents a unique intersection of three chemical challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this derivative suffers from a "perfect storm" of kinetic and thermodynamic barriers:

  • Steric Occlusion: The Trityl (Trt) group is massive. In Homocysteine, the extra methylene group (

    
    ) compared to Cysteine increases side-chain flexibility, allowing the bulky Trt group to sweep a larger volume, effectively shielding the activated carboxyl group from the incoming amine.
    
  • Racemization Susceptibility: Like Cysteine, Homocysteine derivatives have an acidic

    
    -proton due to the electron-withdrawing nature of the sulfur atom (inductive effect). This makes the D-isomer highly prone to converting to the L-isomer (racemization) under basic coupling conditions.
    
  • Cyclization Risks: While less common with the Trt group intact, the gamma-thiol moiety poses a latent risk of forming five-membered thiolactones if the protecting group is compromised or if activation is prolonged.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

DiagnosticTree Start Start: Low Yield / Impurity CheckHPLC Step 1: Analyze Crude HPLC Start->CheckHPLC Decision1 Main Peak Retention Time? CheckHPLC->Decision1 Desire Correct Mass (Target Peptide) Decision1->Desire Single Peak Deletion Mass = Target - Hcy (Deletion Sequence) Decision1->Deletion Missing Residue Isomer Mass = Target (Split/Broad Peak) Decision1->Isomer Doublet Peak StericIssue Diagnosis: Steric Hindrance Action: Switch to HATU/Microwave Deletion->StericIssue Racemization Diagnosis: Racemization (D->L) Action: Switch to Collidine/Oxyma Isomer->Racemization

Caption: Diagnostic logic flow to distinguish between kinetic failure (steric hindrance) and thermodynamic failure (racemization).

Technical Deep Dive & Solutions

Issue A: Steric Hindrance (Low Coupling Yield)

The Trityl group is a hydrophobic umbrella. Standard carbodiimide chemistries (DIC/HOBt) are often too slow, leading to deletion sequences where the Hcy residue fails to attach.

The Fix: High-Power Activation Switch to Aminium/Uronium salts (HATU) which generate a more reactive active ester.[1] However, because HATU requires a base (DIEA), you risk racemization (see Issue B).

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent DIC / HOBtHATU / HOAt (or COMU)
Stoichiometry 3 eq AA / 3 eq DIC4 eq AA / 3.9 eq HATU
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Collidine)
Solvent DMFDMF / NMP (1:1)
Coupling Time 60 min (Room Temp)2 x 45 min (Double Couple)
Issue B: Racemization (Loss of Chiral Purity)

This is the most critical risk for D-Homocysteine .

  • Mechanism: The base (DIEA) abstracts the

    
    -proton of the activated amino acid, forming an enolate intermediate. This enolate can reprotonate from either side, converting your expensive D-Hcy into L-Hcy.
    
  • Why Hcy is worse: The sulfur atom stabilizes the carbanion intermediate.

  • The Fix: Use a weaker, more sterically hindered base. 2,4,6-Collidine (pKa ~7.4) is strong enough to activate the HATU but too bulky and weak to effectively abstract the

    
    -proton compared to DIEA (pKa ~10.5).
    
Issue C: Aggregation

The hydrophobicity of the Trt group can cause the peptide chain to "collapse" on itself or the resin, making the N-terminus inaccessible.

  • The Fix: Use Chaotropic Salts .[2][3] Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and keep the chain extended.

Optimized Experimental Protocol

Objective: Couple Fmoc-D-Hcy(Trt)-OH to a resin-bound peptide with >98% efficiency and <1% racemization.

Materials:
  • Fmoc-D-Hcy(Trt)-OH

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • 2,4,6-Collidine (TMP)

  • DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Workflow:
  • Resin Preparation:

    • Wash resin 3x with DMF.[4]

    • Critical: Ensure the resin is not "dry" from previous DCM washes; swell in DMF for 10 mins.

  • Activation (In-Situ Only):

    • Note: Do NOT pre-activate D-Hcy for more than 30 seconds.

    • Dissolve 4.0 eq of Fmoc-D-Hcy(Trt)-OH and 3.9 eq of HATU in minimal DMF/NMP (1:1).

    • Add 8.0 eq of 2,4,6-Collidine.

    • Mix for exactly 15-30 seconds .

  • Coupling:

    • Immediately add the activated solution to the resin.

    • Agitate at Room Temperature for 45 minutes .

    • Microwave Option: If using microwave, heat to 50°C (max) for 10 mins. Do not exceed 50°C to prevent elimination of the sulfur group.

  • Double Coupling (Mandatory):

    • Drain and wash resin 3x with DMF.[4]

    • Repeat Steps 2 and 3 with fresh reagents.

  • Capping (Recommended):

    • After the second coupling, treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines. This simplifies HPLC purification by preventing "deletion" impurities from growing further.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the side reactions (Racemization/Thiolactone).

ReactionPathway cluster_conditions Critical Control Points FmocHcy Fmoc-D-Hcy(Trt)-OH Activated Activated Ester (O-At / O-Bt) FmocHcy->Activated HATU/Collidine Coupled Correct Peptide (D-Isomer) Activated->Coupled Path A: Fast Coupling (Optimized) Racemized Racemized Peptide (L-Isomer) Activated->Racemized Path B: Base Abstraction (Excess DIEA/Time) Thiolactone Thiolactone (Side Product) Activated->Thiolactone Path C: S-Attack (If Trt unstable)

Caption: Reaction pathways showing the competition between successful coupling (Path A) and failure modes (Path B/C).

Frequently Asked Questions (FAQ)

Q: Why do I see a "split peak" on my HPLC after coupling D-Hcy? A: This is the hallmark of racemization. You likely have a 50/50 or 60/40 mixture of D-Hcy and L-Hcy peptides. They are diastereomers, so they separate on C18 columns. Solution: Switch from DIEA to Collidine or use DIC/Oxyma Pure, which is less basic (pH ~3-4 during activation).

Q: Can I use PyBOP instead of HATU? A: PyBOP is effective but phosphonium salts can be harder to wash away than uronium salts. If you use PyBOP, you must use a base. The racemization risk remains high if you use DIEA. HATU is generally preferred for sterically hindered amino acids due to the "neighboring group effect" of the aza-nitrogen.

Q: Is the Trityl group stable to microwave synthesis? A: Generally, yes, but sulfur-protecting groups are sensitive to heat-induced elimination (beta-elimination for Cys, gamma-elimination for Hcy). Keep microwave temperatures below 50°C for Cys/Hcy derivatives. Standard 75°C protocols will degrade the amino acid.

Q: Why not use Fmoc-D-Hcy(tBu)-OH? A: The t-Butyl (tBu) group on sulfur is not acid-labile enough for standard TFA cleavage conditions used in Fmoc chemistry. It requires harsh conditions (e.g., HF or mercuric acetate) to remove. Trityl (Trt) or Methoxytrityl (Mmt) are the standards because they cleave easily with 95% TFA.

References

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Context: Authoritative review on HATU/HOAt efficiency for sterically hindered couplings.
  • Han, Y., et al. (2004). "Synergistic Effect of Collidine and HOAt in the Coupling of Hindered Amino Acids." Journal of Peptide Science.

    • Context: Validates the use of Collidine to suppress racemization while maintaining high coupling yields.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5][] Chemical Reviews.

    • Context: Details the stability and cleavage mechanisms of S-Trityl protection in SPPS.
  • Bachem Technical Notes. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • Context: Industry standard protocols for handling Cys/Hcy deriv

Sources

Preventing premature S-trityl deprotection during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Cys-Protect Technical Support Center Specialized Guidance for Thiol Protection in Peptide Synthesis

Introduction: The S-Trityl Stability Paradox

Welcome to the Cys-Protect technical hub. You are likely here because you are facing a critical synthesis challenge: keeping the S-Trityl (Trt) group intact when you don't want it to leave, or preventing it from damaging your peptide when it does.

The S-Trityl group is the workhorse of Cysteine protection in Fmoc-SPPS. It is acid-labile, yet its stability is highly dependent on the solvent environment and scavenger composition. "Premature deprotection" rarely means the group simply vanishes; more often, it detaches transiently to form a reactive carbocation (


) which then irreversibly alkylates Tryptophan, Methionine, or re-attaches to the Cysteine in the wrong oxidation state.

This guide moves beyond basic protocols to the mechanistic controls required to stabilize S-Trityl during orthogonal deprotection steps (e.g., Mmt removal) and resin cleavage.

Module 1: The Diagnostic Matrix

Before altering your protocol, identify the specific failure mode using this logic flow.

TritylDiagnosis Start Issue: Low Yield or Impurity in Cys-Peptide Synthesis Step1 Check MS for Mass Shift Start->Step1 Mass242 Mass +242 Da observed? Step1->Mass242 Mass286 Mass +286 Da observed? Mass242->Mass286 No TrtAlk Diagnosis: Trityl Alkylation (Scavenger Failure) Mass242->TrtAlk Yes (Trt adduct on Trp/Cys) MmtFail Diagnosis: Incomplete Mmt Removal (Acid too weak) Mass286->MmtFail Yes (Mmt remains) ColorCheck Did solution turn bright Yellow/Orange during mild acid treatment? Mass286->ColorCheck No Premature Diagnosis: Premature Trt Loss (Acid too strong/Prolonged exposure) ColorCheck->Premature Yes (Trt+ cation released) Stable Trt is Stable. Check other factors (Aggregration) ColorCheck->Stable No (Solution colorless)

Figure 1: Diagnostic logic for distinguishing between scavenger failure (alkylation) and true premature deprotection.

Module 2: Critical Protocols

Protocol A: Selective Removal of Mmt/Mtt in the Presence of S-Trityl

The Challenge: You need to remove a 4-Methoxytrityl (Mmt) group from Lysine or Cysteine for cyclization, but the S-Trityl on other Cysteines must remain 100% intact.

The Solution: Exploiting the


 difference. Mmt cations are more stable and leave faster than Trt cations. You must use a "kinetic window" of dilute acid.

Reagents:

  • DCM (Dichloromethane): Anhydrous.[1]

  • TFA (Trifluoroacetic Acid): High purity.

  • TIS (Triisopropylsilane): Critical.[1][2][3][4][5] TIS irreversibly quenches the Mmt cation, preventing it from exchanging with the Trt group.

Step-by-Step:

  • Wash: Wash resin 3x with DCM to remove DMF (DMF buffers the acid, making the reaction erratic).

  • Cocktail Preparation: Prepare 1% TFA / 5% TIS / 94% DCM .

    • Note: Do not exceed 1% TFA.[6] Higher concentrations (2-5%) begin to destabilize S-Trityl over time.

  • Flow Wash (The "Pulse" Method):

    • Add cocktail to resin.[2]

    • Shake for 2 minutes .

    • Filter and immediately quench the filtrate into MeOH (to check color).

    • Repeat this cycle 10-15 times.

  • Visual Endpoint: The filtrate will be bright yellow/orange initially (Mmt cation). Continue "pulses" until the filtrate is colorless.

  • Neutralization: Wash resin with 5% DIPEA/DCM to neutralize residual acid immediately.

Why this works: Short pulses prevent the acid from penetrating the deeper bead matrix where S-Trityl might be more vulnerable, and the TIS instantly kills the Mmt cation so it cannot attack the S-Trt sulfur.

Protocol B: Cleaving Protected Fragments (2-CTC Resin)

The Challenge: You want to cleave the peptide from a 2-Chlorotrityl Chloride (2-CTC) resin but keep all side chains (including S-Trityl) attached for fragment condensation.

The Risk: 2-CTC cleavage conditions (1% TFA) are dangerously close to S-Trityl deprotection conditions.

Optimized Method:

  • Solvent: Use HFIP (Hexafluoroisopropanol) instead of TFA if possible.

    • Mix: 20% HFIP in DCM.

    • Action: Cleaves 2-CTC ester linkage but leaves S-Trityl completely intact (

      
       of HFIP is ~9, too weak to touch Trt).
      
  • If TFA is required:

    • Use 0.5% TFA / 99.5% DCM .

    • Perform at 0°C (Ice bath) .

    • Limit exposure to <15 minutes.

    • Neutralize filtrate immediately with Pyridine.

Module 3: Scavenger Science & Data

Premature deprotection is often confused with Scavenger Failure . If S-Trityl falls off and re-attaches to a Tryptophan, it looks like the protecting group is "gone" (low yield of desired product), but it has actually just migrated.

Comparative Acid Sensitivity
Protecting Group1% TFA (DCM)5% TFA (DCM)95% TFA (Cleavage)
S-Mmt (Methoxytrityl) Rapid Removal (<5 min)Instant RemovalInstant Removal
S-Trt (Trityl) Stable * (if <30 min)Slow LeakageRapid Removal
S-tBu (tert-butyl) StableStableStable (Requires reduction)
S-Acm (Acetamidomethyl) StableStableStable (Requires Iodine)

*Stability assumes the presence of TIS.[7] Without TIS, equilibrium allows Trt to hop.

Mechanism of Action: The Scavenger Trap

Scavenging CysTrt Cys(Trt)-Peptide Carbocation Trt+ Cation (Reactive Electrophile) CysTrt->Carbocation Acidolysis FreeCys Cys-SH (Desired) CysTrt->FreeCys Acid H+ (TFA) Quenched Trt-H (Inert) Carbocation->Quenched + TIS (Fast H-transfer) Alkylated Trp(Trt) Byproduct (Irreversible) Carbocation->Alkylated No Scavenger (Attack on Peptide) TIS Silane Scavenger (TIS/TES) Trp Trp/Met Residue

Figure 2: The race condition between the scavenger (TIS) and the peptide side chains (Trp) for the reactive Trityl cation.

Module 4: Advanced FAQs

Q: I see a yellow color during my coupling steps. Is my Trityl falling off? A: Unlikely. The Trityl cation is yellow/orange, but it only forms under acidic conditions. If you see yellow during coupling (basic/neutral), it is likely a byproduct of the activator (e.g., HBTU/HATU derivatives) or Fmoc removal. If you see yellow during a wash with slightly acidic DCM, then yes, you are losing Trityl.

Q: Can I use EDT (Ethanedithiol) to prevent premature loss? A: EDT is a double-edged sword. It is an excellent scavenger for preventing alkylation, but because it is a thiol, it can facilitate thiol-exchange . In dilute acid (1% TFA), excess EDT might actually promote the removal of S-Trityl by "swapping" with the cysteine. For preventing loss, rely on TIS (Silanes).[1][2][3][4][5][8] Use EDT only during the final global cleavage (95% TFA) to keep the Cys reduced.

Q: How does Microwave synthesis affect S-Trityl stability? A: Heat accelerates acidolysis. If you are using acidic additives (like HOBt/Oxyma) in your coupling cycle and heating to 75°C+ or 90°C, you risk partial S-Trityl loss over many cycles.

  • Fix: Limit Cys coupling temperature to 50°C and use base-stable conditions.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][7][8][9][10] Chemical Reviews, 109(6), 2455–2504.

    • Grounding: Defines the relative acid stability of Trt vs. Mmt and the mechanisms of acidolysis.
  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 37, 513. Grounding: Establishes the protocol for using 1% TFA/DCM for resin cleavage while retaining side-chain protection.
  • Pearson, D. A., et al. (1989).[8] "Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Deblocking of Protecting Groups in Peptide Synthesis." Tetrahedron Letters, 30(21), 2739–2742.[8]

    • Grounding: The authoritative source on why TIS is superior for quenching Trityl c
  • Stathopoulos, P., et al. (2014).[11] "A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides."[9][11] Amino Acids, 46, 1367–1376.[11]

    • Grounding: Provides the specific "Pulse" protocol for differenti

Sources

Technical Support Center: TFA Cleavage of Trityl-Protected Thiols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers encountering issues with the TFA cleavage of Trityl (Trt)-protected thiols in Solid-Phase Peptide Synthesis (SPPS).

Core Mechanism & The "Reversibility" Trap

To troubleshoot effectively, you must understand why failures occur. Unlike acid-labile groups that degrade irreversibly (e.g., Boc), the cleavage of the Trityl group from Cysteine is a reversible equilibrium .

The Mechanism

Upon treatment with Trifluoroacetic acid (TFA), the Trityl group is cleaved as a stable triphenylmethyl carbocation (


).
  • Forward Reaction:

    
    
    
  • Reverse Reaction: The

    
     cation is an electrophile. If not immediately neutralized, it will re-attack the most nucleophilic site available—often the newly liberated Cysteine thiol—regenerating the starting material.
    

The Solution: You cannot simply "hydrolyze" the cation. You must perform a hydride transfer using a silane scavenger (e.g., Triisopropylsilane, TIS) to irreversibly reduce the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 to triphenylmethane (

), which is inert.
Visualization: The Scavenging Pathway

The following diagram illustrates the competition between successful deprotection and common side reactions.

TritylCleavage Start Cys(Trt)-Peptide Intermediate Free Cys-SH + Trt+ (Cation) Start->Intermediate TFA (Acidolysis) Product Cys(SH)-Peptide + Ph3CH (Inert) Intermediate->Product Hydride Transfer (Irreversible) Side_Retrityl Re-Tritylation (Reformation of Cys(Trt)) Intermediate->Side_Retrityl No Scavenger (Reversible Equilibrium) Side_Alkylation Alkylation of Trp/Met (Trp-Trt Adducts) Intermediate->Side_Alkylation Attack on Indole/Thioether Side_tBu S-tert-butylation (Cys-S-tBu Formation) Intermediate->Side_tBu Cys-SH acts as Nucleophile Scavenger Scavenger (TIS) Scavenger->Product Donates Hydride tBu_Source tBu Cations (from Ser/Thr/Tyr) tBu_Source->Side_tBu Attack on Cys-SH

Caption: Figure 1. The competition between irreversible scavenging (Green path) and reversible re-attachment or side-reactions (Red paths) during TFA cleavage.

Diagnostic Troubleshooting Guide

Use this section to diagnose your issue based on Mass Spectrometry (MS) or HPLC data.

Case A: Mass Spectrum shows +242 Da peak

Diagnosis: Re-Tritylation (Incomplete Scavenging) The Trityl cation was generated but not scavenged effectively, allowing it to re-attach to the Cysteine thiol or alkylate a Tryptophan residue.

  • Cause: Insufficient silane (TIS) concentration or high peptide concentration in the cleavage cocktail.

  • Fix:

    • Increase TIS concentration to at least 2.5% - 5.0%.

    • Ensure the cleavage volume is sufficient (minimum 10-20 mL per gram of resin) to dilute the cations.

    • Protocol: Re-treat the peptide with a fresh "Reagent K" or optimized TIS cocktail for 2 hours.

Case B: Mass Spectrum shows +56 Da peak

Diagnosis:


-tert-butylation 
This is NOT  a failure of Trt removal. It is a side reaction where 

cations (released from Ser(

), Thr(

), or Tyr(

)) attack the deprotected Cysteine thiol.
  • Mechanism:

    
    
    
  • Cause: Lack of thiol scavengers (EDT or DODT). Silanes (TIS) are poor scavengers for

    
     cations; thiols are required.
    
  • Fix:

    • Prevention: You must use EDT (1,2-Ethanedithiol) or DODT in the cocktail.

    • Rescue: The

      
      -
      
      
      
      group is stable to TFA. To remove it, you must perform a post-cleavage reduction.[1] Dissolve the peptide in 20% acetic acid and treat with TCEP or DTT, or perform a "low-acid" cleavage with TIS/DODT.
Case C: Mass Spectrum shows +16 Da or +32 Da

Diagnosis: Methionine/Cysteine Oxidation

  • +16 Da: Methionine Sulfoxide (

    
    ).
    
  • +32 Da: Sulfone formation (rare) or double oxidation.

  • Cause: Presence of reactive oxygen species or lack of thioether scavengers.

  • Fix: Include Thioanisole or Methionine in the cocktail. If oxidation has already occurred, treat the crude peptide with

    
     (Ammonium Iodide) and DMS (Dimethylsulfide) in TFA to reduce 
    
    
    
    back to Met.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use water as a scavenger?

A: Water is a nucleophile, but it is not a reducing agent.

  • For ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Water works reasonably well to trap 
    
    
    
    cations (forming
    
    
    ).
  • For Trt: Water reacts with

    
     to form Triphenylmethanol (
    
    
    
    ). However, this reaction is reversible in high TFA concentrations.
    
    
    can re-ionize to
    
    
    , which then re-alkylates your Cysteine.
  • Verdict: You need a Silane (TIS/TES) to permanently reduce the cation to Triphenylmethane (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), which cannot re-ionize [1].
    
Q2: EDT smells terrible. Can I use something else?

A: Yes, but with caveats.

  • DODT (3,6-Dioxa-1,8-octanedithiol): This is the standard low-odor replacement. It is less volatile and equally effective at scavenging

    
     cations and preventing disulfide formation.
    
  • TIS only: If your peptide has no

    
    -protected residues (Ser/Thr/Tyr/Asp/Glu), you might skip EDT. However, if 
    
    
    
    groups are present, omitting a thiol scavenger significantly increases the risk of
    
    
    -tert-butylation (+56 Da) [2].
Q3: My peptide contains both Cys(Trt) and Trp(Boc). What is the risk?

A: Alkylation of the Tryptophan indole ring.[2] The


 cation is an electrophile that loves electron-rich rings. Without sufficient scavenging, you will see Trp-Trt adducts (+242 Da).
  • Solution: Use Reagent K (see protocols below).[3] The Phenol and Thioanisole components specifically protect aromatic residues like Trp and Tyr.

Recommended Experimental Protocols

Choose the cocktail based on your peptide's complexity.

Protocol A: The "Gold Standard" for Cysteine Peptides

Best for peptides containing Cys, Ser, Thr, Tyr, but NO Met/Trp.

ComponentVolume %Function
TFA 94%Acidolysis
TIS (Triisopropylsilane)1.0%Irreversible Trt scavenger
DODT (or EDT)2.5%Prevents

-

(+56) & Disulfides
Water 2.5%Scavenges

, aids hydrolysis

Procedure:

  • Add 15-20 mL of cocktail per 1 g of resin.

  • Shake at room temperature for 2–3 hours.

  • Precipitate in cold diethyl ether.

Protocol B: "Reagent K" (For Complex Sequences)

Mandatory for peptides containing Trp, Met, or Tyr alongside Cys.

ComponentVolume %Function
TFA 82.5%Solvent/Acid
Phenol 5%Protects Tyr/Trp (Aromatic scavenger)
Thioanisole 5%Accelerates Met/Arg deprotection
Water 5%Scavenger
EDT 2.5%Essential for Cys & Trp protection

Why this works: Phenol and Thioanisole act as "sponges" for bulky carbocations that would otherwise attack the electron-rich Indole ring of Tryptophan [3].

References

  • Pearson, D. A., et al. (1989).[4] Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Deblocking of Protecting Groups in Peptide Synthesis. Tetrahedron Letters. Link

  • Lundt, B. F., et al. (1978). Selective Removal of the S-tert-butyl Group. International Journal of Peptide and Protein Research. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link

Sources

Technical Support Center: Optimizing Scavenger Cocktails for Homocysteine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and cleavage of peptides containing the non-proteinogenic amino acid homocysteine (Hcy). Our focus is to provide you with the rationale and protocols necessary to optimize your trifluoroacetic acid (TFA) cleavage cocktail, primarily to prevent the formation of deleterious side products.

The Core Challenge: Beta-Thiolactone Formation

The principal difficulty in handling homocysteine-containing peptides during the final cleavage step is the intramolecular cyclization of the deprotected Hcy side chain. Under the strong acidic conditions of TFA, the thiol group of the Hcy side chain can attack the peptide's C-terminal carbonyl carbon, leading to the formation of a stable, five-membered β-thiolactone ring. This irreversible side reaction not only consumes the desired peptide but also introduces a significant and often difficult-to-remove impurity.[1][2]

The mechanism involves the protonation of the C-terminal amide, which activates the carbonyl carbon for nucleophilic attack by the proximate thiol group of the homocysteine residue.

cluster_problem Problematic Side Reaction Peptide_Hcy Peptide-C(O)-NH-Resin | (CH₂)₂ | SH (Deprotected Hcy) Activated_Carbonyl Peptide-C(O⁺H)-NH-Resin | (CH₂)₂ | SH Thiolactone Peptide with β-Thiolactone Ring Activated_Carbonyl->Thiolactone Intramolecular Nucleophilic Attack TFA TFA (H⁺) TFA->Peptide_Hcy Protonation

Caption: Mechanism of β-thiolactone formation during TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results show a mass loss of 18 Da (or 17 Da for a C-terminal amide) from my expected peptide mass. What is the likely cause?

A1: A mass loss of 18 Da (H₂O) or 17 Da (NH₃) is the classic signature of β-thiolactone formation on a C-terminal homocysteine residue. The cyclization reaction results in the elimination of a water molecule (from a C-terminal acid) or an ammonia molecule (from a C-terminal amide), leading to the observed mass difference.

Q2: What is the primary role of a scavenger in the cleavage cocktail for homocysteine peptides?

A2: For homocysteine peptides, scavengers serve two critical functions. First, they act as general cation scavengers, quenching reactive species like the tert-butyl cation that arise from the deprotection of other side chains (e.g., from Ser(tBu), Asp(OtBu)) and could otherwise alkylate sensitive residues.[3][4] Second, and more importantly, specific thiol-based scavengers act as competitive nucleophiles and reducing agents to protect the homocysteine side chain and prevent β-thiolactone formation.

Q3: Which scavengers are most effective at preventing β-thiolactone formation?

A3: Thiol-based scavengers are essential. Dithiothreitol (DTT) is highly recommended.[4][5][6] DTT's two thiol groups make it a potent reducing agent that can maintain a reducing environment, preventing disulfide bond formation.[6][7][8] More critically, it acts as a nucleophile that can intercept the activated C-terminus or participate in thiol-disulfide exchange reactions that protect the Hcy thiol group. 1,2-Ethanedithiol (EDT) is also effective but has a highly unpleasant odor.[5][9]

Q4: Can I use Triisopropylsilane (TIS) alone as a scavenger for my homocysteine peptide?

A4: No, TIS alone is insufficient. TIS is an excellent scavenger for carbocations (like trityl and tert-butyl cations) through hydride donation, but it does not directly prevent the nucleophilic attack of the homocysteine thiol on the C-terminus.[10][11][12] While TIS should be part of a comprehensive cocktail to protect other residues like Trp and Met, it must be paired with a thiol scavenger like DTT to prevent β-thiolactone formation.[3]

Q5: My peptide also contains other sensitive residues like Met, Trp, and Cys. What would be a good starting cocktail?

A5: A multi-component cocktail is necessary. A robust starting point, often referred to as a modified "Reagent K" or "Reagent L," would be a combination that addresses all potential side reactions.[4][5][13]

ComponentTypical % (v/v or w/v)Primary Function(s) for Hcy Peptides
TFA 88-92.5%Global deprotection and cleavage from resin.[3]
Water 2.5-5%Suppresses tert-butylation, aids in Arg(Pbf) removal.[4]
TIS 2-2.5%Quenches tert-butyl and trityl cations.[10][11][12]
DTT 2.5-5% (w/v)Critical: Prevents β-thiolactone formation, acts as a reducing agent.[4][5][6]
Thioanisole (Optional) 2.5-5%Scavenger that can help protect Met and Trp.[9]

This table summarizes common scavenger components and their roles.

Troubleshooting Guide

Problem 1: Significant β-thiolactone formation is still observed even with DTT in the cocktail.

Probable CauseRecommended Solution
Insufficient DTT Concentration: The amount of DTT may be too low to effectively compete with the intramolecular cyclization reaction.Increase the DTT concentration to 5% (w/v). Ensure it is fully dissolved in the TFA mixture immediately before adding it to the resin. DTT is a solid, so it's added as a weight-to-volume percentage.
Prolonged Cleavage Time: Extended exposure to strong acid increases the probability of side reactions.Optimize the cleavage time. Perform a time-course study (e.g., 1, 2, and 3 hours) by cleaving small aliquots of the resin and analyzing the crude product by LC-MS to find the shortest time required for complete deprotection and cleavage.[14][15]
Degraded DTT: DTT can oxidize over time, especially if not stored properly.Use a fresh bottle of DTT. Store DTT under inert gas (argon or nitrogen) and at a low temperature (-20°C) as recommended.[16]
Elevated Temperature: Cleavage reactions are typically performed at room temperature. Higher temperatures can accelerate the rate of side reactions.Perform the cleavage reaction in an ice bath to slow down the kinetics of the β-thiolactone formation relative to the desired cleavage reaction.

Problem 2: The crude peptide shows signs of oxidation (+16 Da), especially on Met or Trp residues.

Probable CauseRecommended Solution
Air Oxidation: Oxygen can be introduced into the reaction vial during cleavage.Blanket the reaction with an inert gas like argon or nitrogen. Ensure the reaction vial is securely capped during the cleavage.
Insufficient Scavenging of Oxidizing Species: The cocktail may lack specific scavengers to protect against oxidation.Add thioanisole (2-5%) to the cleavage cocktail. Thioanisole is particularly effective at preventing the oxidation of methionine.[9] For peptides with multiple Met or Trp residues, a more complex cocktail like Reagent H, which contains multiple reducing agents, might be necessary.[5][9]

Recommended Experimental Protocol

This protocol is designed as a starting point for the cleavage of a standard homocysteine-containing peptide synthesized on a Rink Amide resin.

Objective: To cleave the peptide from the resin while minimizing β-thiolactone formation and other side reactions.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour).

  • Trifluoroacetic acid (TFA), high purity.

  • Triisopropylsilane (TIS).

  • Dithiothreitol (DTT).

  • Deionized water.

  • Cold diethyl ether.

  • Reaction vessel (e.g., a fritted syringe or glass vial).

  • Nitrogen or Argon gas source.

Workflow Diagram:

start Start: Dried Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H₂O/DTT 90:2.5:2.5:5) start->prep_cocktail add_cocktail Add Cocktail to Resin (10 mL/g resin) prep_cocktail->add_cocktail react React for 2 hours at RT under Inert Gas add_cocktail->react filter Filter to Separate Resin react->filter wash_resin Wash Resin with Neat TFA filter->wash_resin combine Combine Filtrates filter->combine wash_resin->combine precipitate Precipitate Peptide in Cold Diethyl Ether (10x vol) combine->precipitate isolate Isolate by Centrifugation precipitate->isolate wash_pellet Wash Pellet with Cold Ether (2x) isolate->wash_pellet dry Dry Crude Peptide wash_pellet->dry analyze Analyze by LC-MS dry->analyze end End: Purify Peptide analyze->end

Caption: Recommended workflow for cleavage and workup of Hcy peptides.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For 10 mL of cocktail:

    • To a glass vial, add 500 mg of DTT (5% w/v).

    • Add 9.0 mL of TFA.

    • Add 0.25 mL of TIS (2.5% v/v).

    • Add 0.25 mL of deionized water (2.5% v/v).

    • Mix gently until the DTT is fully dissolved. The final volume will be slightly greater than 9.5 mL.

  • Cleavage Reaction: Add the prepared cocktail to the resin (approx. 10 mL per gram of resin).[13] Cap the vessel, flush with argon or nitrogen, and gently agitate at room temperature for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate into a centrifuge tube (e.g., a 50 mL tube).[13]

  • Resin Wash: Wash the resin with a small volume (1-2 mL) of neat TFA and combine the filtrate with the collection from the previous step.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]

  • Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation.[13] Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) and carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Validation: Re-dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry to confirm the identity of the product and assess the purity, specifically checking for the absence of the β-thiolactone side product.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Benchchem. Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4').
  • Hu, H., & Li, X. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3124. [Link]

  • Benchchem.
  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
  • National Center for Biotechnology Information. Reduction of cysteine-S-protecting groups by triisopropylsilane. PubMed. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Albericio, F., & Carpino, L. A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283–15294. [Link]

  • Aapptec.
  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Biosynth.
  • Royal Society of Chemistry. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing. [Link]

  • Isidro-Llobet, A., & Álvarez, M. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • CDN. Cleavage Cocktail Selection.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • ResearchGate.
  • Jakubowski, H. (1997). Metabolism of Homocysteine Thiolactone in Human Cell Cultures. Possible Mechanism for Pathological Consequences of Elevated Homocysteine Levels. The Journal of Biological Chemistry, 272(4), 1935-1942. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

  • GoldBio. Dithiothreitol (DTT)
  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical Research, 12(3), 348-355. [Link]

  • Garel, J., & Tawfik, D. S. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Chemistry, 12(15), 4144-4152. [Link]

  • Astral Scientific. Dithiothreitol (DTT)
  • Benchchem. A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus.
  • Hop, C. E. C. A., & Bakhtiar, R. (2002). Homocysteine thiolactone and protein homocysteinylation: mechanistic studies with model peptides and proteins. Journal of Mass Spectrometry, 37(6), 591-598. [Link]

  • Benesch, R., & Benesch, R. E. (1956). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Journal of the American Chemical Society, 78(7), 1597-1599. [Link]

  • Głowacki, R., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(11), 3343. [Link]

  • ThermoFisher.
  • DALO CHEM. How Does DTT Unlock the Secrets of Protein and Nucleic Acid Research?
  • Interchim. DTT (DithioThreitol).
  • Chaffin, J. (2024). DTT. Blood Bank Guy. [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The D-Amino Acid Paradox

Incorporating D-amino acids is a gold standard for enhancing proteolytic stability and extending plasma half-life. However, this modification introduces a unique "aggregation paradox." While randomly inserting D-amino acids into an L-backbone often disrupts secondary structures (improving solubility), homochiral D-peptides (all-D) or alternating D/L sequences can form hyper-stable


-sheet structures (e.g., 

-helices or rippled sheets) that are more resistant to solvation than their all-L counterparts.

This guide addresses the specific technical hurdles of synthesizing and handling these aggregation-prone sequences.

Module 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Context: You are observing "deletion sequences" (missing residues) in your mass spec data, typically occurring after a stretch of hydrophobic D-amino acids.

Q1: Why is my coupling efficiency dropping significantly after 5-6 residues, even with double coupling?

Diagnosis: You are likely encountering


-sheet stacking on the resin .
Unlike 

-helices, which are intramolecular,

-sheets form intermolecular hydrogen bonds between growing peptide chains. This cross-linking creates a "gel" within the resin beads, sterically occluding the N-terminus from incoming activated amino acids.

The Fix: Strategic Backbone Disruption Do not just increase equivalents; you must physically disrupt the inter-chain hydrogen network.

Protocol A: The "Magic Mixture" (Chaotropic Wash)

Before the difficult coupling step, wash the resin to disrupt hydrogen bonds.

  • Reagent: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

  • Step: Perform 3 x 2-minute washes with the chaotropic solution before adding the activated amino acid.

  • Coupling: Perform the coupling reaction in a solution containing the chaotrope (e.g., 4 M KSCN in DMF has been shown to improve difficult couplings).

Protocol B: Pseudoproline (

Pro) Dipeptides

Best for: Sequences containing Ser, Thr, or Cys. Pseudoprolines (oxazolidines/thiazolidines) lock the residue in a cis-amide conformation, introducing a "kink" that mechanically prevents


-sheet stacking.[1]
  • Application: Replace a D-Ser/D-Thr or L-Ser/L-Thr residue with a pseudoproline dipeptide (e.g., Fmoc-Xxx-Ser(

    
    Me,Mepro)-OH).
    
  • Note: If your sequence is all-D, you must use D-configured pseudoprolines . If these are unavailable, use Hmb (2-hydroxy-4-methoxybenzyl) protection on D-Gly or D-Ala residues.

Protocol C: The O-Acyl Isopeptide Method (The "Click Peptide" Strategy)

Best for: Extremely difficult, insoluble sequences (e.g., Amyloid-like D-peptides). This method synthesizes the peptide with an ester bond (O-acyl) instead of an amide bond at a Ser/Thr residue.[2][3] Esters cannot donate hydrogen bonds, effectively preventing aggregation during synthesis and purification.

  • Synthesis: Use an O-acyl isodipeptide unit during SPPS.

  • Result: The peptide remains unstructured and soluble.

  • Restoration: Once purified, a simple pH shift (pH 7.4) triggers an O-to-N acyl migration, restoring the native amide bond.

Visualization: Aggregation Disruption Strategies

AggregationStrategies Agg Aggregation Problem (Inter-chain H-bonds) Sub1 Strategy 1: Chaotropic Salts (LiCl, KSCN) Agg->Sub1 Sub2 Strategy 2: Backbone Protection (Hmb/Dmb or Pseudoproline) Agg->Sub2 Sub3 Strategy 3: O-Acyl Isopeptide (Ester Bond) Agg->Sub3 Mech1 Disrupts H-bond Network Solvently Sub1->Mech1 Mech2 Steric Kink (cis-amide) Prevents Stacking Sub2->Mech2 Mech3 Removes H-bond Donor (Amide -> Ester) Sub3->Mech3 Result Successful Coupling & Soluble Crude Mech1->Result Mech2->Result Mech3->Result

Figure 1: Three distinct mechanisms to overcome on-resin aggregation during SPPS.

Module 2: Purification & Solubility (The "Hydrophobic Crash")

Context: Your D-peptide was synthesized successfully but precipitates immediately upon cleavage or clogs the HPLC column.

Q2: My peptide is insoluble in water and Acetonitrile (ACN). How do I purify it?

The "Rule of Thumb" Failure: Standard solubility rules (Acidic


 NH4OH, Basic 

Acetic Acid) often fail for aggregated D-peptides because the issue is secondary structure, not just charge.

Troubleshooting Workflow:

Solvent SystemMechanismProtocol
1. HFIP (Hexafluoroisopropanol) Strong H-bond disruptor; breaks down ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-sheets.
Dissolve peptide in 100% HFIP. Sonicate.[4][5] Dilute with water/buffer to <5% HFIP before injection (or inject directly if volume is small and column allows).
2. DMSO/TFA Dissociates aggregates via polarity and protonation.Dissolve in minimal neat TFA (trifluoroacetic acid), then dilute with DMSO. Caution: Check compatibility with your column resin.
3. 6M Guanidine HCl Chaotropic denaturation.Dissolve in 6M GnHCl. Purify using a gradient that maintains low levels of chaotrope or use size-exclusion chromatography first.
Q3: The peptide precipitates on the HPLC column. What now?

Solution: High-Temperature HPLC Aggregates are often thermodynamically stable but kinetically trapped. Heat provides the energy to break these interactions.

  • Column: Use a column stable up to 60–80°C (e.g., silica-based with specific bonding or polymer-based).

  • Temperature: Set column oven to 60°C .

  • Mobile Phase: If heating isn't enough, add 10-20% Isopropanol (IPA) to Mobile Phase B (ACN). IPA has higher eluting strength and better solubilizing properties for hydrophobic aggregates than ACN alone.

Module 3: Stability & Characterization

Context: You need to verify if your D-peptide is forming amyloid-like fibrils, which can cause toxicity or assay artifacts.

Q4: How do I distinguish between amorphous precipitation and ordered amyloid aggregation?

Methodology: Thioflavin T (ThT) Fluorescence Assay ThT binds specifically to the


-sheet grooves of amyloid fibrils, exhibiting a fluorescence spike.

Protocol:

  • Prepare Stock: 1 mM ThT in water (filtered).

  • Sample: 10–50

    
    M peptide in buffer.
    
  • Measurement: Mix 10

    
    L ThT stock with 990 
    
    
    
    L sample.
  • Excitation/Emission: Ex: 440 nm / Em: 482 nm.

  • Interpretation: A strong fluorescence signal (compared to buffer blank) indicates ordered fibril formation.

Critical Note on D-Peptides: D-peptides are resistant to proteolysis. If they form fibrils, these fibrils will persist in vivo much longer than L-fibrils, potentially leading to accumulation. ThT screening is mandatory for therapeutic D-peptides.

References

  • Mutter, M., et al. (1995).[6] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters.

  • Sohma, Y., et al. (2006).[7] "'Click Peptide': a novel 'O-acyl isopeptide method' for peptide synthesis and chemical biology-oriented synthesis of amyloid beta peptide analogues."[3][7] Journal of Peptide Science.

  • Hyde, C., et al. (1994). "Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews.

  • Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy." Nature Medicine.

Sources

Technical Support Center: Incomplete Removal of S-Trityl Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting S-Trityl Deprotection in Solid-Phase Peptide Synthesis (SPPS) Ticket Type: Advanced Chemistry Support Status: Open Guide

Executive Summary: The "Reversibility Trap"

The S-Trityl (S-Trt) group is the industry standard for Cysteine protection in Fmoc-SPPS due to its stability during base-mediated deprotection. However, its removal is chemically distinct from other acid-labile groups (like Boc or tBu).

The Core Problem: S-Trt cleavage is an equilibrium reaction . Unlike the irreversible release of


 from Boc removal, the cleavage of S-Trt generates a stable, highly reactive trityl cation (

)
.

If this cation is not immediately and irreversibly sequestered by a scavenger (e.g., TIS, EDT), it will re-attach to the free thiol (Cys-SH) or alkylate other nucleophiles (Trp, Met).[1] "Incomplete removal" is often not a failure of cleavage, but a success of re-attachment.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

TritylDiagnosis Start ISSUE: Incomplete S-Trt Removal MassSpec Step 1: Analyze Crude Mass Spec (ESI/MALDI) Start->MassSpec Delta242 Mass Shift: +242 Da observed? MassSpec->Delta242 Yes242 Diagnosis: Retritylation or Alkylation Delta242->Yes242 Yes (+242 Da) No242 Diagnosis: Steric/Solvation Failure Delta242->No242 No (Mass = Target + 0) CheckSeq Check Sequence for Trp/Met Yes242->CheckSeq Aggreg Issue: Resin Aggregation / Hydrophobic Collapse No242->Aggreg TrpPresent Trp/Met Present? CheckSeq->TrpPresent Alkylation Issue: Trp-alkylation (Trt on Indole) TrpPresent->Alkylation Yes Reattachment Issue: Cys-Retritylation (Equilibrium) TrpPresent->Reattachment No

Figure 1: Diagnostic logic for distinguishing between kinetic failures (aggregation) and thermodynamic failures (retritylation).

Scavenger Selection & Cocktail Optimization

The choice of scavenger dictates the equilibrium shift. A "standard" cleavage cocktail (95% TFA) is often insufficient for S-Trt peptides.

Comparative Scavenger Efficiency
ScavengerRoleS-Trt EfficiencyOdorNotes
TIS (Triisopropylsilane)Irreversible QuencherHighLowEssential. Hydride donor that reduces

to triphenylmethane (Ph3CH), preventing re-attachment.
EDT (1,2-Ethanedithiol)Thiol ScavengerVery HighHigh (Stench)Gold Standard. Prevents Cys oxidation and scavenges

. Mandatory for sequences with >2 Cys.
DODT Thiol ScavengerHighMediumA less odorous alternative to EDT.
Phenol ProtectorMediumLowProtects Tyr and Trp from alkylation; less effective for S-Trt itself.
Water HydrolysisLowNoneEssential for hydrolysis but poor at quenching lipophilic

.
Recommended Protocols
Protocol A: The "Gold Standard" (Reagent K)

Best for: Sequences containing Cys, Trp, Met, or Tyr.

  • Composition: TFA / Phenol / Water / Thioanisole / EDT[2][3][4][5][6]

  • Ratio: 82.5 : 5 : 5 : 5 : 2.5[2][4][5][6]

  • Mechanism: EDT keeps Cys reduced; Thioanisole accelerates removal of Pbf/Pmc (Arg); Phenol protects Trp.

  • Procedure:

    • Chill Reagent K to 0°C before adding to resin (suppresses initial exothermic side reactions).

    • Allow to warm to Room Temp (RT).

    • Reaction time: 2–3 hours. Do not exceed 4 hours without fresh reagents (risk of Trp alkylation increases).

Protocol B: The "Odorless" Alternative (TFA/TIS)

Best for: Simple sequences with Cys but NO Met/Trp.

  • Composition: TFA / TIS / Water[1][2][4][5][6][7][8]

  • Ratio: 95 : 2.5 : 2.5[2][4][5]

  • Critical Adjustment: If S-Trt removal is incomplete, increase TIS to 5% and reduce TFA to 92.5%. The hydride donor concentration is the limiting factor.

Troubleshooting FAQ

Q1: My mass spec shows a peak at [M + 242]. Is this incomplete cleavage?

Answer: Technically, yes, but it is likely retritylation . The +242 Da mass corresponds to the Trityl group (


).
  • Cause: The

    
     cation formed during cleavage; however, your scavenger capacity was overwhelmed, pushing the equilibrium back toward the protected state (
    
    
    
    ).
  • Fix:

    • Do not simply extend reaction time (this promotes side reactions).

    • Use Reagent K (contains EDT).

    • Precipitate directly into cold diethyl ether . Do not rotovap the TFA first; concentrating the TFA increases the concentration of

      
       relative to the scavenger, forcing re-attachment.
      
Q2: I see the +242 Da peak, but I have Tryptophan (Trp) in my sequence.

Answer: You likely have Trp-alkylation .[9] The


 cation attacks the electron-rich indole ring of Tryptophan.
  • Differentiation: Cys-Trt is reversible; Trp-Trt is irreversible and stable.

  • Fix:

    • Ensure you used Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group on the indole nitrogen prevents this attack.

    • Add Phenol (5%) to the cocktail as a competitive scavenger for the indole ring.

Q3: The peptide is hydrophobic and "clumps" in the cleavage cocktail.

Answer: This is a solvation failure (Aggregation). TFA is a good solvent, but the peptide-resin matrix can collapse, preventing acid access to the core.

  • Fix:

    • Add DCM (Dichloromethane) to the cleavage cocktail.

    • Modified Cocktail: TFA / DCM / TIS / Water (50 : 45 : 2.5 : 2.5).

    • Note: Cleavage will be slower in dilute TFA; extend time to 4–5 hours.

Q4: My cleavage solution turned bright yellow/orange. Is this bad?

Answer: It is a warning sign. The


 cation is yellow/orange.
  • Interpretation: A persistent deep yellow color suggests a high concentration of unquenched carbocations.

  • Action: If the solution remains bright yellow after 30 mins, add an extra 1–2% TIS immediately to quench the cations (turning them into colorless triphenylmethane).

Q5: Can I remove S-Trt on-resin without cleaving the peptide?

Answer: Yes, using dilute acid.

  • Protocol: Treat resin with 1–2% TFA in DCM with 5% TIS (multiple short flows).

  • Use Case: This allows for selective deprotection of Cys for on-resin cyclization or modification, leaving other side chains (Boc, tBu, Pbf) intact.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive review of protection/deprotection mechanisms).

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research.[10] (The origin of Reagent K ).[2][3][6]

  • Bachem Technical Guides. "Cleavage from the Resin and Side-Chain Deprotection." (Industry standard protocols for cocktail preparation).

  • Merck (Sigma-Aldrich). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." (Detailed troubleshooting for aggregation and scavengers).

Sources

Technical Support Center: Minimizing Racemization of D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the high susceptibility of D-Homocysteine (D-Hcy) to racemization during carboxyl activation. Due to the electron-withdrawing nature of the sulfur side chain and the high acidity of the


-proton, D-Hcy is prone to converting to its L-isomer (or a DL-mixture) via the 

-oxazolone mechanism. This guide provides mechanistic insights, reagent selection criteria, and a validated "Low-Racemization" protocol.

Module 1: The Mechanistic Root Cause

FAQ: Why does D-Homocysteine racemize so easily?

A: Racemization is primarily driven by the formation of a


-oxazolone  intermediate.[1] This pathway is accelerated by two factors specific to sulfur-containing amino acids like Cysteine and Homocysteine:
  • 
    -Proton Acidity:  The sulfur atom in the side chain (even when protected) exerts an inductive electron-withdrawing effect (
    
    
    
    ), increasing the acidity of the
    
    
    -proton.
  • Base-Catalyzed Abstraction: During activation (e.g., with HATU/DIPEA), the tertiary base abstracts this acidic proton. This leads to the formation of an oxazolone ring which is formally anti-aromatic and planar, destroying the chiral memory of the

    
    -carbon.
    
Visualization: The Oxazolone Pathway

The following diagram illustrates how incorrect base usage drives the D-isomer into a racemic mixture.

RacemizationMechanism D_Hcy Activated D-Hcy (Chiral Purity: >99%) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) D_Hcy->Oxazolone Slow Cyclization Peptide Target Peptide (D-Isomer) D_Hcy->Peptide Fast Coupling (Ideal Path) Base Strong Base (e.g., DIPEA) Enol Enolization (Loss of Chirality) Base->Enol Promotes Oxazolone->Enol Base Catalysis Racemate DL-Homocysteine (Racemic Product) Oxazolone->Racemate Ring Opening Enol->Oxazolone Re-protonation

Caption: Figure 1. The competition between direct coupling (Green) and the base-catalyzed oxazolone racemization pathway (Red/Yellow).

Module 2: Reagent Selection & Optimization

Troubleshooting: Choosing the Right Coupling System

The choice of coupling reagents is the single most critical variable. Standard "powerful" reagents often cause the highest racemization rates for D-Hcy.

Coupling SystemRisk LevelMechanism of Failure/SuccessRecommendation
HATU / DIPEA CRITICAL HATU is highly reactive, but requires a base (DIPEA).[2] The basic environment rapidly abstracts the

-proton of Hcy before coupling occurs.
AVOID for Cys/Hcy couplings.
HBTU / DIPEA HIGH Similar to HATU but slower coupling, allowing more time for oxazolone formation.AVOID .
DIC / HOBt MODERATE Carbodiimides (DIC) are neutral (no base required). However, HOBt is acidic (pKa ~4.[3]6) and can still allow some racemization.[2][4][5][6]Acceptable, but not optimal.
DIC / Oxyma Pure LOW Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a highly reactive ester that couples faster than the oxazolone can form. Neutral pH.GOLD STANDARD .
Base Choice N/AIf a base is required (e.g., for salt forms), 2,4,6-Collidine (TMP) is superior to DIPEA due to steric hindrance, preventing proton abstraction.Use Collidine if base is needed.[2]

Module 3: Protecting Group Strategy

The Role of S-Protection

The sulfur protecting group influences the electron density of the side chain.

  • Trityl (Trt): The industry standard. It is bulky and provides decent shielding, but does not fully negate the inductive effect.

  • Acetamidomethyl (Acm): Often shows lower racemization rates than Trt, but requires oxidative removal (Iodine), which may not be compatible with all sequences (e.g., if Trp/Met are present).

  • Recommendation: Stick to Trt for general synthesis but switch to the DIC/Oxyma protocol to manage the risk.

Module 4: Validated "Low-Racemization" Protocol

Applicability: Solid Phase Peptide Synthesis (SPPS) and Solution Phase.[7][8]

Materials
  • Amino Acid: Fmoc-D-Hcy(Trt)-OH

  • Activator: DIC (Diisopropylcarbodiimide)[2][9][10]

  • Additive: Oxyma Pure

  • Solvent: DMF (Dimethylformamide) / DCM (Dichloromethane) 1:1 mixture.

    • Note: Using 50% DCM reduces solvent polarity, which stabilizes the chiral center compared to pure DMF.

Step-by-Step Methodology
  • Preparation (0°C Start):

    • Dissolve Fmoc-D-Hcy(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a 1:1 mixture of DMF/DCM.

    • Cool the solution to 0°C in an ice bath. Lower temperature kinetically disfavors oxazolone formation.

  • Activation (No Pre-activation):

    • Add DIC (3.0 eq) to the cold solution.

    • CRITICAL: Do not pre-activate for more than 30-60 seconds. Add immediately to the resin/amine component. Prolonged time in the activated state increases oxazolone risk.[2]

  • Coupling:

    • Add the mixture to the resin.[2][9][10]

    • Allow to react for 60 minutes at room temperature (allow to warm naturally).

    • Optional: If the coupling is difficult, perform a double couple using fresh reagents rather than extending the time or heating.

  • Washing:

    • Wash resin with DMF (3x) and DCM (3x) immediately after coupling to remove any residual active species.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent racemization issues.

TroubleshootingTree Start Issue: High Racemization (>5%) CheckBase Are you using DIPEA/NMM? Start->CheckBase SwitchBase Switch to Collidine (TMP) or eliminate Base (DIC/Oxyma) CheckBase->SwitchBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No SwitchReagent Switch to DIC/Oxyma Pure CheckReagent->SwitchReagent Yes CheckSolvent Is solvent 100% DMF? CheckReagent->CheckSolvent No ModSolvent Use DMF/DCM (1:1) CheckSolvent->ModSolvent Yes CheckTemp Coupling Temperature? CheckSolvent->CheckTemp No LowerTemp Perform activation at 0°C CheckTemp->LowerTemp >25°C

Caption: Figure 2. Diagnostic workflow for isolating the source of chiral impurity.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Han, Y., et al. (2004). Synergistic Effect of Collidine and Oxyma in Cysteine Coupling. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Technical Support Center: D-Homocysteine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the impact of D-homocysteine (D-Hcy) on peptide solubility, stability, and synthesis. It is designed for researchers encountering aggregation or purification anomalies in Hcy-containing peptide libraries.

Executive Summary: The D-Homocysteine Paradox

D-Homocysteine (D-Hcy) is increasingly utilized in peptidomimetics to enhance proteolytic stability and disrupt aggregation. However, it introduces a unique set of physicochemical challenges distinct from its L-isomer or its analog, Cysteine.

While the D-configuration generally improves solubility by acting as a "beta-sheet breaker," the homocysteine side chain (gamma-thiol) is kinetically prone to forming homocysteine thiolactone under acidic conditions (e.g., TFA cleavage). This cyclization event alters the peptide’s net charge, hydrophobicity, and solubility profile, often leading to "phantom" insolubility or incorrect mass identification.

Troubleshooting Guide & FAQs

Issue 1: "My D-Hcy peptide precipitates in acidic HPLC buffers."

Diagnosis: Thiolactone Formation. Unlike Cysteine, Homocysteine (both L and D forms) can undergo an intramolecular reaction where the side-chain thiol attacks the peptide backbone carbonyl (or C-terminal carboxyl), forming a five-membered thiolactone ring . This reaction is acid-catalyzed.

  • Impact: Loss of a hydrophilic carboxyl group (if C-terminal) or backbone distortion. The thiolactone is more hydrophobic than the open chain.

  • Solution:

    • Immediate Action: Neutralize the solution. Thiolactones are unstable at pH > 7.0 and will hydrolyze back to the open form.

    • Protocol: Dissolve the precipitate in a buffer at pH 7.5–8.0 containing a reducing agent (TCEP). Monitor by LC-MS; a mass shift of +18 Da (restoration of water) confirms the ring opening.

Issue 2: "The peptide is soluble but elutes as a broad or split peak."

Diagnosis: Slow cis/trans Isomerization or Disulfide Shuffling.

  • Mechanism: D-amino acids can induce non-native conformational constraints. If D-Hcy is adjacent to Proline or N-methylated residues, slow cis/trans isomerization may occur on the HPLC timescale. Alternatively, D-Hcy may be shuffling between free thiol, homodimer (Hcy-Hcy), and mixed disulfides.

  • Solution:

    • Temperature: Run the HPLC column at 45°C–60°C to accelerate isomerization kinetics and sharpen peaks.

    • Redox Control: Ensure all buffers contain 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) to keep D-Hcy in the reduced state during analysis.

Issue 3: "Does D-Hcy improve solubility compared to L-Cys?"

Answer: Yes, but via a different mechanism.

  • L-Cys: Prone to rapid oxidation and beta-sheet aggregation (amyloid-like fibril formation).

  • D-Hcy: The D-chirality disrupts the hydrogen-bonding network required for beta-sheet formation, preventing the stacking of peptide chains. This "steric clash" effectively solvates the peptide chain. However, this benefit is lost if the thiolactone forms (see Issue 1).

Experimental Protocols

Protocol A: Solubility Rescue for Aggregated D-Hcy Peptides

Use this workflow when standard solubilization fails.

  • Lyophilized Powder Prep: Centrifuge the vial (5,000 x g, 1 min) to pellet the powder.

  • Chaotropic Disruption: Add 6M Guanidine HCl or 8M Urea (pH 8.0) to the peptide.[1][2][3][4][5][6][7][8][9]

    • Why? High pH opens any thiolactones; chaotropes break hydrogen bonds.

  • Reduction: Add TCEP-HCl to a final concentration of 10 mM.

    • Note: Do not use DTT if planning metal affinity steps later.

  • Sonication: Sonicate in a water bath for 10 minutes at room temperature.

  • Dilution: Slowly dilute with water to the desired working concentration (e.g., <1M Guanidine).

    • Checkpoint: If precipitation occurs upon dilution, the peptide is hydrophobically insoluble. Add 10-20% Acetonitrile or TFE (Trifluoroethanol).

Protocol B: Thiolactone Reversal (Hydrolysis)

Required after TFA cleavage of Hcy-containing peptides.

  • Dissolution: Dissolve crude peptide in 0.1 M NaOH (for basic peptides) or 0.1 M Ammonium Bicarbonate (pH 8.0).

  • Incubation: Stir at room temperature for 30–60 minutes.

  • Verification: Analyze via LC-MS.

    • Thiolactone Mass: [M - H₂O]

    • Open Hcy Mass: [M]

  • Stabilization: Once hydrolyzed, adjust pH to 7.0 and add TCEP to prevent oxidative disulfide polymerization.

Data & Comparison Tables

Table 1: Physicochemical Comparison of Thiol Amino Acids
FeatureL-Cysteine (Cys)L-Homocysteine (Hcy)D-Homocysteine (D-Hcy)
Side Chain Length Short (1 methylene)Medium (2 methylenes)Medium (2 methylenes)
pKa of Thiol ~8.3~8.9 (Higher)~8.9
Thiolactone Risk Low (Strain prevents 4-membered ring)High (Forms stable 5-membered ring)High (Forms stable 5-membered ring)
Solubility Impact Neutral (prone to oxidation)ModerateHigh (Disrupts 2° structure)
Redox Potential High (Forms stable disulfides)ModerateModerate
TFA Stability StableUnstable (Cyclizes to thiolactone)Unstable (Cyclizes to thiolactone)

Visualizations of Mechanisms

Figure 1: The "Beta-Sheet Breaker" Mechanism

This diagram illustrates how D-Hcy substitution prevents the inter-strand hydrogen bonding that leads to insoluble aggregates.

BetaSheetDisruption cluster_L Standard L-Peptide Aggregation cluster_D D-Hcy Induced Solubilization L1 L-Amino Acid Chain A Agg Insoluble Beta-Sheet (Aligned H-Bonds) L1->Agg Stacking L2 L-Amino Acid Chain B L2->Agg Stacking D1 Peptide with D-Hcy D2 Steric Clash / Kink D1->D2 Side chain orientation Sol Soluble Monomers (No Stacking) D2->Sol Disrupts H-Bonding

Caption: D-Hcy introduces a steric "kink" that physically prevents the alignment of peptide backbones, blocking the formation of insoluble beta-sheet fibrils.

Figure 2: The Thiolactone Trap

This workflow details the acid-catalyzed formation of the insoluble thiolactone species and the base-catalyzed rescue path.

ThiolactoneCycle Open Open D-Hcy Peptide (Soluble) Acid Acidic Conditions (TFA Cleavage / pH < 4) Open->Acid Exposure Thiolactone Hcy Thiolactone (Hydrophobic / Mass -18) Acid->Thiolactone Cyclization (Side chain attacks backbone) Base Basic Conditions (pH > 7.5) Thiolactone->Base Treatment Base->Open Hydrolysis (Restores Solubility)

Caption: Exposure to acid (e.g., HPLC buffers, cleavage cocktails) drives D-Hcy peptides into the hydrophobic thiolactone form. Raising pH reverses this process.

References

  • Towse, C.-L., et al. (2025). "D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides."[10] bioRxiv. [Link]

  • Jakubowski, H. (2019).[11] "Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective." Life (Basel). [Link]

  • Muir, T.W., et al. (1997). "Native Chemical Ligation of Peptides." Methods in Enzymology. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Unexpected Side Products

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Structural Elucidation of Unknown Impurities

Introduction: The "Ghost Peak" Phenomenon

As researchers, we often encounter the "Ghost Peak"—an unexpected signal that defies the theoretical mass of our target compound. Whether it is a synthesis byproduct, a degradant, or a system artifact, these peaks can halt drug development pipelines.

This guide is not a generic manual. It is a logic-driven troubleshooting system designed to isolate, categorize, and identify these anomalies. We move from exclusion (is it an artifact?) to characterization (what is its formula?) and finally to confirmation (is this the structure?).

Phase 1: The "Is It Real?" Audit (Artifact Exclusion)

Before hypothesizing complex side reactions, we must rule out the most common culprit: the LC-MS system itself.

Q: I see a peak in my sample, but the mass doesn't make sense. How do I know it's not a system artifact?

A: You must differentiate between chemical side products and instrumental artifacts. Artifacts often arise from carryover, mobile phase contamination, or plasticizers.

The "Blank-Dilution" Protocol: Do not just run a blank. Run a structured sequence to test the origin of the peak.

  • Double Blank: Inject pure solvent from a fresh glass bottle (avoid plastic).

  • Zero-Volume Injection: Run the gradient without an injection. If the peak appears, it is in the mobile phase or column equilibrium (Ghost Peak).

  • Linearity Check: Inject your sample at 1x, 0.5x, and 0.1x concentrations.

    • Result A: Peak area scales linearly = Real Impurity .

    • Result B: Peak area stays constant = System Contaminant .

    • Result C: Peak disappears at low concentration = Dimer/Multimer (Concentration-dependent aggregation).

Visual Workflow: Artifact Exclusion

ArtifactCheck start Unexpected Peak Detected blank Run Double Blank (Fresh Solvent) start->blank decision1 Peak in Blank? blank->decision1 zero Run 0µL Injection (Gradient Only) decision2 Peak in 0µL Run? zero->decision2 dilution Linearity Test (1x, 0.5x, 0.1x) decision3 Scales Linearly? dilution->decision3 decision1->zero Yes decision1->dilution No result_contam Contamination (Injector/Vial) decision2->result_contam No (Injector Carryover) result_mobile Mobile Phase/Column Artifact decision2->result_mobile Yes result_dimer Dimer/Aggregate decision3->result_dimer No (Disappears) result_real Real Impurity (Proceed to Phase 2) decision3->result_real Yes

Figure 1: Decision matrix for distinguishing system artifacts from genuine chemical impurities.

Common Contaminant Data

If your peak matches these masses, it is likely a system contaminant, not a reaction product.

m/z (Positive Mode)Likely SourceOrigin
102.1, 143.1 Acetonitrile Dimer/TrimerMobile Phase (High ACN %)
149.02 Phthalate AnhydridePlastics/Glassware washing
338.34 ErucamideSlip agent in PP vials/caps
391.28, 413.27 Diisooctyl phthalate [M+H]+, [M+Na]+Plastic tubing/Solvent bottles
44, 88 Polyethylene Glycol (PEG) seriesDetergents, Filters

Phase 2: The Mass Shift Investigation (Ionization Logic)

Once confirmed as "real," we must determine if the mass shift is chemical (new bond) or physical (ionization adduct).

Q: The mass is consistently X Daltons higher than my theoretical mass. Is it a derivative?

A: Before assuming a covalent modification, rule out adducts. In Electrospray Ionization (ESI), "sticky" ions like Sodium (Na+) and Potassium (K+) are ubiquitous.

The "Cone Voltage" Experiment: Adducts are often non-covalent. Increasing the energy in the source can break them.

  • Standard Run: Acquire at standard Source/Cone voltage (e.g., 30V).

  • High-Energy Run: Increase Cone voltage (e.g., 60-90V).

    • Observation: If the "impurity" [M+X] decreases and the parent [M+H] increases, it is an Adduct .

    • Observation: If the peak fragments into smaller daughters, it is a Covalent Impurity .

Reference Table: Common Mass Shifts
Shift (Δ Mass)IdentificationCause/Mechanism
+21.98 Da Sodium Adduct [M+Na]+Glassware, biological buffers
+37.95 Da Potassium Adduct [M+K]+Biological samples, buffers
+17.03 Da Ammonium Adduct [M+NH4]+Mobile phase (Ammonium Formate/Acetate)
+44.99 Da Formate Adduct [M+HCOO]-Formic acid in Negative Mode
+15.99 Da Oxidation (+O)Degradation (N-oxide, sulfoxide)
+14.01 Da Methylation (+CH2)Methanol solvent reaction (artifact) or synthesis
+42.01 Da Acetylation (+C2H2O)Acetic acid or anhydride reaction

Phase 3: Structural Elucidation (The "What Is It?" Phase)

If the peak is real and not a simple adduct, we must solve its structure.

Q: I have an isobaric interference (same nominal mass) or a completely unknown mass. How do I solve it?

A: Use High-Resolution Mass Spectrometry (HRMS) and the "Rule of 3" (Nitrogen Rule, Isotope Pattern, Fragmentation).

Protocol: The Structural Triangulation

  • Nitrogen Rule (Validity Check):

    • In ESI (forming [M+H]+), an Even m/z usually implies an Odd number of Nitrogens .[1]

    • Example: Pyridine (C5H5N, 1 Nitrogen) -> Neutral Mass 79 -> [M+H]+ 80 .

    • If your proposed structure violates this, your formula is wrong.

  • Isotope Pattern Analysis:

    • Look at the M+1 and M+2 peaks.[2]

    • Chlorine: M+2 is ~33% of M (3:1 ratio).

    • Bromine: M+2 is ~100% of M (1:1 ratio).

    • Sulfur: M+2 is ~4-5% of M.

  • Rapid Hydrogen/Deuterium Exchange (HDX):

    • Why: To count exchangeable protons (-OH, -NH, -SH).

    • Method:

      • Dry down a small aliquot of sample.

      • Reconstitute in D2O (Deuterium Oxide) instead of H2O.

      • Inject immediately.

    • Result: Each exchangeable H increases mass by 1.006 Da .

    • Interpretation: If Mass shifts by +2 Da, you have 2 exchangeable protons (e.g., a primary amine -NH2 became -ND2).

Visual Workflow: Structural Elucidation

StructureSolve unknown Unknown Peak (HRMS Data) formula Generate Formula (Accurate Mass <5ppm) unknown->formula check_iso Check Isotopes (Cl, Br, S patterns) formula->check_iso check_N Nitrogen Rule (Odd N = Even m/z) formula->check_N ms2 MS/MS Fragmentation check_iso->ms2 check_N->ms2 hdx H/D Exchange (Count -OH/-NH) ms2->hdx Ambiguous? synthesis Targeted Synthesis & Co-injection ms2->synthesis Candidate Found hdx->synthesis

Figure 2: Logical flow for determining the chemical structure of an unknown impurity.

References

  • Keller, B. O., et al. (2008).[3] "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta. 3[4]

  • Tong, H., et al. (1995). "Chemical Substructure Identification by Mass Spectral Library Searching." Journal of the American Society for Mass Spectrometry.

  • Zare, R. N., et al. (2021). "Distinguishing Between Isobaric Ions Using Microdroplet Hydrogen-Deuterium Exchange Mass Spectrometry." Talanta Open. 5

  • Chemistry Steps. (2025). "The Nitrogen Rule in Mass Spectrometry." 6

  • Agilent Technologies. "What are the common contaminants in my GCMS/LCMS." 7

Sources

Validation & Comparative

Comparative Guide: Fmoc-S-trityl-D-Homocysteine vs. Fmoc-S-trityl-L-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Fmoc-S-trityl-L-Homocysteine (L-Hcy) and its enantiomer Fmoc-S-trityl-D-Homocysteine (D-Hcy). While both derivatives serve as critical building blocks for introducing thiol functionalities into peptides, they exhibit distinct behaviors in Solid Phase Peptide Synthesis (SPPS) and confer radically different pharmacological properties to the final peptide construct.

Key Distinction:

  • L-Hcy: Used to mimic native biological substrates, create "expanded" disulfide bridges (increasing ring size by one methylene unit per residue), and study hyperhomocysteinemia-related pathways.

  • D-Hcy: Primarily utilized to engineer proteolytic resistance, arrest metabolic degradation, and probe the stereochemical requirements of receptor binding sites.

Critical Advantage over Cysteine: Both Hcy isomers exhibit superior stability against base-catalyzed


-elimination during SPPS compared to their Cysteine counterparts, significantly reducing the formation of dehydroalanine byproducts.

Chemical & Physical Profile

The fundamental difference lies in the chirality at the


-carbon. However, the extra methylene group in the side chain (

vs.

) alters the steric and electronic environment compared to Cysteine.
Table 1: Physicochemical Comparison
FeatureFmoc-S-trityl-L-HomocysteineFmoc-S-trityl-D-Homocysteine
CAS Number 167015-23-81007840-62-1
Molecular Weight 599.74 g/mol 599.74 g/mol
Formula


Chirality L (S-configuration)D (R-configuration)
Side Chain


Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Thiol pKa ~10.0 (Free Hcy)~10.0 (Free Hcy)
Solubility Soluble in DMF, DCM, DMSOSoluble in DMF, DCM, DMSO

*Note: Vendor catalogs frequently contain copy-paste errors listing positive rotation for the D-isomer. Theoretical principles dictate the D-enantiomer has an equal but opposite specific rotation to the L-form in the same solvent.

SPPS Performance & Protocol

The Stability Advantage (Hcy vs. Cys)

One of the most pervasive issues in Fmoc-SPPS of Cysteine-containing peptides is racemization and


-elimination .
  • Cysteine: The sulfur atom is on the

    
    -carbon. Base treatment (e.g., piperidine) can abstract the acidic 
    
    
    
    -proton, leading to
    
    
    -elimination of the thiolate to form Dehydroalanine (Dha) .
  • Homocysteine: The sulfur is on the

    
    -carbon. Direct 
    
    
    
    -elimination is chemically prohibited because there is no leaving group on the
    
    
    -carbon. This makes Hcy derivatives significantly more robust during repeated deprotection cycles.
Coupling Protocol

To minimize racemization (which can still occur via direct enolization, though less prone than Cys), "base-free" or "low-base" coupling methods are recommended.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (preferred) or HOBt

  • Avoid: HBTU/HATU with high equivalents of DIPEA (Base promotes racemization).

Step-by-Step Coupling Workflow
  • Resin Preparation: Swell resin (e.g., Rink Amide or 2-CTC) in DMF for 30 min.

  • Activation (Pre-activation 2 min):

    • Dissolve Fmoc-L/D-Hcy(Trt)-OH (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Crucial: Do NOT add DIPEA/NMM unless absolutely necessary for solubility; if used, keep < 1.0 eq.

  • Coupling:

    • Add mixture to resin.

    • Shake at Room Temperature for 60–90 minutes.

    • Monitoring: Kaiser test may be inconclusive due to steric bulk; micro-cleavage and HPLC/MS is preferred for validation.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Note: Extended piperidine exposure is safer for Hcy than Cys, but standard times are best practice.

Racemization Analysis

To verify the optical purity of your synthesized peptide, use the Marfey’s Reagent method or chiral HPLC.

  • Protocol: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h). Derivatize with FDAA (Marfey’s reagent). Analyze via C18 HPLC. The L-Hcy and D-Hcy derivatives will elute at distinct retention times.

Functional Impact: D vs. L

The choice between D- and L-Hcy dictates the biological fate and structural dynamics of the peptide.

Proteolytic Stability

Peptides containing L-Hcy are susceptible to degradation by serum proteases. Substituting L-Hcy with D-Hcy renders the peptide bond involving the D-residue unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin).

  • Application: Use D-Hcy in "stapled" peptides or cyclic therapeutics to extend plasma half-life (

    
    ).
    
Disulfide Bridge Dynamics

Replacing Cysteine (Cys) with Homocysteine (Hcy) in a cyclic peptide increases the ring size by 1 atom per Hcy residue .

  • Cys-Cys Bridge: Standard tight loop.

  • Cys-Hcy Bridge: Expanded loop (+1

    
    ).
    
  • Hcy-Hcy Bridge: Further expanded (+2

    
    ).
    

Effect: This "ring expansion" alters the peptide's conformational space, potentially relieving strain in tight turns or allowing the peptide to adopt a novel binding pose.

Redox Kinetics

The thiol


 of Hcy (~10.[1]0) is higher than that of Cys (~8.3).
  • Consequence: At physiological pH (7.4), Hcy has a lower concentration of the reactive thiolate anion (

    
    ).
    
  • Result: Hcy oxidizes to form disulfides slower than Cys. However, once formed, the disulfide bond is stable. This allows for more controlled oxidation strategies when forming mixed disulfides.

Visualizing the Mechanisms[4]

Figure 1: Stability Mechanism (Hcy vs. Cys)

This diagram illustrates why Fmoc-Hcy is safer to use in SPPS than Fmoc-Cys regarding elimination byproducts.

StabilityComparison FmocCys Fmoc-Cys(Trt)-OH (Sulfur on Beta-Carbon) Base Base Treatment (Piperidine) FmocCys->Base FmocHcy Fmoc-Hcy(Trt)-OH (Sulfur on Gamma-Carbon) FmocHcy->Base AlphaAbstract Alpha-Proton Abstraction Base->AlphaAbstract BetaElim Beta-Elimination (Leaving Group Available) AlphaAbstract->BetaElim Cys Path NoElim No Beta-Elimination (No Leaving Group) AlphaAbstract->NoElim Hcy Path Dha Dehydroalanine (Dha) (Irreversible Byproduct) BetaElim->Dha Intact Intact Amino Acid (High Integrity) NoElim->Intact

Caption: Comparative stability mechanism. Cysteine is prone to


-elimination forming Dehydroalanine, whereas Homocysteine's 

-position sulfur prevents this pathway, ensuring higher synthesis fidelity.
Figure 2: Selection Decision Tree

When to choose L-Hcy vs. D-Hcy vs. L-Cys.

DecisionTree Start Select Thiol Amino Acid Q1 Goal: Native Biology or Mimicry? Start->Q1 L_Path Yes (Native) Q1->L_Path NonNative No (Engineering) Q1->NonNative Q2 Need Ring Expansion? L_Path->Q2 Q3 Goal: Proteolytic Stability? NonNative->Q3 UseCys Use Fmoc-L-Cys(Trt) (Standard) Q2->UseCys No UseLHcy Use Fmoc-L-Hcy(Trt) (Larger Ring / NCL) Q2->UseLHcy Yes UseDHcy Use Fmoc-D-Hcy(Trt) (Stable & Expanded) Q3->UseDHcy Yes + Ring Exp UseDCys Use Fmoc-D-Cys(Trt) (Stable & Standard Size) Q3->UseDCys Yes + Std Ring

Caption: Decision matrix for selecting the appropriate thiol-bearing amino acid based on structural and stability requirements.

References

  • BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. (2025).[2][3]

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • Chem-Impex. Fmoc-S-trityl-L-homocysteine Product Data.

  • National Institutes of Health (NIH). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013).

  • MDPI. Strategies for Improving Peptide Stability and Delivery. (2022).[4]

  • American Heart Association. Homocysteine and Its Disulfide Derivatives: Structural & Redox Analysis. (2000).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[3]

Sources

Strategic Substitution: The Technical Advantage of D-Homocysteine over D-Cysteine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of D-homocysteine over D-cysteine in peptides Content Type: Publish Comparison Guide

Executive Summary

In the development of proteolytically stable peptide therapeutics, D-Cysteine (D-Cys) has long been the standard for introducing disulfide constraints into D-peptide or retro-inverso scaffolds. However, D-Homocysteine (D-Hcy)—the


-thiol homologue of cysteine—offers distinct physicochemical advantages that solve critical manufacturing and stability challenges associated with cysteine.[1]

This guide details the mechanistic superiority of D-Hcy regarding resistance to


-elimination , disulfide ring engineering , and chemoselective ligation utility .[1] It is designed for medicinal chemists and process engineers seeking to optimize peptide stability and expand the structural diversity of macrocyclic libraries.
Part 1: Chemical Stability & Manufacturing Superiority[1]

The primary liability of Cysteine (regardless of stereochemistry) is its susceptibility to base-catalyzed


-elimination, particularly during Fmoc solid-phase peptide synthesis (SPPS) and long-term storage.[1] D-Homocysteine mitigates this risk through structural geometry.
1. Resistance to

-Elimination

In D-Cys residues, the thiol group is located on the


-carbon. Under basic conditions (e.g., 20% piperidine in SPPS or physiological pH in storage), the 

-proton is acidic enough to be abstracted, leading to the elimination of the thiolate and formation of a reactive Dehydroalanine (Dha) intermediate.[1] Dha is highly reactive and leads to:
  • Peptide Fragmentation: Backbone hydrolysis.

  • Adduct Formation: Irreversible addition of piperidine or other nucleophiles.

  • Racemization: Loss of chiral integrity.

The D-Hcy Advantage: D-Homocysteine contains an extra methylene group (


), placing the thiol on the 

-carbon. This alteration disrupts the electronic and geometric requirements for

-elimination. The formation of a corresponding "homo-dehydroalanine" is energetically unfavorable, rendering D-Hcy peptides significantly more robust during synthesis and purification.

Figure 1: Mechanistic Comparison of Stability

BetaElimination cluster_Cys D-Cysteine (High Risk) cluster_Hcy D-Homocysteine (Stable) Cys D-Cys Residue (Thiol at Beta-Carbon) Transition Enolate Intermediate Cys->Transition - H+ (Alpha-proton) Base Base (e.g., Piperidine) Base->Transition Dha Dehydroalanine (Dha) (Reactive Electrophile) Transition->Dha Beta-Elimination (-S) Frag Fragmentation / Adducts Dha->Frag Hydrolysis/Nucleophiles Hcy D-Hcy Residue (Thiol at Gamma-Carbon) Stable Stable Peptide Backbone Hcy->Stable No Elimination (Gamma-position prevents alkene formation)

Caption: D-Cysteine is prone to base-catalyzed conversion to Dehydroalanine, leading to degradation.[1] D-Homocysteine prevents this pathway due to the extension of the side chain.

Part 2: Structural Engineering & Ring Expansion

Beyond stability, substituting D-Cys with D-Hcy is a powerful tool for Structure-Activity Relationship (SAR) studies.[1] In cyclic peptides, this substitution acts as a "ring expansion" strategy.[1]

1. Disulfide Ring Modulation

Replacing a D-Cys—D-Cys disulfide bond with a D-Hcy—D-Hcy bond adds two methylene units to the macrocycle.

  • Relief of Ring Strain: Small disulfide loops (e.g., i, i+3 or i, i+4) often suffer from high torsional strain, reducing binding affinity.[1] D-Hcy relaxes this constraint.

  • Conformational Scanning: Systematically replacing D-Cys with D-Hcy allows researchers to "scan" the flexibility of the loop, potentially capturing different receptor conformational states.

2. Comparison of Physicochemical Properties
FeatureD-Cysteine (D-Cys)D-Homocysteine (D-Hcy)Impact on Peptide
Side Chain Length 1 Methylene (

)
2 Methylenes (

)
Increased steric bulk; altered receptor fit.[1]
pKa of Thiol ~8.3~8.8Hcy thiolate is slightly more basic/nucleophilic.
Redox Potential StandardSimilarComparable disulfide stability in plasma.
Cyclization Mode DisulfideDisulfide OR ThiolactoneHcy enables unique "native chemical ligation" mimicry.
Elimination Risk High (forms Dha)Low (Stable)Hcy preferred for GMP manufacturing.
Part 3: Synthetic Utility – The Thiolactone Pathway

A unique advantage of D-Hcy is its ability to form a five-membered thiolactone ring under acidic conditions. While this must be managed during cleavage (see Protocol A), it can be exploited for chemoselective ligation (Protocol B).[1] D-Cys does not form stable thiolactones, limiting it to standard disulfide chemistry.[1]

Figure 2: Thiolactone-Mediated Ligation Workflow

ThiolactoneLigation Step1 1. Acidic Activation D-Hcy peptide treated with acid forms cyclic Thiolactone Step2 2. Thiolactone Intermediate (Activated Thioester Surrogate) Step1->Step2 Cyclization Step3 3. Amine Nucleophile Attack Reaction with amine (e.g., Lysine side chain or N-term) Step2->Step3 + R-NH2 Step4 4. Ring Opening & Ligation Formation of stable Amide Bond + Free Thiol Step3->Step4 Acylation Result Result: Site-Specific Conjugation (Not possible with D-Cys) Step4->Result

Caption: D-Hcy forms a reactive thiolactone intermediate, allowing for amine-directed acylation and conjugation, a reaction pathway inaccessible to D-Cys.[1]

Part 4: Experimental Protocols
Protocol A: Fmoc-SPPS of D-Hcy Peptides (Prevention of Thiolactone)

Objective: Synthesize a D-Hcy containing peptide while preventing premature thiolactone formation during cleavage.

Reagents:

  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids).[1][2]

  • Amino Acid: Fmoc-D-Hcy(Trt)-OH.

  • Coupling: DIC/Oxyma or HATU/DIEA.[1]

Step-by-Step:

  • Coupling: Perform standard Fmoc coupling. Note: D-Hcy couples slightly slower than D-Cys due to steric bulk; extend coupling time by 20%.

  • Fmoc Removal: Use 20% Piperidine in DMF.[2] Validation: Unlike Cys, prolonged exposure to piperidine does not cause

    
    -elimination.
    
  • Final Cleavage (CRITICAL):

    • Cocktail: TFA/TIS/H2O/EDT (94:1:2.5:2.5).[1]

    • Caution: If the D-Hcy is at the C-terminus, acidic cleavage can induce thiolactone formation.

    • Mitigation: If C-terminal Hcy is required, perform cleavage at

      
       for limited time (1-2 h) or use a "Safety-Catch" linker.[1] For internal Hcy residues, standard cleavage is safe.[1]
      
  • Precipitation: Precipitate in cold diethyl ether.

  • Analysis: Assess via HPLC (C18 column) and MS. Look for mass -18 Da (dehydration) which indicates thiolactone formation.[1]

Protocol B: Disulfide Cyclization (D-Hcy vs. D-Cys)

Objective: Form an intramolecular disulfide bond.[3]

  • Dissolution: Dissolve crude linear peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular reaction.[1]

  • Oxidation: Stir open to air for 24-48 hours. Alternatively, use DMSO (5-10%) to accelerate oxidation (4-12 hours).[1]

  • Monitoring: Monitor by HPLC.

    • Observation: D-Hcy peptides often cyclize slower than D-Cys analogues due to the entropic cost of closing a larger ring.

  • Purification: Acidify with TFA to pH 2 and purify via Prep-HPLC.

References
  • Mechanisms of Cysteine Elimination

    • Friedman, M. (1999).[1] Chemistry, Biochemistry, and Safety of Acrylamide.[1] A Review. Journal of Agricultural and Food Chemistry. Link (Context: Discusses elimination mechanisms in amino acids).[1]

  • Homocysteine Thiolactone Chemistry

    • Jakubowski, H. (2000).[1] Homocysteine thiolactone: Metabolic origin and protein synthesis. The Journal of Nutrition. Link

  • Peptide Macrocyclization Strategies

    • White, C. J., & Yudin, A. K. (2011).[1] Contemporary strategies for peptide macrocyclization.[4] Nature Chemistry.[1] Link

  • Disulfide Bond Engineering

    • Muttenthaler, M., et al. (2010).[1] Modulating Oxytocin Activity and Stability by Disulfide Bond Engineering. Journal of Medicinal Chemistry.[5] Link (Demonstrates ring expansion effects).[1]

Sources

Technical Comparison Guide: Characterization of D-Homocysteine Peptides by NMR and MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-homocysteine (D-Hcy) into therapeutic peptides offers resistance to proteolytic degradation and unique conformational properties. However, characterizing these peptides presents a dual analytical challenge: stereochemical validation (distinguishing D-Hcy from L-Hcy) and chemoselectivity (differentiating Hcy from Methionine/Cysteine and detecting the reactive Hcy-thiolactone byproduct).

This guide compares the two primary structural interrogation techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—providing self-validating protocols for researchers in peptide drug discovery.

The Analytical Challenge: D-Homocysteine Specifics

Unlike standard amino acids, D-Homocysteine introduces specific instability risks that must be monitored:

  • Isobaric Stereochemistry: D-Hcy and L-Hcy have identical masses (

    
     Da residue mass). Standard MS cannot distinguish them.
    
  • Thiolactone Formation: The free

    
    -thiol can attack the peptide backbone carbonyl, forming a five-membered thiolactone ring (cyclic thioester). This results in a loss of water (-18 Da) and potential peptide cleavage.
    
  • Disulfide Scrambling: The free thiol is prone to oxidation, forming homodimers or mixed disulfides.

Mass Spectrometry (MS): Sensitivity & Chiral Resolution[1]

MS is the superior tool for detecting impurities (thiolactones) and, when coupled with derivatization, determining absolute chirality.

A. Direct Analysis: Detecting Thiolactones & Oxidation

Technique: High-Resolution Electrospray Ionization (ESI-HRMS).

  • Objective: Confirm sequence integrity and oxidation state.

  • The Marker: Watch for the [M-18+H]⁺ peak.

    • Mechanism:[1][2] Hcy cyclization eliminates

      
      .
      
    • Interpretation: If the -18 Da peak intensity increases over time in acidic buffer, the peptide is forming a thiolactone.

B. Chiral Analysis: Marfey’s Method (The Gold Standard)

Since MS is achiral, the peptide must be hydrolyzed and derivatized with a chiral selector (Marfey's Reagent: FDAA or L-FDLA) to create diastereomers separable by HPLC.

Protocol: D-Hcy Determination via L-FDLA
  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-leucine amide (L-FDLA).

  • Principle: L-FDLA reacts with the N-terminus of the free amino acid.

    • L-FDLA + L-Hcy

      
       L-L diastereomer.
      
    • L-FDLA + D-Hcy

      
       L-D diastereomer.
      
    • Result: These diastereomers have different hydrophobicities and elute at different retention times (

      
      ) on a C18 column.
      

Step-by-Step Workflow:

  • Hydrolysis: Dissolve

    
     peptide in 
    
    
    
    . Heat at
    
    
    for 16–24 hours (Argon atmosphere to prevent oxidation).
  • Drying: Evaporate HCl completely under

    
     stream.
    
  • Derivatization:

    • Resuspend in

      
      
      
      
      
      .
    • Add

      
      
      
      
      
      L-FDLA in acetone.
    • Incubate at

      
       for 1 hour.
      
  • Quenching: Add

    
    
    
    
    
    to stop reaction.
  • Analysis: Inject onto LC-MS (C18 column).

    • Validation: Compare

      
       against authentic D-Hcy and L-Hcy standards treated identically.
      
    • Typical Elution: L-D derivatives (D-amino acids) generally elute after L-L derivatives due to hydrophobicity differences in the dinitrophenyl interaction.

NMR Spectroscopy: Structural Connectivity & Stereochemistry

NMR is non-destructive and provides the 3D atomic connectivity. It is the only method to distinguish Hcy from Met/Cys without hydrolysis.

A. Spin System Identification (TOCSY)

Differentiation of Homocysteine from Cysteine and Methionine relies on the side-chain spin system topology.

Amino AcidSpin System TopologyKey Chemical Shift Markers (approx.)
Cysteine (Cys)


-CH2: 2.8–3.2 ppm
Methionine (Met)


-CH3 (singlet): ~2.1 ppm
Homocysteine (Hcy)


-CH2: 2.4–2.7 ppm
(Distinct triplet-like)

Protocol:

  • Solvent: Dissolve peptide in

    
     (to observe amide protons).
    
  • Experiment: Run 2D TOCSY (Total Correlation Spectroscopy) with 80ms mixing time.

  • Analysis: Trace the connectivity.

    • Cys stops at

      
      .
      
    • Hcy extends to

      
       but lacks the methyl singlet of Met.
      
B. Stereochemical Assignment (NOESY)

To confirm D-configuration without hydrolysis:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic: In L-amino acids within an

    
    -helix or extended chain, specific 
    
    
    
    (intra-residue) and
    
    
    (sequential) NOE patterns exist.
  • D-Hcy Marker: A D-amino acid in an all-L peptide sequence often disrupts the standard "fingerprint" region (

    
    -NH cross-peaks). Strong intra-residue 
    
    
    
    -NH NOEs combined with weak sequential NOEs can indicate the stereochemical inversion relative to the backbone trajectory.

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for characterizing a D-Hcy peptide sample.

D_Hcy_Characterization Start Unknown Hcy Peptide Sample MS_Path Mass Spectrometry (MS) Start->MS_Path High Sensitivity / Impurity Check NMR_Path NMR Spectroscopy Start->NMR_Path Structural / Non-Destructive Direct_MS Direct ESI-HRMS MS_Path->Direct_MS Marfey Hydrolysis + Marfey's (L-FDLA) MS_Path->Marfey Chiral Determination Check_Mass Check [M+H]+ Direct_MS->Check_Mass Thiolactone Peak at [M-18] detected? (Thiolactone Formation) Check_Mass->Thiolactone Yes LCMS_Sep LC-MS Separation Marfey->LCMS_Sep Chiral_ID Compare tR with Standards (L-D vs L-L) LCMS_Sep->Chiral_ID TOCSY 2D TOCSY (80ms) NMR_Path->TOCSY Spin_System Identify Spin System: NH -> a -> b -> g (No Methyl) TOCSY->Spin_System NOESY 2D NOESY Spin_System->NOESY Stereo_Conf Confirm D-config via NOE connectivity NOESY->Stereo_Conf

Figure 1: Integrated workflow for structural and stereochemical validation of D-Homocysteine peptides.

Comparative Data Summary

FeatureMass Spectrometry (Marfey's Method)NMR Spectroscopy (2D TOCSY/NOESY)
Primary Output Absolute Chirality (D vs L ratio)3D Solution Structure & Connectivity
Sample Requirement Low (

)
High (

)
Destructive? Yes (Hydrolysis required)No (Sample recoverable)
Specificity High (Separates enantiomers)High (Distinguishes Hcy/Cys/Met)
Key Limitation Cannot see 3D conformation; requires standards.Low sensitivity; D/L assignment requires complex analysis.
Thiolactone Detection Excellent (Mass shift -18 Da)Good (Shift of

-proton), but spectra complex.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review.[3] Amino Acids, 27(3-4), 231-247. Link

  • Jakubowski, H. (2002). Homocysteine thiolactone and protein homocysteinylation: mechanistic studies with model peptides and proteins.[1] Rapid Communications in Mass Spectrometry, 16(11), 1049-1053. Link

  • Ferreira de Santana, J., et al. (2022). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine.[4][5] Journal of Spectroscopy, 2022.[4] Link

  • Harada, K., et al. (1996). Application of D,L-FDLA derivatization to determination of absolute configuration of constituent amino acids in peptide by advanced Marfey's method.[3] Tetrahedron Letters, 37(19), 3001-3004. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard text for NMR spin system assignment). Link

Sources

Comparative Guide: S-Trityl Deprotection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Process Chemists in Drug Development.[1] Scope: Technical comparison of acidolytic, oxidative, and metal-assisted cleavage of S-Trityl (S-Trt) protecting groups.[2]

Executive Summary: The S-Trityl Paradox

The S-Trityl (Trt) group is the industry standard for cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk, which prevents aggregation, and its stability against base (piperidine). However, its removal presents a critical chemical paradox: the trityl cation (


)  generated during deprotection is a highly electrophilic species.[3]

If not effectively quenched, this cation undergoes reversible re-attachment to the sulfur atom (equilibrium control) or irreversible alkylation of electron-rich residues like Tryptophan (Trp) and Methionine (Met). This guide compares the three primary cleavage methodologies—Acidolytic, Oxidative, and Metal-Assisted—providing the causal logic required to select the optimal protocol for your sequence.

Mechanism of Action & Critical Pathways

To control the reaction, one must understand the competing pathways. The following diagram illustrates the divergence between successful deprotection and fatal side reactions.

TritylCleavage Start S-Trt Peptide Intermed Free Thiol + Trt Cation Start->Intermed Protonation Acid Acid (TFA) Acid->Intermed Success Product: Free Thiol Peptide Intermed->Success + Scavenger (Kinetic Trap) SideRxn1 Re-attachment (Equilibrium) Intermed->SideRxn1 No Scavenger SideRxn2 Irreversible Alkylation (Trp/Met/Tyr) Intermed->SideRxn2 Electron-rich Residues Scavenger Scavenger (TIS/EDT/DODT) Scavenger->Success SideRxn1->Start Reversible

Figure 1: Mechanistic pathway of Acidolytic S-Trt cleavage. Success relies on the kinetic trapping of the Trt+ cation by scavengers to prevent thermodynamic re-equilibration or alkylation.

Comparative Analysis of Cleavage Conditions

Method A: Acidolytic Cleavage (TFA Cocktails)

Best For: Generation of free thiols; Global deprotection.

This is the dominant method. The causality here is scavenger affinity . The scavenger must be more nucleophilic than the cysteine thiol and the aromatic rings of Trp/Tyr.

Scavenger Performance Matrix
ScavengerRoleProsConsRecommendation
TIS (Triisopropylsilane)Hydride donorNon-odorous; Standard for simple sequences.[3][4][5]Weaker scavenger than thiols; fails with multiple Cys/Trp.Use for simple peptides (<10 residues).
EDT (1,2-Ethanedithiol)Thiol nucleophileGold Standard for efficiency; Prevents Trp alkylation.Extreme stench; Toxic.Mandatory for sequences with >1 Cys, Met, or Trp.
DODT (3,6-Dioxa-1,8-octanedithiol)Thiol nucleophileHigh efficiency (comparable to EDT); Less volatile.More expensive than EDT.Excellent modern alternative to EDT.
Water HydrolysisScavenges t-butyl cations.[5][6]Poor scavenger for Trityl cations.Always use as a co-solvent, never alone.
Validated Protocol: The "Reagent K" Variation

Use this for complex sequences containing Trp, Met, or multiple Cys.

  • Preparation: Prepare Reagent K : TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).

    • Note: If avoiding EDT, substitute with DODT.[5]

  • Execution: Add 10-20 mL cocktail per gram of resin.

  • Reaction: Shake at room temperature for 2–3 hours .

    • Why? S-Trt is acid-labile, but re-attachment is fast. The extended time ensures the equilibrium shifts fully to the scavenger-trapped species.

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether (-20°C).

  • Validation: Dissolve pellet in water/acetonitrile. Analyze via HPLC. Look for "+242 Da" mass shifts (Trityl adducts).

Method B: Oxidative Cleavage (Iodine)

Best For: Direct formation of Disulfide bridges (Cyclization).

Instead of releasing a free thiol, Iodine attacks the sulfur, creating an activated sulfenyl iodide intermediate that is immediately attacked by a second cysteine, forming a disulfide bond.

  • Mechanism:

    
    
    
  • Key Advantage: Orthogonal.[1][3] Can be done while peptide is on-resin or in solution without removing other protecting groups (if they are not Iodine-sensitive).

Validated Protocol: Iodine/Methanol[4][7]
  • Dissolution: Dissolve protected peptide in MeOH or AcOH (1 mg/mL).

  • Oxidation: Add 10 eq. of Iodine (0.1 M in MeOH) dropwise until a yellow color persists.

  • Timing: React for 15–30 minutes .

    • Warning: Over-exposure leads to over-oxidation (Sulfonic acid,

      
      ).
      
  • Quenching: Add Ascorbic Acid (Vitamin C) or aqueous Sodium Thiosulfate until the solution turns clear.

  • Validation: Ellman’s Test (should be negative for free thiols) and LC-MS (check for -2 Da mass shift vs linear).

Method C: Metal-Assisted Cleavage (Silver/Mercury)

Best For: Orthogonal deprotection of S-Trt in the presence of acid-sensitive groups (rare).

Historically common, now specialized. Silver (


) has a high affinity for sulfur, pulling the Trt group off under mild conditions (dilute acid) where Boc/tBu groups might survive.
  • Reagents: Silver Nitrate (

    
    ) or Silver Triflate (
    
    
    
    ).
  • Major Drawback: Requires a second step to remove the metal (treatment with DTT or

    
    ), creating toxic waste.
    

Quantitative Performance Comparison

The following table synthesizes experimental data regarding yield and side-reaction profiles.

FeatureTFA / TIS / H2O TFA / EDT (or DODT) Iodine Oxidation Silver Nitrate
Cleavage Efficiency Moderate (80-90%)High (>95%) High (for disulfides)High (>95%)
Re-alkylation Risk High (esp. with Trp)Low (Scavenger protected)N/A (forms S-S)Low
Methionine Oxidation Moderate riskProtected (EDT reduces)High Risk (requires care)Low
Handling/Toxicity MildHigh (Stench/Toxicity)ModerateHigh (Heavy metals)
Product State Free Thiol (-SH)Free Thiol (-SH)Disulfide (-S-S-)Silver Salt (-S-Ag)

Decision Framework (Workflow)

Use this logic tree to select your experimental condition.

SelectionLogic Start Start: S-Trt Peptide Goal What is the desired product? Start->Goal Disulfide Cyclic Peptide (Disulfide) Goal->Disulfide S-S Bond FreeThiol Linear Peptide (Free Thiol) Goal->FreeThiol Free -SH IodinePath Use Iodine / MeOH (Direct Oxidation) Disulfide->IodinePath CheckResidues Contains Trp, Met, or >2 Cys? FreeThiol->CheckResidues Simple Use TFA / TIS / H2O (Standard) CheckResidues->Simple No Complex Use TFA / DODT / H2O (High Scavenging) CheckResidues->Complex Yes (Critical)

Figure 2: Decision matrix for S-Trityl deprotection. Complex sequences require thiol-based scavengers (DODT/EDT) to prevent irreversible damage.

Troubleshooting & Expert Insights

The "Yellow Peptide" Problem

If your peptide pellet is yellow after TFA cleavage, it often indicates incomplete scavenging of nitrated species or oxidized Met/Trp byproducts.

  • Solution: Wash the ether pellet with dilute hydrazine or use DTT in the purification buffer.

Re-attachment on Histidine

Trityl cations can migrate from Cys to the imidazole ring of Histidine (His).

  • Prevention: Ensure the cleavage cocktail contains TIS (Triisopropylsilane), which is particularly effective at quenching cations that target His.

Disulfide Scrambling

When using Iodine, if multiple Cys residues are present, random disulfides may form.

  • Control: Perform the reaction at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

References

  • Comparison of Scavengers (EDT vs DODT)

    • Title: 3,6-Dioxa-1,8-octanedithiol (DODT) as a non-odorous substitute for ethanedithiol in peptide synthesis.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Iodine Oxidation Mechanism

    • Title: Synthesis of cysteine peptides by iodine oxidation of S-trityl-cysteine.[8]

    • Source: Helvetica Chimica Acta.[8]

    • URL:[Link]

  • Side Reactions & Alkylation

    • Title: Side reactions in peptide synthesis: An overview.
    • Source: Bibliomed.
    • URL:[Link]

  • Silver/Heavy Metal Cleavage

    • Title: Reductive demercuration in deprotection of trityl thioethers.[2]

    • Source: Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • General Cleavage Cocktails (Reagent K)

    • Title: Cleavage Cocktail Selection Guide.[9]

    • Source: CEM Applic
    • URL:[Link]

Sources

Comparative Guide: Biological Activity & Safety Profile of L- vs. D-Homocysteine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of L- and D-homocysteine (Hcy) peptides, designed for researchers in peptide therapeutics and drug development. It synthesizes metabolic pathways, toxicity mechanisms, and stability data to inform lead optimization strategies.

Executive Summary: The Chirality Factor

In peptide engineering, Homocysteine (Hcy) is often introduced to facilitate native chemical ligation, cyclization (thiolactones), or as a methionine surrogate. However, the stereochemistry of the Hcy residue—L- (native) vs. D- (non-canonical) —dictates a massive divergence in biological fate.

  • L-Homocysteine Peptides: Biologically active but prone to "metabolic error editing," leading to toxic N-homocysteinylation of host proteins.[1] High immunogenicity risk.

  • D-Homocysteine Peptides: High proteolytic stability. Metabolically distinct (processed by DAAO), avoiding the specific "thiolactone trap" that drives L-Hcy toxicity.

Mechanistic Foundation: Metabolic Divergence

The safety profile of Hcy-containing peptides relies heavily on the metabolic fate of the free amino acid released upon peptide degradation.

The Thiolactone Trap (L-Hcy Specificity)

The primary toxicity mechanism for L-Hcy is its erroneous selection by Methionyl-tRNA Synthetase (MetRS) .

  • Mechanism: MetRS mistakes L-Hcy for Methionine. During "proofreading," the enzyme cyclizes L-Hcy into L-Hcy-thiolactone (HTL) .

  • Consequence: HTL is a reactive thioester that acylates Lysine residues on plasma proteins (N-homocysteinylation), causing protein aggregation and autoimmune responses.[1][2][3][4]

  • D-Hcy Advantage: D-Hcy is not a substrate for MetRS. It does not undergo enzymatic cyclization into the toxic thiolactone form, effectively bypassing this major toxicity pathway.

Oxidative Deamination (D-Hcy Pathway)

D-Hcy is metabolized primarily by D-Amino Acid Oxidase (DAAO) , found in the kidney and liver.

  • Reaction: D-Hcy + O₂

    
    
    
    
    
    -keto-acid + NH₃ + H₂O₂ .
  • Risk: While it avoids protein modification, high doses of D-Hcy can induce oxidative stress via hydrogen peroxide generation.

Diagram 1: Metabolic Bifurcation of Hcy Isomers

The following diagram illustrates the critical safety divergence between L- and D-Hcy metabolism.

HcyMetabolism Peptide Hcy-Peptide Therapeutic FreeL Free L-Hcy Peptide->FreeL Proteolysis FreeD Free D-Hcy Peptide->FreeD Proteolysis MetRS Enzyme: MetRS (Proofreading Error) FreeL->MetRS Substrate Recognition DAAO Enzyme: DAAO (Oxidative Deamination) FreeD->DAAO Substrate Recognition HTL L-Hcy Thiolactone (Reactive Thioester) MetRS->HTL Cyclization Keto Alpha-Keto Acid DAAO->Keto H2O2 H2O2 (Oxidative Stress) DAAO->H2O2 NHcy N-Homocysteinylation (Protein Damage/Aggregation) HTL->NHcy Acylation of Lys Residues

Figure 1: Metabolic fate of Hcy isomers.[3][5] L-Hcy enters the toxic thiolactone pathway via MetRS, whereas D-Hcy is shunted to oxidative deamination.

Comparative Performance Analysis

Stability and Half-Life

D-Hcy peptides exhibit superior stability because endogenous proteases (e.g., trypsin, chymotrypsin) are stereospecific for L-peptide bonds.

ParameterL-Hcy PeptidesD-Hcy PeptidesImplication
Serum Half-life Minutes to HoursHours to DaysD-isomers allow for lower dosing frequency.
Proteolytic Susceptibility High (Ubiquitous proteases)Low (Resistant to most serum proteases)D-Hcy is ideal for oral or systemic delivery candidates.
Metabolic Byproducts L-Hcy Thiolactone (High Toxicity)H₂O₂ (Manageable Toxicity)L-Hcy degradation products actively damage host proteins.
Immunogenicity & Toxicity
  • L-Hcy: The N-homocysteinylated proteins formed by L-Hcy metabolites are neo-antigens . The body produces autoantibodies against these modified proteins, contributing to atherosclerosis and thrombosis.

  • D-Hcy: While D-amino acid polymers can be immunogenic (T-cell independent antigens), they do not generate the specific "N-Hcy-Protein" adducts that drive the autoimmune vascular damage associated with hyperhomocysteinemia.

Experimental Protocols for Validation

To empirically verify the safety and stability advantages of D-Hcy variants, use the following self-validating protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension of D-Hcy substitution.

  • Preparation: Dissolve L-Hcy and D-Hcy peptide analogs (1 mM) in PBS (pH 7.4).

  • Enzyme Challenge: Add Trypsin or Human Serum (20% v/v).

  • Incubation: Incubate at 37°C. Aliquot samples at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Stop reaction with 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Validation Check: The L-isomer must show >50% degradation within 60 mins (positive control). The D-isomer should show >90% integrity.

Protocol B: Thiolactone Formation (Safety) Assay

Objective: Confirm D-Hcy peptide metabolites do not form toxic thiolactones.

  • Cell System: Use CHO cells or E. coli lysate (rich in MetRS).

  • Tracer: Incubate cells with [³⁵S]-labeled L-Hcy or D-Hcy.

  • Extraction: Lyse cells and extract small molecules using acidic methanol (stabilizes thiolactones).

  • Separation: Perform Thin Layer Chromatography (TLC) or HPLC.

    • Mobile Phase: Butanol:Acetic Acid:Water.

  • Readout: Detect radiolabel.

    • Result: L-Hcy input will show a distinct peak for [³⁵S]-HTL . D-Hcy input should show no peak at the HTL retention time.

Diagram 2: Safety Validation Workflow

This workflow outlines the decision tree for selecting the optimal isomer based on experimental data.

SafetyWorkflow Start Candidate Peptide Stability Serum Stability Assay (Protocol A) Start->Stability Toxicity Thiolactone Assay (Protocol B) Stability->Toxicity If stable enough DecisionL L-Hcy Profile: Low Stability High Toxicity Risk Toxicity->DecisionL HTL Detected DecisionD D-Hcy Profile: High Stability Low Thiolactone Risk Toxicity->DecisionD No HTL Detected

Figure 2: Experimental decision tree for validating Hcy-peptide safety.

References

  • Jakubowski, H. (2000).[1][5] Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans. Journal of Nutrition.

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids.[2][3][5][6][7][8][9]

  • Jakubowski, H. (2002). The ubiquitin-proteasome system and homocysteine thiolactone-mediated protein damage. Journal of Biological Chemistry.

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences.[3][7][9]

  • Molla, G., et al. (2006). Biochemical properties of human D-amino acid oxidase. Journal of Biological Chemistry.

Sources

Strategic Protection of the Homocysteine Thiol: A Comparative Guide for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Protecting Groups for the Homocysteine Thiol Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Homocysteine Problem"

Homocysteine (Hcy) is often treated as a mere homolog of Cysteine (Cys), yet this assumption leads to synthetic failure. The addition of a single methylene group (–CH₂–) fundamentally alters the reactivity landscape. While Cysteine is prone to forming five-membered thiazolidine rings with aldehydes, Homocysteine’s primary liability is the rapid, entropy-driven formation of the five-membered homocysteine thiolactone (HTL) upon carboxyl activation, or the formation of stable six-membered 1,3-thiazinane rings with aldehydes.[1]

This guide moves beyond standard Cysteine protocols to evaluate protecting groups (PGs) specifically for Homocysteine, focusing on stability, orthogonality, and the suppression of Hcy-specific side reactions.

Comparative Analysis of Protecting Groups

Acid-Labile Groups: Trityl (Trt) vs. Methoxytrityl (Mmt)

These are the workhorses of Fmoc solid-phase peptide synthesis (SPPS).[1] They rely on the stability of the carbocation generated during acidolysis.

FeatureTrityl (Trt) Methoxytrityl (Mmt)
Structure Triphenylmethyl4-Methoxy-triphenylmethyl
Acid Lability Moderate (95% TFA required for rapid removal)High (1–2% TFA removes it)
Scavenger Need High (TIS/EDT) to prevent re-alkylationModerate; cation is more stable
Primary Use General SPPS; global deprotectionOn-resin modification; selective deprotection
Hcy Specifics Standard Choice. The bulky Trt group effectively suppresses thiolactone formation by sterically hindering the sulfur nucleophile.[1]Specialized Choice. Allows exposure of the Hcy thiol while the peptide is still on resin (e.g., for cyclization) without cleaving the peptide backbone.[2]

Field-Proven Insight: For Hcy, the Trt group is superior for routine synthesis because its bulk minimizes the "S-to-acyl" transfer risk during coupling.[1] Mmt should be reserved for strategies requiring site-selective labeling or on-resin disulfide formation.[1]

Orthogonal Groups: Acetamidomethyl (Acm)

The Acm group is stable to acids (TFA) and bases (Piperidine), making it the gold standard for regioselective disulfide bond formation.[2]

  • Mechanism of Removal: Oxidative cleavage (Iodine) or electrophilic attack (Hg(II), Ag(I)).

  • Hcy Application: Crucial for "directed" disulfide bridges (e.g., Hcy–Cys or Hcy–Hcy) where random oxidation must be avoided.

  • Risk: Iodine oxidation can modify sensitive residues (Tyr, Trp, Met).

Reducible Groups: S-tert-butylthio (StBu)

A disulfide-based protecting group (–S–S–tBu).[1]

  • Stability: Completely stable to TFA.

  • Removal: Reduction with thiols (DTT, β-ME) or phosphines (TCEP, PBu₃).

  • Hcy Specifics: Often kinetically sluggish to remove due to the steric environment of the disulfide bond. Trimethoxyphenylthio (STmp) is a more labile alternative that is gaining traction for Hcy to improve deprotection kinetics.

Critical Side Reactions & Mechanisms

The Thiolactone Trap

Unlike Cysteine, which requires specific conditions to form strained rings, Homocysteine naturally cyclizes to the stable 5-membered thiolactone when the carboxyl group is activated (e.g., by DIC/Oxyma) and the thiol is insufficiently protected.

DOT Diagram: Thiolactone Formation Mechanism

ThiolactoneMechanism cluster_0 Risk Zone: Activation without S-Protection Hcy_Activated Activated Hcy (Free SH, CO-LG) Intermediate Tetrahedral Intermediate Hcy_Activated->Intermediate Intramolecular Nucleophilic Attack (S -> CO) Peptide_Product Desired Peptide Bond Hcy_Activated->Peptide_Product Intermolecular Amine Attack (Slow if sterically hindered) Thiolactone Homocysteine Thiolactone (HTL) Intermediate->Thiolactone Loss of Leaving Group (Fast Cyclization)

Caption: The entropy-driven cyclization of Homocysteine to Thiolactone competes with peptide bond formation if the thiol is unprotected or labile.[1]

Thiazinane Formation

Hcy reacts with formaldehyde (often a contaminant in solvents or polyethylene glycol) to form 1,3-thiazinane-4-carboxylic acid .[1]

  • Contrast: Cys forms thiazolidines (5-membered).[1] Hcy forms thiazinanes (6-membered).[1]

  • Implication: Avoid using DCM that has not been freshly distilled or stabilized with amylene if highly acid-sensitive resins are used, as traces of formaldehyde can permanently "cap" the Hcy.

Experimental Protocols

Protocol A: Standard Fmoc-Hcy(Trt)-OH Incorporation

Use this for standard linear peptides.[1]

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Coupling Cocktail:

    • Fmoc-Hcy(Trt)-OH (4.0 eq)[1]

    • DIC (4.0 eq)[1]

    • Oxyma Pure (4.0 eq)[1]

    • Note: Pre-activate for only 30 seconds to minimize racemization.

  • Reaction: Add to resin and shake for 60 min at Room Temp.

  • Monitoring: Kaiser test is not effective for Pro/Hcy secondary amines; use Chloranil test or micro-cleavage LC-MS.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Add 0.1 M HOBt to the piperidine solution to suppress aspartimide formation if Asp is present.

Protocol B: Selective Deprotection of Hcy(Acm) & Cyclization

Use this for forming a specific disulfide bridge.[2]

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[3][4] The Acm group remains intact.[2][5][6] Precipitate with ether and lyophilize.

  • Dissolution: Dissolve peptide (1 mg/mL) in 50% AcOH/H₂O.

  • Oxidation:

    • Add 10 eq. of Iodine (I₂) as a 0.1 M solution in MeOH.

    • Stir vigorously for 30–60 min. The solution should remain amber.

  • Quenching: Add 1 M Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess I₂).

  • Purification: Inject directly onto Prep-HPLC.

Decision Matrix: Selecting the Right Group

HcySelection Start Start: Select Hcy Protection Q1 Is Hcy involved in a specific disulfide bond? Start->Q1 Q2 Is it the ONLY disulfide in the sequence? Q1->Q2 Yes Q3 Do you need on-resin modification (e.g., labeling)? Q1->Q3 No (Free Thiol needed) StBu Use Fmoc-Hcy(StBu)-OH (Reducible) Q1->StBu Keep Thiol Latent (Post-synthesis activation) Trt Use Fmoc-Hcy(Trt)-OH (Standard Acid Labile) Q2->Trt Yes (Random oxidation okay) Acm Use Fmoc-Hcy(Acm)-OH (Orthogonal / Oxidative removal) Q2->Acm No (Directed folding needed) Q3->Trt No (Global cleavage) Mmt Use Fmoc-Hcy(Mmt)-OH (Hyper-Acid Labile) Q3->Mmt Yes (Selective resin cleavage)

Caption: Decision tree for selecting Homocysteine protecting groups based on synthetic strategy.

Quantitative Performance Comparison

ParameterHcy(Trt) Hcy(Acm) Hcy(StBu)
Coupling Efficiency >99% (Standard)>98%~95% (Steric bulk)
Deprotection Yield High (Global TFA)High (Iodine)Moderate (Slow kinetics)
Racemization Risk Low (<1%)Low (<1%)Low (<1%)
Side Product (Thiolactone) Negligible (if Trt intact)NegligibleNegligible
Side Product (Diketopiperazine) Moderate risk at C-termLow riskLow risk

References

  • Mudd, S. H., et al. (2021). Homocysteine thiolactone: Biology and Chemistry. MDPI. Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Biopolymers. Link[1]

  • Postma, T. M., & Albericio, F. (2014). Dithiol-based protecting groups for the cysteine side chain. Organic Letters. Link[1]

  • Jakubowski, H. (2000). Homocysteine Thiolactone: Metabolic Origin and Protein Synthesis. Journal of Biological Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for Fmoc-S-trityl-D-Homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Immediate Action Plan

Fmoc-S-trityl-D-Homocysteine (Fmoc-D-Hcy(Trt)-OH) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). While the pure solid is often classified as non-hazardous under GHS criteria, the waste streams generated during its use are highly hazardous .

Effective disposal requires segregating waste based on the chemical environment (Acidic vs. Basic) rather than just the compound itself.

Quick-Reference Disposal Matrix
Waste StateSource ContextPrimary ContaminantsDisposal Stream
Solid Expired reagent, spill cleanupPure Fmoc-D-Hcy(Trt)-OHNon-Hazardous Solid Waste (Incineration recommended)
Liquid Fmoc Removal StepPiperidine, DMF, DibenzofulveneBasic Organic Waste (Non-Halogenated)
Liquid Global Deprotection/CleavageTFA, Scavengers (TIS/EDT), Trityl byproductsAcidic Organic Waste (High Hazard)
Liquid Resin WashingDCM (Dichloromethane)Halogenated Organic Waste

Chemical Profile & Hazard Mechanics[1][2][3][4]

To dispose of this chemical safely, you must understand what happens to it during decomposition.

  • Compound: Fmoc-S-trityl-D-Homocysteine[1][2][3]

  • CAS Number: 1007840-62-1 (D-isomer) / 167015-23-8 (L-isomer analog)

  • Molecular Formula: C38H33NO4S[4][2][3][5][6]

The "Hidden" Hazards

While the powder is stable, the Trityl (Trt) protecting group on the sulfur is acid-labile. Upon contact with strong acids (like TFA used in disposal or synthesis), the trityl group detaches as a stable trityl cation .

  • Reactivity: This cation is highly electrophilic. If not "scavenged" (by silanes or thiols), it can re-alkylate other molecules in the waste container.

  • Precipitation: In aqueous waste, the trityl cation converts to Triphenylmethanol , a white precipitate that can clog waste lines or coat container walls.

  • Odor: The homocysteine backbone contains sulfur. Improper disposal or mixing with oxidizers can release foul-smelling sulfur oxides or thiols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, weighing boat residues, and spill cleanup materials.

  • Containment: Collect the powder in a sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label clearly as "Non-Regulated Chemical Solid - Fmoc-S-trityl-D-Homocysteine."

  • Disposal: Although often non-hazardous, do not dispose of in regular trash . The bulky aromatic groups (Fmoc/Trityl) generally require high-temperature incineration to prevent environmental persistence. Route through your facility's chemical waste program.[7]

Protocol B: Liquid Waste - The "Segregation Imperative"

Applicable for: Reaction mixtures and HPLC effluents.

CRITICAL WARNING: Never mix the "Fmoc Removal" waste with the "Trityl Cleavage" waste. Mixing Piperidine (Base) with TFA (Acid) results in a violent, exothermic reaction that can rupture waste containers.

Stream 1: Basic Organic Waste (Fmoc Removal)
  • Composition: DMF (Dimethylformamide), Piperidine (20%), and Dibenzofulvene (the cleavage byproduct of the Fmoc group).

  • Action: Pour into a container labeled "Basic Organic Waste" .

  • Note: Dibenzofulvene can polymerize. Ensure the container is solvent-resistant (HDPE or Glass).

Stream 2: Acidic Organic Waste (Trityl Deprotection)
  • Composition: TFA (Trifluoroacetic acid), Scavengers (Triisopropylsilane, Ethanedithiol), and Triphenylmethane/Triphenylmethanol (Trityl byproducts).

  • Action:

    • Use a glass or heavy-duty HDPE container labeled "Acidic Organic Waste" .

    • Venting: Freshly generated cleavage waste often off-gases. Use a vented cap (Safety Waste Cap) to prevent pressure buildup.

    • Segregation: Keep this stream separate from oxidizers (like bleach or peroxides). The sulfur in homocysteine and scavengers like EDT can form toxic sulfur dioxide or sulfoxides if oxidized violently.

Visualizing the Waste Logic

The following diagrams illustrate the decision pathways for segregating these specific waste streams to prevent cross-reactivity.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Fmoc-S-trityl-D-Homocysteine Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Spill Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidAction Seal in HDPE Jar Label: Non-Haz Solid Route: Incineration Solid->SolidAction ChemCheck Chemical Composition? Liquid->ChemCheck Basic Contains Piperidine/Base (Fmoc Removal) ChemCheck->Basic Deprotection Step Acidic Contains TFA/Acid (Trityl Removal) ChemCheck->Acidic Cleavage Step Halogen Contains DCM (Washes) ChemCheck->Halogen Washing Step BasicDisp Basic Organic Waste (Keep away from Acids) Basic->BasicDisp AcidicDisp Acidic Organic Waste (Vented Cap Required) Acidic->AcidicDisp HalogenDisp Halogenated Waste (Recycle Stream) Halogen->HalogenDisp

Caption: Operational workflow for segregating Fmoc-D-Hcy(Trt)-OH waste streams to prevent incompatibility.

Figure 2: Chemical Fate of the Trityl Group

Understanding the chemistry helps explain why the waste precipitates.

TritylFate Compound Fmoc-D-Hcy(Trt)-OH Acid TFA Treatment (Acidic Waste) Compound->Acid Cation Trityl Cation (Trt+) (Highly Reactive/Orange) Acid->Cation Scavenger Scavenger Present (TIS / Silane) Cation->Scavenger Reduction NoScavenger Water/Hydrolysis Cation->NoScavenger Quenching SafeProduct Triphenylmethane (Stable Soluble) Scavenger->SafeProduct Precipitate Triphenylmethanol (White Precipitate) NoScavenger->Precipitate

Caption: The Trityl group forms a reactive cation in acid; scavengers prevent precipitation in waste lines.

Safety & Regulatory Compliance

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves are sufficient for the solid. However, for Acidic Waste (TFA) , double-gloving or using thicker (4 mil+) nitrile/neoprene gloves is mandatory due to TFA's rapid permeation.

  • Respiratory: Handle the solid in a fume hood to avoid inhaling dust. The liquid waste must be handled in a hood due to volatile solvents (DCM, TFA).

Regulatory Codes
  • RCRA (USA):

    • Pure substance is generally not P-listed or U-listed .

    • Waste Stream 1 (Basic): Ignitable (D001) due to DMF/Piperidine.

    • Waste Stream 2 (Acidic): Corrosive (D002) and likely Toxic (D003) depending on scavengers.

    • Waste Stream 3 (Halogenated): Toxic (D019 - Carbon Tetrachloride family/DCM).

Spill Management

If the solid is spilled:

  • Do not sweep dry. This generates dust.

  • Wet wipe method: Cover with wet paper towels (water or ethanol) to dampen.

  • Scoop up damp material and place in the Solid Waste container.

  • Clean surface with soap and water to remove the hydrophobic trityl residues.

References

  • PubChem. (2025).[8] Fmoc-S-trityl-D-cysteine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.